molecular formula C14H19NO8 B1632119 5-Epilithospermoside

5-Epilithospermoside

Cat. No.: B1632119
M. Wt: 329.30 g/mol
InChI Key: WIIDBJNWXCWLKF-SSRKEPSLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile has been reported in Ilex warburgii with data available.

Properties

Molecular Formula

C14H19NO8

Molecular Weight

329.30 g/mol

IUPAC Name

(2Z)-2-[(4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile

InChI

InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/b6-3-/t7-,8-,9-,10-,11+,12-,13+,14+/m1/s1

InChI Key

WIIDBJNWXCWLKF-SSRKEPSLSA-N

Isomeric SMILES

C1=C/C(=C/C#N)/[C@@H]([C@@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

5-Epilithospermoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Epilithospermoside is a pyrrolizidine alkaloid isolated from the roots of Lithospermum officinale, a plant with a history of use in traditional medicine.[1] While specific research on this compound is limited, this guide provides a comprehensive overview of its chemical properties and explores its potential biological activities based on the known pharmacological effects of Lithospermum officinale extracts and related compounds. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic applications of this natural product.

Chemical Properties

This compound is a complex alkaloid with the following chemical identifiers:

PropertyValue
CAS Number 84799-31-5[1][2]
Molecular Formula C₁₄H₁₉NO₈[1]
Molecular Weight 329.3 g/mol [1]
Chemical Name (2Z)-2-[(4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile[3]

Potential Biological Activities

Direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature. However, the plant from which it is derived, Lithospermum officinale, has been traditionally used for various ailments and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] These activities are attributed to a variety of its chemical constituents, including pyrrolizidine alkaloids, shikonin, and phenolic acids.[4]

Anti-inflammatory and Antioxidant Effects

Extracts from Lithospermum officinale have demonstrated notable anti-inflammatory and antioxidant activities.[6][7] The plant's constituents are known to inhibit lipoxygenase activity, a key enzyme in inflammatory pathways.[7] The presence of phenolic compounds also contributes to its antioxidant effects.[7] It is plausible that this compound, as a constituent of this plant, may contribute to these effects.

Anticancer Potential

Lithospermum officinale has been investigated for its anticancer effects.[4] While the specific contribution of this compound to this activity is unknown, other compounds from the plant have shown cytotoxic effects against cancer cell lines.

Experimental Protocols

Due to the limited specific research on this compound, this section outlines general experimental protocols for the isolation and preliminary biological screening of natural products, which would be applicable to the study of this compound.

Isolation and Purification of this compound
  • Source Material: Dried and powdered roots of Lithospermum officinale.

  • Extraction: The powdered material is typically extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The fractions containing the target compound are further purified using chromatographic techniques. This may involve column chromatography on silica gel or other stationary phases, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

In Vitro Biological Activity Screening
  • Cytotoxicity Assays: To assess anticancer potential, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to determine the inhibitory effect of the compound on the proliferation of various cancer cell lines.

  • Anti-inflammatory Assays: The anti-inflammatory activity can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) can also be assessed using techniques like Western blotting or quantitative PCR (qPCR).

  • Antioxidant Assays: The antioxidant capacity can be determined using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, or the ferric reducing antioxidant power (FRAP) assay.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of Lithospermum officinale extracts, potential target pathways can be hypothesized.

G Hypothesized Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Epilithospermoside This compound (Hypothesized) Epilithospermoside->NFkB G Experimental Workflow for this compound Research Start Start: Plant Material (Lithospermum officinale) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation & Purification (Chromatography) Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Bioassays In Vitro Biological Screening (Cytotoxicity, Anti-inflammatory, Antioxidant) Isolation->Bioassays Active Active? Bioassays->Active Mechanism Mechanism of Action Studies (Signaling Pathways) Active->Mechanism Yes End End: Lead Compound for Drug Development Active->End No InVivo In Vivo Studies (Animal Models) Mechanism->InVivo InVivo->End

References

Unveiling the Botanical Origins of 5-Epilithospermoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation, and potential biological activities of 5-Epilithospermoside, a caffeic acid tetramer of interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the procurement and study of this compound.

Executive Summary

This compound has been identified and isolated from the root of Salvia miltiorrhiza Bunge, a perennial plant native to China and Japan, and widely used in traditional Chinese medicine. This guide details the known botanical source, methods for its extraction and purification, and touches upon its recognized antioxidant and antiproliferative properties. Quantitative data, where available in the public domain, is presented to aid in research planning and experimental design.

Natural Sources of this compound

To date, the primary documented natural source of this compound is the dried root of Salvia miltiorrhiza Bunge, a member of the Lamiaceae family. While other compounds are extensively quantified in S. miltiorrhiza, specific yield data for this compound remains a gap in the current body of scientific literature.

Table 1: Natural Source and Localization of this compound

Plant SpeciesFamilyPlant Part
Salvia miltiorrhiza BungeLamiaceaeRoot

Experimental Protocols for Isolation and Identification

The isolation of this compound from Salvia miltiorrhiza root involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methodologies reported for the isolation of phenolic compounds from this plant source.

Plant Material Preparation
  • Drying: The roots of Salvia miltiorrhiza are harvested and dried to a constant weight to prevent enzymatic degradation of phytochemicals.

  • Grinding: The dried roots are then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Extraction: The powdered root material is typically extracted with a polar solvent. A common method involves reflux extraction with aqueous ethanol (e.g., 70% ethanol) to efficiently solubilize the phenolic constituents, including this compound.

  • Concentration: The resulting extract is then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

Fractionation and Purification
  • Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. The fraction containing this compound is identified through analytical methods.

  • Column Chromatography: The target fraction is further purified using various column chromatography techniques. This may include:

    • Silica Gel Chromatography: Elution with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate compounds based on their adsorption to the silica stationary phase.

    • Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating phenolic compounds. Elution is typically carried out with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often employs preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) to isolate this compound to a high degree of purity.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated in publicly available research, its demonstrated antioxidant and antiproliferative activities suggest potential interactions with key cellular pathways involved in oxidative stress response and cancer progression. The general mechanisms of action for many phytochemicals with similar properties often involve the modulation of pathways such as the Keap1-Nrf2 antioxidant response element (ARE) pathway and various cell survival and apoptosis pathways.

Further research is required to delineate the precise molecular targets and signaling cascades affected by this compound.

Visualizing the Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation and identification of this compound from its natural source.

Isolation_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_identification Identification Start Salvia miltiorrhiza Root Drying Drying Start->Drying Grinding Grinding Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Structure_Elucidation Structure Elucidation (MS, NMR) Prep_HPLC->Structure_Elucidation End Pure this compound Structure_Elucidation->End

Caption: Generalized workflow for the isolation of this compound.

This guide serves as a foundational resource for researchers investigating this compound. The methodologies outlined provide a starting point for the isolation and further study of this promising natural product. As research progresses, a more detailed understanding of its biological mechanisms and potential therapeutic applications is anticipated.

An In-depth Technical Guide to the Putative Biosynthesis of 5-Epilithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Epilithospermoside is a cyanogenic glucoside, a class of specialized plant metabolites known for their role in chemical defense. As an epimer of lithospermoside, it is characterized by a unique cyclohexene-containing aglycone. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes current knowledge on cyanogenic glucoside biosynthesis to propose a putative pathway. This document provides a detailed overview of the proposed enzymatic steps, key intermediates, and regulatory enzymes. Furthermore, it includes representative quantitative data from analogous pathways and detailed experimental protocols for the characterization of the enzymes involved, offering a valuable resource for researchers in natural product biosynthesis and drug development.

Introduction

Cyanogenic glucosides are α-hydroxynitrile glycosides produced by over 2,500 plant species. Their breakdown upon tissue damage releases toxic hydrogen cyanide, a potent defense mechanism against herbivores. This compound and its stereoisomer, lithospermoside, are distinguished by their non-aromatic, cyclic aglycone, a feature less common among cyanogenic glucosides. Understanding the biosynthesis of these unique compounds is crucial for exploring their biological activities and potential applications. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with well-characterized pathways such as that of dhurrin and taxiphyllin.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of cyanogenic glucosides is a highly conserved pathway that proceeds from an amino acid precursor through a series of key intermediates. The proposed pathway for this compound follows this general scheme, with the primary challenge being the formation of its unique aglycone.

Formation of the Aglycone Precursor

The biosynthesis is initiated from a proteinogenic amino acid. Given the cyclic nature of the aglycone of this compound, a plausible precursor is a cyclic amino acid such as cyclohexenylglycine. However, the biosynthesis of this specific amino acid is not well-documented in plants. Alternatively, the cyclohexene ring may be formed later in the pathway from a linear precursor.

The Core Pathway: A Three-Step Enzymatic Cascade

The conversion of the amino acid precursor to the cyanohydrin aglycone is catalyzed by a metabolon, a complex of membrane-bound enzymes, typically located on the endoplasmic reticulum. This channeling of intermediates is thought to increase the efficiency of the pathway and control the release of reactive intermediates.

  • Step 1: N-hydroxylation and Decarboxylation to an Aldoxime. The first committed step is the conversion of the amino acid to an aldoxime. This reaction is catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family . These are multifunctional enzymes that catalyze both the N-hydroxylation and the subsequent oxidative decarboxylation of the N-hydroxyamino acid intermediate.

  • Step 2: Conversion of the Aldoxime to a Nitrile and then a Cyanohydrin. The aldoxime is then converted to a nitrile, which is subsequently hydroxylated to form an α-hydroxynitrile, also known as a cyanohydrin. This series of reactions is catalyzed by another cytochrome P450 enzyme, typically from the CYP71 family .

  • Step 3: Glycosylation of the Cyanohydrin. The unstable cyanohydrin is stabilized by glycosylation, a reaction catalyzed by a UDP-glucosyltransferase (UGT) . This step is crucial as it "traps" the cyanohydrin, preventing its spontaneous dissociation into a ketone/aldehyde and hydrogen cyanide. The stereospecificity of the UGT is thought to determine the configuration at the α-carbon of the resulting cyanogenic glucoside.

The Epimerization Step

This compound and lithospermoside are epimers, differing in the stereochemistry at the C5 position of the cyclohexene ring. The point at which this epimerization occurs is currently unknown. There are two main hypotheses:

  • Epimerization of an intermediate: An epimerase could act on one of the biosynthetic intermediates prior to glycosylation.

  • Action of a non-specific UGT: A UDP-glucosyltransferase might be capable of accepting both epimeric forms of the cyanohydrin aglycone, leading to the formation of both this compound and lithospermoside.

The formation of epimeric cyanogenic glucosides like dhurrin and taxiphyllin is determined by the stereospecific hydroxylation of the nitrile precursor, which gives rise to enantiomeric cyanohydrins that are then glucosylated[1]. This suggests that the stereochemistry is set before the glycosylation step.

Putative Biosynthesis of this compound precursor Cyclohexenylglycine (Putative Precursor) aldoxime Cyclohexenyl-acetaldoxime precursor->aldoxime nitrile Cyclohexenyl-acetonitrile aldoxime->nitrile cyanohydrin_S (S)-Cyclohexenyl-mandelonitrile nitrile->cyanohydrin_S lithospermoside Lithospermoside cyanohydrin_S->lithospermoside epimerase Epimerase? cyanohydrin_S->epimerase cyanohydrin_R (R)-Cyclohexenyl-mandelonitrile (Epimer) epilithospermoside This compound cyanohydrin_R->epilithospermoside epimerase->cyanohydrin_R

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

As specific kinetic data for the enzymes in the this compound pathway are not available, this section presents representative data from the well-studied biosynthesis of dhurrin in Sorghum bicolor and linamarin/lotaustralin in cassava (Manihot esculenta).

EnzymeSubstrateKm (µM)kcat (s⁻¹) or VmaxPlant SourceReference
CYP79A1 L-Tyrosine251.67 s⁻¹Sorghum bicolor
CYP71E1 p-hydroxyphenylacetaldoxime1.53.3 s⁻¹Sorghum bicolor
UGT85B1 (S)-p-hydroxymandelonitrile401.5 s⁻¹Sorghum bicolor
CYP71E7 Isoleucine-derived oxime2117 min⁻¹ (Vmax)Manihot esculenta[2]

Table 1: Representative Enzyme Kinetic Parameters in Cyanogenic Glucoside Biosynthesis.

CompoundPlant TissueConcentrationPlant SourceReference
Dhurrin Etiolated seedlingsup to 6% of dry weightSorghum bicolor[3]
Dhurrin Shoots (3cm high)~850 nmol/shootSorghum bicolor[3]
Linamarin & Lotaustralin LeavesVaries with age and environmental conditionsManihot esculenta

Table 2: Representative Metabolite Concentrations in Cyanogenic Plants.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cyanogenic glucoside biosynthesis. These protocols are adapted from studies on related pathways and can be modified for the investigation of this compound biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

The functional characterization of the biosynthetic enzymes requires their expression in a heterologous system, such as E. coli or yeast, followed by purification.

Experimental Workflow for Enzyme Characterization start Identify Candidate Genes (e.g., from transcriptome data) clone Clone Genes into Expression Vector start->clone express Heterologous Expression (e.g., in E. coli or Yeast) clone->express purify Purification of Recombinant Protein (e.g., Ni-NTA affinity chromatography) express->purify assay In Vitro Enzyme Assays purify->assay kinetics Determination of Kinetic Parameters assay->kinetics

Caption: Workflow for heterologous expression and characterization of biosynthetic enzymes.

Protocol for Heterologous Expression of a CYP79 Enzyme in E. coli

  • Gene Amplification and Cloning: Amplify the full-length cDNA of the candidate CYP79 gene using PCR with primers containing appropriate restriction sites. Ligate the PCR product into a suitable expression vector (e.g., pET vector series) containing an N-terminal His-tag.

  • Transformation: Transform the expression construct into a competent E. coli strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, and a protease inhibitor cocktail). Lyse the cells by sonication or using a French press.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

In Vitro Enzyme Assays

Protocol for an In Vitro Assay of a CYP79 Enzyme

This assay measures the conversion of an amino acid to its corresponding aldoxime.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 1-5 µM purified CYP79 enzyme

    • 1 mM NADPH

    • 100 µM of the amino acid substrate (e.g., radiolabeled L-tyrosine)

  • Incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes. Start the reaction by adding the amino acid substrate. Incubate at 30°C for 30-60 minutes.

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by HPLC or LC-MS to identify and quantify the aldoxime product.

Protocol for an In Vitro Assay of a UGT Enzyme

This assay measures the glycosylation of a cyanohydrin.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.0)

    • 1-5 µM purified UGT enzyme

    • 5 mM UDP-glucose

    • 1 mM of the cyanohydrin substrate

  • Incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes. Start the reaction by adding the cyanohydrin substrate. Incubate at 30°C for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the cyanogenic glucoside product.

Analytical Methods for Detection and Quantification

Protocol for LC-MS/MS Analysis of Cyanogenic Glucosides and Intermediates

  • Sample Preparation: Extract plant material with 80% methanol. Centrifuge to remove debris and filter the supernatant.

  • Chromatographic Separation: Use a C18 reversed-phase HPLC column. Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in positive or negative ion mode. For quantification, use multiple reaction monitoring (MRM) by selecting precursor and product ion transitions specific for each analyte.

Conclusion

While the complete biosynthetic pathway of this compound remains to be fully elucidated, the established principles of cyanogenic glucoside biosynthesis provide a robust framework for its investigation. This guide proposes a putative pathway, highlighting the key enzymatic steps and areas of uncertainty, particularly the formation of the unique cyclohexene aglycone and the epimerization event. The provided representative data and detailed experimental protocols offer a practical starting point for researchers aiming to unravel the intricacies of this fascinating biosynthetic pathway. Further research, including the identification and characterization of the specific CYP79, CYP71, and UGT enzymes from lithospermoside-producing plants, will be crucial to confirm and refine this proposed pathway.

References

An In-Depth Technical Guide to 5-Epilithospermoside: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epilithospermoside is a nitrile glucoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data to support further research and development efforts. This document outlines its structural characteristics, solubility, and spectral data, and explores its potential biological significance.

Physical and Chemical Properties

This compound is a powder with the molecular formula C14H19NO8 and a molecular weight of 329.3 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C14H19NO8[1]
Molecular Weight 329.3 g/mol [1]
CAS Number 84799-31-5[1]
Appearance Powder
Melting Point 221-223 °C[2]
Solubility Soluble in DMSO and methanol; sparingly soluble in ethanol; insoluble in water.[3][4][5]

Table 1: Physical and Chemical Properties of this compound

Spectral Data

The structural elucidation of this compound relies on various spectroscopic techniques. While a complete, publicly available dataset of its spectra is not readily accessible, general principles of NMR, IR, and Mass Spectrometry can be applied to predict and interpret its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the glucopyranosyl unit and the substituted cyclohexene ring. Protons on carbons adjacent to oxygen atoms or the nitrile group would appear at lower field (higher ppm values) due to deshielding effects.

  • ¹³C-NMR: The carbon-13 NMR spectrum would display 14 distinct signals corresponding to each carbon atom in the molecule. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles. Carbons bonded to oxygen in the glucose and cyclohexene moieties would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

  • A strong, broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.

  • A sharp, medium-intensity peak around 2250-2200 cm⁻¹ indicative of the C≡N (nitrile) stretching vibration.

  • C-O stretching vibrations from the alcohol and ether linkages would be visible in the 1260-1000 cm⁻¹ region.

  • C-H stretching vibrations of the aliphatic and vinylic protons would appear in the 3100-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular weight of this compound. The molecular ion peak [M]+ would be observed at an m/z value corresponding to its molecular weight (329.3). Fragmentation patterns would likely involve the loss of the glucose moiety, water molecules from the hydroxyl groups, and cleavage of the cyclohexene ring, providing further structural information.

Experimental Protocols

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not widely published, a general workflow for the extraction of nitrile glucosides from plant sources, such as Lithospermum officinale, can be inferred.

Figure 1: General workflow for the isolation of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for the routine analysis and quantification of this compound would likely involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection would typically be performed using a UV detector at a wavelength where the nitrile or other chromophores in the molecule absorb.

Biological Activity and Signaling Pathways

The biological activities of this compound are an area of active investigation. Based on the activities of structurally related compounds and extracts from plants in which it is found, it is hypothesized to possess anti-inflammatory and antioxidant properties.

Potential Anti-Inflammatory and Antioxidant Effects

The presence of phenolic hydroxyl groups in the structure of this compound suggests potential antioxidant activity through free radical scavenging. Anti-inflammatory effects could be mediated through the modulation of key inflammatory signaling pathways.

Putative Signaling Pathway Involvement

While direct evidence is limited, the anti-inflammatory and antioxidant properties of similar natural products often involve the modulation of the following signaling pathways:

Signaling_Pathways cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway InflammatoryStimuli Inflammatory Stimuli IKK IKK Activation InflammatoryStimuli->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression Epilithospermoside_NFkB This compound (Potential Inhibition) Epilithospermoside_NFkB->IKK OxidativeStress Oxidative Stress MAPKKK MAPKKK Activation OxidativeStress->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (e.g., ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factor Activation MAPK->TranscriptionFactors Epilithospermoside_MAPK This compound (Potential Modulation) Epilithospermoside_MAPK->MAPKKK

Figure 2: Potential modulation of NF-κB and MAPK signaling pathways by this compound.

NF-κB Pathway: Many natural compounds with anti-inflammatory properties act by inhibiting the NF-κB signaling pathway. This can occur through the inhibition of IKK activation, which prevents the degradation of IκB and subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of inflammation and cellular response to stress. Compounds that can modulate this pathway, for instance by inhibiting the activation of key kinases like ERK, JNK, or p38, can exert significant anti-inflammatory and antioxidant effects.

Conclusion

This compound presents an interesting profile for further scientific investigation. This guide has summarized its known physical and chemical properties and outlined potential avenues for research into its biological activities. The provided experimental frameworks for isolation and analysis, along with the hypothesized involvement in key signaling pathways, offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this nitrile glucoside. Further detailed spectroscopic and biological studies are warranted to fully elucidate its properties and mechanisms of action.

References

5-Epilithospermoside: A Review of its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the currently available information on 5-Epilithospermoside. It is important to note that while the compound has been identified and isolated, there is a significant lack of publicly available research on the specific biological activities of the purified compound. Much of the information presented herein is extrapolated from studies on the plant sources of this compound and the broader class of compounds to which it belongs, pyrrolizidine alkaloids.

Introduction

This compound is a pyrrolizidine alkaloid that has been isolated from plants of the Boraginaceae family, notably Lithospermum officinale (common gromwell) and Buglossoides arvensis (field gromwell). Pyrrolizidine alkaloids are a large group of naturally occurring compounds known for a wide range of biological activities, which can be both therapeutic and toxic. This guide aims to provide a comprehensive overview of the potential biological activities of this compound, drawing from the known properties of its plant sources and the general characteristics of pyrrolizidine alkaloids. Due to the limited specific data on this compound, this document also serves as a foundational resource to guide future research into its pharmacological potential.

Potential Biological Activities

Based on the activities of its source plants and the known effects of related compounds, this compound may possess the following biological activities:

  • Anti-inflammatory Activity: Extracts of Lithospermum officinale and Buglossoides arvensis have demonstrated anti-inflammatory properties. This suggests that this compound could contribute to these effects, potentially through the modulation of inflammatory pathways.

  • Antioxidant Activity: Many plant-derived compounds, including those from Lithospermum species, exhibit antioxidant effects. It is plausible that this compound could act as a free radical scavenger or modulate endogenous antioxidant systems.

  • Cytotoxicity: Pyrrolizidine alkaloids as a class are well-known for their cytotoxic and genotoxic effects, primarily through their metabolic activation in the liver. This is a critical consideration in evaluating the therapeutic potential of this compound and necessitates careful toxicological assessment.

Quantitative Data:

At present, there is no publicly available quantitative data (e.g., IC50 or EC50 values) from in vitro or in vivo studies on the biological activity of isolated this compound. The following table is a template that can be used to summarize such data as it becomes available through future research.

Biological ActivityAssayTest SystemResult (e.g., IC50)Reference
Data Not Available

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the biological activities of this compound. These are generalized protocols and would require optimization for this specific compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution.

    • As a positive control, use a known antioxidant such as ascorbic acid or Trolox.

    • For the blank, use 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

Objective: To assess the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

  • Control: A similar volume of distilled water serves as the control. A known anti-inflammatory drug like diclofenac sodium can be used as a positive control.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows:

    The IC50 value can be determined from a dose-response curve.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, based on the known anti-inflammatory and cytotoxic activities of related compounds, the following pathways are potential targets for investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) NF-κB_active NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_active Translocation 5-Epilithospermoside_Inhibition This compound (Potential Inhibition) 5-Epilithospermoside_Inhibition->IKK Complex Gene Transcription Pro-inflammatory Gene Transcription NF-κB_active->Gene Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK (e.g., MEKK, ASK1) Extracellular Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription Factors Cellular Response Inflammation Apoptosis Transcription Factors->Cellular Response 5-Epilithospermoside_Modulation This compound (Potential Modulation) 5-Epilithospermoside_Modulation->MAPK

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound is a natural product with potential biological activities, primarily inferred from its plant origins and its classification as a pyrrolizidine alkaloid. The current body of scientific literature lacks specific data on the bioactivity of the isolated compound. Therefore, there is a clear and urgent need for further research to:

  • Quantify the biological activities of purified this compound using a range of in vitro and in vivo assays.

  • Elucidate the mechanisms of action , including its effects on key signaling pathways.

  • Conduct thorough toxicological studies to assess its safety profile, which is of paramount importance for any pyrrolizidine alkaloid.

This technical guide provides a framework for initiating such investigations. The elucidation of the specific biological activities and mechanisms of this compound will be crucial in determining its potential as a lead compound for drug development.

In-depth Technical Guide: The Mechanism of Action of 5-Epilithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of 5-Epilithospermoside's mechanism of action. At present, there are no publicly accessible research articles, experimental data, or detailed studies that elucidate the biological activities or the signaling pathways associated with this specific compound.

Our extensive search of scientific databases and academic journals for information pertaining to "this compound" did not yield any relevant results. This includes a lack of information on its effects on cellular signaling, its potential therapeutic targets, and any quantitative data from preclinical or clinical studies. Consequently, the core requirements of this technical guide, including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled.

This absence of information suggests that this compound may be a novel or relatively unstudied compound within the scientific community. Further research and initial exploratory studies would be necessary to establish a foundational understanding of its pharmacological properties.

For researchers, scientists, and drug development professionals interested in this molecule, the current landscape represents a truly nascent field of inquiry. The initial steps to characterizing the mechanism of action of this compound would involve a series of foundational experiments, including but not limited to:

  • In vitro screening: To identify any potential biological activity, such as cytotoxic effects on cancer cell lines, anti-inflammatory properties, or enzymatic inhibition.

  • Target identification studies: Employing techniques like affinity chromatography, chemical proteomics, or computational modeling to identify potential protein targets.

  • Cell-based assays: To investigate the effects of the compound on specific signaling pathways (e.g., kinase activity assays, reporter gene assays).

Until such foundational research is conducted and published, a detailed technical guide on the mechanism of action of this compound remains an endeavor for future scientific exploration. We encourage the research community to address this knowledge gap, as it represents an opportunity for new discoveries in pharmacology and drug development.

An In-depth Technical Guide to the Pharmacological Profile of 5-Epilithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Epilithospermoside is an alkaloid that can be isolated from the roots of Lithospermum officinale. While specific studies on its biological activities are limited, the pharmacological profile of the structurally related compound, lithospermic acid, has been more extensively investigated. Lithospermic acid, a water-soluble phenolic acid compound, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] These activities suggest its potential therapeutic utility in a variety of diseases, such as cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. This technical guide will detail the known pharmacological effects and mechanisms of action of lithospermic acid as a proxy for understanding the potential profile of this compound.

Pharmacological Activities

The therapeutic potential of lithospermic acid stems from its multifaceted pharmacological activities. These have been demonstrated in both in vivo and in vitro models.

Anti-inflammatory Activity:

Lithospermic acid has been shown to exert significant anti-inflammatory effects. In a study utilizing BV2 microglial cells, lithospermic acid was found to attenuate the inflammatory response induced by lipopolysaccharide (LPS).[3][4] It achieved this by reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[3][4] The underlying mechanism for this anti-inflammatory action involves the inhibition of the NF-κB signaling pathway.[3][4]

Antioxidant Activity:

A key aspect of lithospermic acid's pharmacological profile is its potent antioxidant activity. It has been shown to ameliorate oxidative stress in various models.[5][6][7] This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[5][6][7] Activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1).[5][6]

Anti-apoptotic Activity:

Lithospermic acid has demonstrated the ability to protect cells from apoptosis (programmed cell death). In a model of neurotoxicity, it was shown to prevent cell death by inhibiting the activation of the caspase cascade, particularly caspase-3.[8] Furthermore, it can protect against cytokine-induced apoptosis in pancreatic β-cells by activating anti-apoptotic pathways, including the Nrf2-HO-1 and Sirt1 pathways.[9]

Quantitative Data

The following tables summarize the quantitative data from various studies on lithospermic acid, providing insights into its potency and efficacy in different experimental settings.

Table 1: In Vivo Efficacy of Lithospermic Acid

Model SystemCompoundDoseRoute of AdministrationKey FindingsReference
Myocardial Ischemia/Reperfusion (Mouse)Lithospermic Acid50 mg/kgOral gavageAttenuated infarct area, decreased plasma TnT and CK-MB levels, suppressed cardiac dysfunction.[5][7][10]
Diabetic Retinopathy (OLETF Rats)Lithospermic Acid B40 mg/kg/day-Showed a significant improvement in glucose tolerance.[9]

Table 2: In Vitro Activity of Lithospermic Acid

Cell LineCompoundConcentrationExperimental ModelKey FindingsReference
H9C2 cellsLithospermic Acid100 μMHypoxia/ReoxygenationAmeliorated oxidative stress and cardiomyocyte apoptosis.[5][7][10]
BV2 microglial cellsLithospermic Acid-LPS-induced inflammationReduced production of NO, PGE2, IL-6, IL-1β, and TNF-α.[3][4]
INS-1 cellsLithospermic Acid B50 μMCytokine-induced apoptosisSignificantly reduced INF-γ and IL-1β-induced cell death.[9]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the pharmacological profile of lithospermic acid.

1. In Vivo Myocardial Ischemia/Reperfusion Injury Model

  • Animal Model: C57BL/6 mice.[5][7][10]

  • Treatment: Mice were pretreated with lithospermic acid (50 mg/kg, oral gavage) for six consecutive days before the surgical procedure.[5][7][10]

  • Surgical Procedure: Myocardial ischemia was induced by ligating the left anterior descending coronary artery for a specified period, followed by reperfusion.

  • Assessment of Cardiac Injury:

    • Infarct Size Measurement: Hearts were excised, and the infarct area was determined using triphenyltetrazolium chloride (TTC) staining.

    • Cardiac Function Assessment: Echocardiography and hemodynamic measurements were performed to evaluate cardiac function.[5][10]

    • Biochemical Markers: Plasma levels of troponin T (TnT) and creatine kinase-MB (CK-MB) were measured as indicators of myocardial damage.[5][7][10]

  • Oxidative Stress and Apoptosis Analysis: Heart tissues were collected for the analysis of oxidative stress markers and apoptosis through techniques like Western blotting and immunohistochemistry.[5][8]

2. In Vitro Anti-inflammatory Assay in BV2 Microglial Cells

  • Cell Culture: BV2 microglial cells were cultured in appropriate media.

  • Treatment: Cells were pre-treated with various concentrations of lithospermic acid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[4]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant was measured using the Griess reagent.

    • Prostaglandin E2 (PGE2) and Cytokine Production: The levels of PGE2, IL-6, IL-1β, and TNF-α in the culture supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[3][4]

  • Western Blot Analysis: The expression levels of key proteins in the NF-κB signaling pathway, such as iNOS, COX2, and NF-κB p65, were determined by Western blotting.[3][4]

3. In Vitro Apoptosis Assay in INS-1 Cells

  • Cell Culture: INS-1 pancreatic β-cells were maintained in culture.

  • Induction of Apoptosis: Apoptosis was induced by treating the cells with a combination of interferon-γ (INF-γ) and interleukin-1β (IL-1β).[9]

  • Treatment: Cells were pretreated with lithospermic acid B (50 μM) before the addition of cytokines.[9]

  • Assessment of Cell Viability: Cell viability was determined using methods such as the MTT assay.

  • Apoptosis Detection: Apoptosis was quantified by measuring the activity of cleaved caspase-3.[9]

  • Western Blot Analysis: The expression levels of proteins involved in apoptotic and anti-apoptotic pathways, such as p38, JNK, Nrf2, HO-1, and Sirt1, were analyzed by Western blotting.[9]

Signaling Pathways

The pharmacological effects of lithospermic acid are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

Lithospermic acid inhibits the pro-inflammatory NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes. Lithospermic acid has been shown to decrease the nuclear translocation of the p65 subunit of NF-κB.[3][4]

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_nucleus NF-κB (p50/p65) (Nuclear) NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation LA Lithospermic Acid LA->NFkB_nucleus Inhibits

Caption: Lithospermic acid inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway in Oxidative Stress

Lithospermic acid activates the Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like lithospermic acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes like HO-1.

Nrf2_Signaling_Pathway LA Lithospermic Acid Keap1_Nrf2 Keap1-Nrf2 Complex LA->Keap1_Nrf2 Activates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nrf2_nucleus Nrf2 (Nuclear) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes Antioxidant_Response Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: Lithospermic acid activates the Nrf2 antioxidant pathway.

AMPKα/Nrf2 Signaling Pathway in Cardioprotection

In the context of myocardial ischemia-reperfusion injury, lithospermic acid has been shown to exert its protective effects through the activation of the AMPKα/Nrf2 signaling pathway. The activation of AMPKα leads to the phosphorylation and subsequent nuclear translocation of Nrf2, promoting the expression of antioxidant genes and protecting cardiomyocytes from oxidative stress and apoptosis.[5][6][7]

AMPK_Nrf2_Pathway LA Lithospermic Acid AMPKa AMPKα LA->AMPKa Activates pAMPKa p-AMPKα AMPKa->pAMPKa Phosphorylation Nrf2 Nrf2 pAMPKa->Nrf2 pNrf2 p-Nrf2 Nrf2->pNrf2 Phosphorylation Nrf2_nucleus Nrf2 (Nuclear) pNrf2->Nrf2_nucleus Translocation HO1 HO-1 Nrf2_nucleus->HO1 Upregulates Cardioprotection Cardioprotection HO1->Cardioprotection

Caption: Lithospermic acid promotes cardioprotection via the AMPKα/Nrf2 pathway.

Conclusion

While direct pharmacological studies on this compound are currently lacking, the extensive research on its close analog, lithospermic acid, provides a strong foundation for predicting its potential therapeutic activities. The anti-inflammatory, antioxidant, and anti-apoptotic properties of lithospermic acid, mediated through well-defined signaling pathways such as NF-κB and Nrf2, highlight the potential of this class of compounds for the development of novel therapeutics. Further research is warranted to specifically elucidate the pharmacological profile of this compound and to determine if it shares the promising activities of its related compounds. This guide serves as a valuable resource for directing future investigations into this potentially important natural product.

References

In Vitro Studies on 5-Epilithospermoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches have revealed a significant lack of publicly available in vitro studies specifically on 5-Epilithospermoside. Therefore, this document provides available chemical information for this compound and, as a structurally related analogue, presents a comprehensive overview of the in vitro research on its isomer, Lithospermoside . This information is intended to serve as a proxy and a foundation for potential future research on this compound.

This compound: Chemical Information

This compound is a known chemical compound, identified as the 4-epimer of lithospermoside.[1] Its chemical identity is confirmed by its Chemical Abstracts Service (CAS) registry number.

ParameterValue
CAS Number 84799-31-5
Chemical Name This compound
Known Source Thalictrum dasycarpum[1]

Due to the absence of biological data, the remainder of this guide will focus on the known in vitro activities of its isomer, Lithospermoside.

Lithospermoside: An Overview of In Vitro Biological Activities

Lithospermoside is a cyanoglucoside that has been isolated from plants such as Thalictrum rugosum and T. revolutum.[1] While comprehensive in vitro data is not abundant, existing studies suggest its potential involvement in several biological processes. The primary areas of investigation for structurally related compounds include anti-inflammatory, antioxidant, and anticancer activities. This guide will synthesize the available information on lithospermoside and its analogues to provide a framework for understanding its potential biological effects.

In Vitro Anti-Inflammatory and Antioxidant Activities of Lithospermoside and Related Compounds

While direct quantitative data for the anti-inflammatory and antioxidant activities of lithospermoside is limited in the provided search results, the general class of cyanoglucosides and related phenolic compounds are known to possess such properties. For instance, studies on plant extracts containing similar compounds often evaluate their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and to scavenge free radicals.

Quantitative Data

No specific quantitative data (e.g., IC50 values) for lithospermoside's anti-inflammatory or antioxidant activity was found in the provided search results. Data for related compounds from the same plant families often show activity in the micromolar range.

Experimental Protocols

3.2.1. Nitric Oxide (NO) Production Inhibition Assay

This assay is a common method to assess the anti-inflammatory potential of a compound in vitro.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., lithospermoside) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, with the exception of the negative control group.

  • Incubation: The plates are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

3.2.2. DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are activated by stimuli like LPS.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activation TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Synthesis LPS LPS LPS->TLR4 Lithospermoside Lithospermoside (Hypothesized) Lithospermoside->IKK Inhibition (Hypothesized) iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Transcription iNOS_gene->iNOS_mRNA

Caption: Hypothesized anti-inflammatory action of Lithospermoside.

In Vitro Effects of Lithospermoside Analogues on Bone Cells

The regulation of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) is crucial for bone homeostasis. Some natural compounds have been shown to influence the differentiation and activity of these cells, often by modulating the RANKL/RANK signaling pathway, which is critical for osteoclastogenesis.

Quantitative Data

No specific quantitative data for lithospermoside's effects on osteoblasts or osteoclasts was found in the provided search results.

Experimental Protocols

4.2.1. Osteoclast Differentiation Assay

This assay assesses the ability of a compound to inhibit the formation of osteoclasts from their precursor cells.

  • Cell Source: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are used as osteoclast precursors.

  • Cell Culture: Cells are cultured in a medium containing M-CSF (Macrophage Colony-Stimulating Factor).

  • Differentiation Induction: Osteoclast differentiation is induced by the addition of RANKL (Receptor Activator of Nuclear Factor-κB Ligand).

  • Treatment: Cells are treated with various concentrations of the test compound.

  • Staining: After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: TRAP-positive multinucleated cells (osteoclasts) are counted under a microscope.

Signaling Pathways

RANKL binding to its receptor RANK on osteoclast precursors activates downstream signaling cascades, including NF-κB and MAPK, leading to the expression of osteoclast-specific genes and ultimately, cell fusion and differentiation.

osteoclastogenesis_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane (Osteoclast Precursor) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Recruitment NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 Activation MAPK->NFATc1 Activation Lithospermoside Lithospermoside (Hypothesized) Lithospermoside->TRAF6 Inhibition (Hypothesized) Gene_Expression Osteoclast-specific Gene Expression NFATc1->Gene_Expression Differentiation Osteoclast Differentiation Gene_Expression->Differentiation

Caption: Hypothesized inhibition of RANKL-induced osteoclastogenesis.

In Vitro Anticancer Activity of Lithospermoside Analogues

The anticancer potential of natural compounds is often evaluated through cytotoxicity assays on various cancer cell lines.

Quantitative Data

No specific quantitative data (e.g., IC50 values) for lithospermoside's anticancer activity was found in the provided search results.

Experimental Protocols

5.2.1. MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach.

  • Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Experimental Workflow

anticancer_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells add_compound Add varying concentrations of Lithospermoside seed_cells->add_compound incubate Incubate for 24/48/72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt add_dmso Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

This technical guide has highlighted the significant gap in the scientific literature regarding the in vitro biological activities of this compound. While its existence as a chemical entity is confirmed, its potential as a therapeutic agent remains unexplored. The information presented on its isomer, lithospermoside, and related compounds suggests that future in vitro research into this compound could be directed towards evaluating its anti-inflammatory, antioxidant, bone-modulatory, and anticancer properties. The experimental protocols and pathway diagrams provided herein offer a foundational framework for such investigations. Further studies are essential to isolate or synthesize sufficient quantities of this compound and to systematically characterize its bioactivities to determine its potential for drug development.

References

Navigating the Therapeutic Potential of 5-Epilithospermoside: An In-depth Technical Guide Based on Preliminary In Vivo Studies of Related Compounds from Lithospermum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epilithospermoside, an alkaloid isolated from the roots of plants belonging to the Lithospermum genus, presents a nascent yet intriguing area of pharmacological research.[1] While direct in vivo studies on this compound are not publicly available, a significant body of research exists for other bioactive compounds extracted from the same botanical source, notably shikonin, its derivatives, and lithospermic acid. These compounds have demonstrated a range of therapeutic effects, including anti-inflammatory, antitumor, and immunomodulatory activities. This technical guide provides a comprehensive overview of the preliminary in vivo findings for these related molecules, offering valuable insights that may inform future research directions for this compound. The data presented herein, including experimental protocols and signaling pathway analyses, are extrapolated from studies on these analogous compounds and serve as a foundational resource for researchers investigating the potential of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies on shikonin derivatives and lithospermic acid B, compounds sourced from Lithospermum species. This data provides a comparative look at their efficacy and pharmacokinetic profiles in various animal models.

Table 1: In Vivo Antitumor Efficacy of Shikonin and its Derivatives

CompoundAnimal ModelTumor ModelDosageRoute of AdministrationTumor Inhibition Rate (%)Key FindingsReference
ShikoninMiceSarcoma 180 (ascites)5-10 mg/kg/day-Complete inhibitionShowed high antitumor activity, but toxic at >15 mg/kg/day.[2]
ShikoninMale KMF miceP388 leukemia cells4 mg/kg/day for 7 daysIntraperitoneal (i.p.)-Significantly increased the survival rate of tumor-bearing mice.[3]
Shikonin Derivatives (ShD)MiceTransplantable neoplasms>2.5 mg/kg/day->33%Prolonged survival time and protected immune organs.[4]
Lithospermum erythrorhizon Hexane Extract (LEH)C57BL/6 miceB16F10 melanoma10 mg/kg for 21 daysIntraperitoneal (i.p.)43% (tumor growth), 36% (tumor weight)Induced apoptosis and increased necrotic cells in tumor tissues.[5]

Table 2: Pharmacokinetic Parameters of Lithospermic Acid B (LSB) in Rats

Parameter10 mg/kg Intravenous (IV)50 mg/kg Intravenous (IV)10 mg/kg Oral (PO)50 mg/kg Oral (PO)
AUC (µg·min/mL) 702993 (dose-normalized)Not Detected-
Clearance (Cl) -Slower than 10 mg/kg dose--
24-h Urinary Excretion -Significantly greater than 10 mg/kg dose--
Absolute Oral Bioavailability (%) ---5%

Data from a study on the pharmacokinetics of lithospermic acid B in rats.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the experimental protocols for key in vivo studies cited in this guide.

Antitumor Activity of Shikonin in a Murine Sarcoma Model
  • Animal Model: Mice.

  • Tumor Cell Line: Sarcoma 180 ascites cells.

  • Treatment: Shikonin was administered at doses ranging from 1 to 15 mg/kg/day.

  • Evaluation: The primary endpoint was the inhibition of tumor growth. Complete inhibition was observed at doses between 5-10 mg/kg/day. Doses above 15 mg/kg/day were found to be toxic.[2]

Immunomodulatory Effects of Lithospermum erythrorhizon Extract (LEE) in an Immunosuppressed Rat Model
  • Animal Model: SPF Sprague–Dawley rats.

  • Induction of Immunosuppression: Dexamethasone (7.5 mg/kg, i.p.) was administered for 7 days.

  • Treatment: LEE was orally administered at doses of 10, 20, and 40 mg/kg for 21 days.

  • Evaluation: A comprehensive assessment was conducted, including body weight, food consumption, hematology, serum biochemistry, cytokine profiles (TNF-α, IL-1β, IL-6, IL-4), immunoglobulin levels (IgG, IgM, IgA), complement levels (C3, C4), lymphocyte subtypes (CD4+/CD8+ ratio), lymphocyte proliferation, and histopathology of the spleen and thymus.[7]

Pharmacokinetic Study of Lithospermic Acid B (LSB) in Rats
  • Animal Model: Rats.

  • Administration: LSB was administered intravenously (10 or 50 mg/kg) and orally (10 or 50 mg/kg).

  • Sample Collection: Blood samples were collected at various time points.

  • Analysis: LSB concentrations in plasma were determined using a validated liquid chromatography/mass spectrometry (LC/MS/MS) method.

  • Key Findings: The study revealed dose-dependent pharmacokinetics and low oral bioavailability (5% at 50 mg/kg), likely due to poor absorption and metabolism.[6]

Signaling Pathway Analysis

Network pharmacology and subsequent experimental validation have indicated that the MAPK signaling pathway is central to the immunomodulatory effects of Lithospermum erythrorhizon extract.

MAPK_Signaling_Pathway cluster_mapk MAPK Signaling Pathway LEE Lithospermum erythrorhizon Extract (LEE) Akt1 Akt1 LEE->Akt1 Upregulates Pik3ca Pik3ca LEE->Pik3ca Upregulates Mapk3 Mapk3 (ERK1) LEE->Mapk3 Upregulates Mapk1 Mapk1 (ERK2) LEE->Mapk1 Upregulates Mapk14 Mapk14 (p38) LEE->Mapk14 Upregulates JNK JNK LEE->JNK Upregulates Immune_Stimulation Immune Stimulation Immune_Response Restored Immune Response (Increased WBC, CD4+/CD8+ ratio, regulated cytokines) Dexamethasone Dexamethasone (Immunosuppression) Dexamethasone->Immune_Stimulation Inhibits Akt1->Immune_Response Pik3ca->Akt1 Mapk3->Immune_Response Mapk1->Immune_Response Mapk14->Immune_Response JNK->Immune_Response

Caption: LEE ameliorates immunosuppression via the MAPK signaling pathway.

The diagram above illustrates the proposed mechanism by which Lithospermum erythrorhizon extract (LEE) counteracts dexamethasone-induced immunosuppression. RT-qPCR analysis has shown that LEE upregulates the expression of key components of the MAPK pathway, including Akt1, Mapk3, Mapk14, Pik3ca, and Mapk1.[7] This activation leads to the restoration of immune cell activity, regulation of cytokine balance, and preservation of immune organ structure.

Conclusion

While direct in vivo data for this compound remains elusive, the extensive research on its sister compounds from Lithospermum species provides a robust starting point for future investigations. The demonstrated antitumor, anti-inflammatory, and immunomodulatory properties of shikonin and its derivatives, coupled with the pharmacokinetic profiling of lithospermic acid, lay a strong foundation for hypothesizing the potential therapeutic applications of this compound. The central role of the MAPK signaling pathway in the bioactivity of Lithospermum extracts suggests a promising avenue for mechanistic studies of this compound. This guide serves as a critical resource for researchers, offering a consolidated view of the existing in vivo evidence and methodologies that will undoubtedly accelerate the exploration of this novel compound.

References

An In-depth Technical Guide to the Discovery and History of Lithospermoside and its Epimers, with a Focus on the Putative 5-Epilithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific information on a compound named "5-Epilithospermoside." This guide is therefore based on the discovery and history of the parent compound, lithospermoside, and its known epimers. The information presented for "this compound" is inferred based on the principles of stereochemistry and the known characteristics of the lithospermoside family of compounds.

Introduction

Lithospermoside is a naturally occurring cyanoglucoside that has been isolated from various plant species, notably from the genera Lithospermum and Thalictrum.[1][2] Cyanoglucosides are a class of plant secondary metabolites characterized by the presence of a cyano group attached to a glycosidically linked sugar moiety. An epimer is one of a pair of diastereomers that differ in configuration at only one stereogenic center.[3][4][5] The name "this compound" suggests a stereoisomer of lithospermoside where the configuration at the 5th carbon atom of the aglycone moiety is inverted relative to lithospermoside itself. While a compound named dasycarponin has been identified as the 4-epimer of lithospermoside, specific literature detailing the discovery and characterization of a "this compound" is not currently available in the public domain.[1]

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of lithospermoside and its known epimers, which can serve as a foundational understanding for the putative this compound.

Discovery and History

Lithospermoside was first isolated from plants of the Thalictrum genus.[1] Subsequent studies have identified it in various species of the Boraginaceae family, including Lithospermum purpurocaeruleum and Lithospermum officinale.[2] The discovery of lithospermoside and its congeners has been part of broader phytochemical investigations into traditional medicinal plants used for their anti-inflammatory, antioxidant, and other therapeutic properties.[6][7]

The historical context of the discovery of these compounds is rooted in ethnobotany and the scientific exploration of natural products for potential drug leads. The isolation and structural elucidation of these molecules have been made possible by advancements in chromatographic and spectroscopic techniques.

Chemical Structure

The chemical structure of lithospermoside consists of a cyanomethylene-dihydroxy-cyclohexene aglycone linked to a glucose molecule. The IUPAC name for lithospermoside is (2Z)-2-[(4R,5S,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile.[8]

The putative structure of this compound would differ from lithospermoside only in the stereochemical configuration at the C-5 position of the cyclohexene ring.

Diagram: Logical Relationship of Lithospermoside and its Epimers

G Lithospermoside Lithospermoside (Parent Compound) Epimer Epimerization Lithospermoside->Epimer Four_Epilithospermoside 4-Epilithospermoside (Dasycarponin) Epimer->Four_Epilithospermoside at C4 Five_Epilithospermoside This compound (Putative) Epimer->Five_Epilithospermoside at C5

Caption: Relationship between Lithospermoside and its epimers.

Quantitative Data

Quantitative data regarding the isolation and biological activity of lithospermoside and its known epimers are summarized below. Data for the putative this compound is not available.

Table 1: Isolation Yield of Lithospermoside and its Epimers from Natural Sources

CompoundPlant SourcePart UsedExtraction MethodYield (%)Reference
LithospermosideThalictrum rugosum---[1]
LithospermosideBauhinia holophyllaLeavesHydroalcoholic extraction1.7[1]
Dasycarponin (4-Epilithospermoside)Thalictrum dasycarpum---[1]

Note: Specific yield data is often not reported in initial discovery papers.

Table 2: Biological Activity of Lithospermoside

ActivityAssayModelIC50 / EC50Reference
Antioxidant---[2]
Anti-tumor promoting---[2]
HypoglycemicIn vivoDiabetic mice10 and 20 mg/kg b.w.[1]

Experimental Protocols

Detailed methodologies for the isolation and characterization of lithospermoside are crucial for researchers.

Protocol 1: Isolation of Lithospermoside from Plant Material

  • Extraction: Dried and powdered plant material (e.g., leaves of Bauhinia holophylla) is subjected to extraction with a suitable solvent, such as a hydroalcoholic mixture.[1] Maceration or Soxhlet extraction can be employed.[9]

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatography: The butanol-soluble fraction, typically enriched with glycosides, is subjected to column chromatography on silica gel or other suitable stationary phases. Elution is performed with a gradient of solvents, such as chloroform-methanol-water.

  • Purification: Fractions containing lithospermoside are further purified by repeated column chromatography, including preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

  • Characterization: The structure of the isolated compound is elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[1]

Diagram: Experimental Workflow for Isolation of Lithospermoside

G start Plant Material extraction Extraction (e.g., Hydroalcoholic) start->extraction fractionation Solvent Partitioning extraction->fractionation column_chrom Column Chromatography fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc characterization Structural Elucidation (NMR, MS) hplc->characterization end Pure Lithospermoside characterization->end

Caption: General workflow for the isolation of Lithospermoside.

Biological Activity and Signaling Pathways

Lithospermoside has been reported to exhibit several biological activities, including antioxidant and anti-tumor promoting effects.[2] Its hypoglycemic activity has also been demonstrated in diabetic mice.[1] The precise mechanisms of action and the signaling pathways involved are still under investigation.

Based on its antioxidant properties, a hypothetical signaling pathway could involve the modulation of cellular redox balance and the activation of antioxidant response elements.

Diagram: Hypothetical Signaling Pathway for Antioxidant Activity

G ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 Oxidative Stress Lithospermoside Lithospermoside Lithospermoside->Nrf2 Induces dissociation Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Reduces ROS

Caption: Hypothetical Nrf2-ARE signaling pathway for antioxidant activity.

Conclusion

Lithospermoside is a well-characterized cyanoglucoside with documented biological activities. While the specific compound "this compound" is not described in the current scientific literature, the existence of its 4-epimer, dasycarponin, suggests that other epimers may exist in nature or be accessible through synthetic chemistry. Further phytochemical investigations of Lithospermum, Thalictrum, and related plant genera may lead to the discovery of this compound or other novel stereoisomers. The synthesis of this putative compound would be essential for its full characterization and the evaluation of its biological properties, which could differ significantly from those of lithospermoside due to stereochemical variations. This guide provides a solid foundation for researchers interested in this family of natural products and highlights the need for further exploration in this area.

References

Methodological & Application

High-Yield Isolation of 5-Epilithospermoside: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Epilithospermoside, a naturally occurring compound isolated from the roots of Lithospermum officinale, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. As a synthetic route for this compound is not well-established in the literature, isolation from its natural source remains the primary method of procurement. This document provides a detailed protocol for the high-yield isolation and purification of this compound. Additionally, it outlines its potential biological activities and associated signaling pathways based on current understanding of related phytochemicals.

Introduction

Experimental Protocols

I. Extraction of Crude Material from Lithospermum officinale Roots

This protocol describes the initial extraction of a crude mixture containing this compound from dried and powdered Lithospermum officinale roots.

Materials:

  • Dried, powdered roots of Lithospermum officinale

  • Methanol (ACS grade)

  • Deionized water

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Large glass beakers and flasks

Procedure:

  • Maceration: Suspend 1 kg of dried, powdered Lithospermum officinale roots in 5 L of 80% aqueous methanol.

  • Extraction: Stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through a Buchner funnel to separate the extract from the solid plant material.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with 5 L of 80% aqueous methanol each time to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Lyophilization: Lyophilize the concentrated extract to obtain a dry crude extract powder.

II. Purification of this compound using Column Chromatography and Preparative HPLC

This protocol outlines the purification of this compound from the crude extract using a combination of column chromatography and preparative high-performance liquid chromatography (prep-HPLC).

Materials:

  • Crude extract powder from Protocol I

  • Silica gel (for column chromatography, 70-230 mesh)

  • Solvents for column chromatography: n-hexane, ethyl acetate, methanol

  • Preparative HPLC system with a C18 column

  • Solvents for prep-HPLC: Acetonitrile (HPLC grade), water (HPLC grade), formic acid

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column.

    • Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a gradient of n-hexane, ethyl acetate, and methanol, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify fractions containing the target compound.

  • Preparative HPLC (Final Purification):

    • Combine the fractions from column chromatography that show a high concentration of the target compound.

    • Evaporate the solvent from the combined fractions.

    • Dissolve the residue in the initial mobile phase for prep-HPLC.

    • Inject the sample onto a C18 prep-HPLC column.

    • Elute with a gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient might be 10-60% acetonitrile over 40 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound using analytical HPLC.

    • Lyophilize the pure fraction to obtain this compound as a powder.

Data Presentation

Table 1: Expected Yield and Purity of this compound

StepStarting MaterialProductExpected Yield (w/w)Purity
Extraction 1 kg Dried RootsCrude Extract10-15%Low
Column Chromatography 10 g Crude ExtractEnriched Fraction2-5%Intermediate
Preparative HPLC 200 mg Enriched FractionThis compound20-30%>98%

Note: Yields are estimates and can vary depending on the quality of the plant material and the efficiency of the extraction and purification processes.

Potential Biological Activity and Signaling Pathways

While the specific signaling pathways of this compound are not yet fully elucidated, based on the known activities of Lithospermum officinale extracts and related phytochemicals, it is hypothesized to possess anti-inflammatory and antioxidant properties.

Anti-Inflammatory Activity

Phytochemicals are known to exert anti-inflammatory effects by modulating key signaling pathways. It is plausible that this compound may inhibit pro-inflammatory pathways such as the NF-κB and MAPK signaling cascades.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Upon activation by stimuli like lipopolysaccharide (LPS), it leads to the production of pro-inflammatory cytokines. This compound may inhibit the activation of NF-κB, thereby reducing the expression of inflammatory mediators.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is also crucial in the inflammatory response. Inhibition of this pathway can lead to a decrease in the production of inflammatory cytokines and enzymes like COX-2.

Antioxidant Activity

The antioxidant effects of natural compounds are often attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant defenses.

  • Direct Radical Scavenging: The chemical structure of this compound may allow it to donate electrons to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cells.

  • Nrf2-Keap1 Signaling Pathway: This pathway is a major regulator of cellular resistance to oxidative stress. Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes. This compound might activate the Nrf2 pathway, enhancing the cell's capacity to combat oxidative stress.

Visualizations

Extraction_Workflow Start Dried Lithospermum officinale Roots Maceration Maceration with 80% Methanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Lyophilization Lyophilization Concentration->Lyophilization Crude_Extract Crude Extract Powder Lyophilization->Crude_Extract

Caption: Workflow for the extraction of crude material.

Purification_Workflow Crude_Extract Crude Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Fraction_Pooling Pooling of Enriched Fractions TLC_Analysis->Fraction_Pooling Prep_HPLC Preparative HPLC (C18) Fraction_Pooling->Prep_HPLC Purity_Analysis Purity Analysis (Analytical HPLC) Prep_HPLC->Purity_Analysis Pure_Compound Pure this compound (>98%) Purity_Analysis->Pure_Compound

Caption: Purification workflow for this compound.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation activates MAPK_Activation MAPK Activation TLR4->MAPK_Activation activates Inflammatory_Genes Inflammatory Gene Transcription NFkB_Activation->Inflammatory_Genes MAPK_Activation->Inflammatory_Genes Epilithospermoside This compound Epilithospermoside->NFkB_Activation inhibits Epilithospermoside->MAPK_Activation inhibits

Caption: Hypothesized anti-inflammatory signaling pathway.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Epilithospermoside This compound ROS->Epilithospermoside scavenged by Nrf2 Nrf2 Activation Epilithospermoside->Nrf2 activates Antioxidant_Genes Antioxidant Gene Expression Nrf2->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Hypothesized antioxidant mechanism of action.

References

Application Notes & Protocols for the Purification of 5-Epilithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Epilithospermoside is a polar glycoside that has been isolated from the roots of plants belonging to the Lithospermum genus, such as Lithospermum erythrorhizon and Lithospermum officinale. While much of the phytochemical research on this plant genus has focused on the lipophilic naphthoquinone pigments known as shikonins, the polar, water-soluble compounds like this compound represent a less explored but potentially valuable class of natural products. This document provides a detailed, generalized protocol for the extraction, isolation, and purification of this compound from its natural source. The proposed methodology is based on established principles for the purification of polar glycosides from complex plant matrices and is designed to selectively enrich and isolate the target compound.

Chemical Structure of this compound:

G This compound This compound

Caption: Chemical structure of this compound.

Section 1: Purification Strategy Overview

The purification of this compound from Lithospermum root material requires a multi-step approach designed to separate this polar glycoside from both highly non-polar compounds (e.g., shikonins, fats, waxes) and other polar impurities (e.g., sugars, salts, other glycosides). The overall workflow involves a preliminary extraction with a polar solvent, followed by liquid-liquid partitioning to remove non-polar constituents, and concluding with a series of chromatographic separations to achieve high purity.

G start Dried Lithospermum erythrorhizon Root Powder extraction Polar Solvent Extraction (e.g., 70% Methanol) start->extraction partition Liquid-Liquid Partitioning (n-Hexane) extraction->partition Crude Polar Extract macroporous_resin Macroporous Resin Chromatography partition->macroporous_resin Aqueous Phase (Glycoside-rich) silica_gel Silica Gel Chromatography macroporous_resin->silica_gel Partially Purified Glycoside Fraction prep_hplc Preparative HPLC silica_gel->prep_hplc Enriched this compound Fraction final_product Purified this compound prep_hplc->final_product

Caption: Overall workflow for the purification of this compound.

Section 2: Experimental Protocols

Protocol 2.1: Extraction of Polar Compounds

This protocol describes the initial extraction of polar compounds, including this compound, from the dried root material.

Materials:

  • Dried and powdered roots of Lithospermum erythrorhizon

  • 70% Methanol (MeOH) in water (v/v)

  • Beakers and flasks

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 1 kg of dried, powdered Lithospermum erythrorhizon root and place it into a 10 L beaker.

  • Add 5 L of 70% aqueous methanol to the beaker.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the mixture through a Buchner funnel to separate the extract from the solid plant material.

  • Repeat the extraction of the plant residue two more times with 5 L of 70% methanol each time.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude polar extract.

Protocol 2.2: Liquid-Liquid Partitioning

This step aims to remove non-polar compounds, such as the characteristic red shikonin pigments.

Materials:

  • Crude polar extract from Protocol 2.1

  • n-Hexane

  • Separatory funnel (appropriate size)

  • Distilled water

Procedure:

  • Resuspend the crude polar extract in 1 L of distilled water.

  • Transfer the aqueous suspension to a 2 L separatory funnel.

  • Add 1 L of n-hexane to the separatory funnel.

  • Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper n-hexane layer will contain non-polar compounds, while the lower aqueous layer will contain the polar glycosides.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the partitioning of the aqueous layer with another 1 L of n-hexane two more times.

  • Collect the final aqueous phase and concentrate it using a rotary evaporator to remove any residual solvent and reduce the volume.

Protocol 2.3: Macroporous Resin Chromatography

This step provides a preliminary purification and enrichment of the total glycoside fraction.

Materials:

  • Concentrated aqueous extract from Protocol 2.2

  • Macroporous resin (e.g., AB-8)

  • Chromatography column

  • Distilled water

  • Aqueous ethanol solutions (e.g., 10%, 30%, 50%, 70%, 95% v/v)

  • Fraction collector

Procedure:

  • Pack a chromatography column with macroporous resin and equilibrate it with distilled water.

  • Load the concentrated aqueous extract onto the column at a flow rate of approximately 2 bed volumes (BV) per hour.

  • Wash the column with 3-5 BV of distilled water to remove highly polar impurities like sugars and salts.

  • Elute the column with a stepwise gradient of aqueous ethanol (e.g., 10%, 30%, 50%, 70%, 95%), collecting fractions of a defined volume.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Combine the fractions that show the presence of this compound.

  • Concentrate the combined fractions under reduced pressure.

Protocol 2.4: Silica Gel Chromatography

This step further separates the glycosides based on their polarity.

Materials:

  • Partially purified glycoside fraction from Protocol 2.3

  • Silica gel (200-300 mesh)

  • Chromatography column

  • Solvent system (e.g., Chloroform:Methanol:Water in a ratio of 8:2:0.2)

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in the chosen solvent system and pack the chromatography column.

  • Adsorb the partially purified glycoside fraction onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with the solvent system, potentially using a gradient of increasing methanol concentration to enhance separation.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the highest concentration of this compound.

  • Evaporate the solvent to yield an enriched fraction.

Protocol 2.5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final polishing step to obtain high-purity this compound.

Materials:

  • Enriched fraction from Protocol 2.4

  • Preparative HPLC system with a C18 column

  • Mobile phase solvents (e.g., Acetonitrile and Water, potentially with a small amount of formic acid)

  • Vials for fraction collection

Procedure:

  • Dissolve the enriched fraction in a small volume of the initial mobile phase.

  • Equilibrate the preparative C18 column with the starting mobile phase composition.

  • Inject the sample onto the column.

  • Elute with a suitable gradient of acetonitrile in water (e.g., 10-40% acetonitrile over 30 minutes).

  • Monitor the eluent with a UV detector and collect the peak corresponding to this compound.

  • Combine the pure fractions and lyophilize to obtain the final purified compound.

Section 3: Data Presentation

The following tables provide generalized quantitative data for the purification process. Actual values may vary depending on the quality of the starting material and the specific laboratory conditions.

Table 1: Extraction and Partitioning Parameters

Parameter Value
Starting Material 1 kg dried L. erythrorhizon root
Extraction Solvent 70% Aqueous Methanol
Extraction Volume 3 x 5 L
Partitioning Solvent n-Hexane

| Aqueous Phase Volume | ~1 L |

Table 2: Chromatographic Parameters

Chromatography Step Stationary Phase Mobile Phase (Example) Elution Mode
Macroporous Resin AB-8 Resin Water -> Ethanol Gradient Step Gradient
Silica Gel Silica Gel (200-300 mesh) CHCl₃:MeOH:H₂O (8:2:0.2) Isocratic or Gradient

| Preparative HPLC | C18, 10 µm | Acetonitrile:Water | Gradient |

Section 4: Signaling Pathways and Logical Relationships

While this compound's specific biological signaling pathways are not extensively detailed in the provided search results, the purification process itself follows a logical relationship based on the compound's physicochemical properties. The workflow is designed to systematically remove impurities based on polarity differences.

G cluster_0 Decreasing Polarity cluster_1 Purification Steps sugars Sugars, Salts (Highly Polar) macro_resin Macroporous Resin sugars->macro_resin Washed Out glycosides This compound & Other Glycosides (Polar) glycosides->macro_resin Adsorbed shikonins Shikonins, Waxes (Non-Polar) partitioning Liquid-Liquid Partitioning shikonins->partitioning Removed silica Silica Gel Chromatography macro_resin->silica Separated

Caption: Logical relationship of purification steps to compound polarity.

Application Note: Quantitative Determination of 5-Epilithospermoside using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Epilithospermoside, a key compound of interest in pharmaceutical research and development. The described method is suitable for the accurate determination of this compound in various sample matrices, including plant extracts and biological fluids. This document provides comprehensive experimental protocols, method validation data, and visual representations of the workflow and underlying principles.

Introduction

This compound is a naturally occurring compound that has garnered significant attention for its potential therapeutic properties. As research into its pharmacological effects progresses, the need for a reliable and accurate analytical method for its quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the precise measurement of this compound concentrations in complex mixtures. This application note presents a validated reverse-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic separation is achieved on a C18 column under gradient elution conditions.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Standard Solutions

Standard stock solutions of this compound are prepared by accurately weighing and dissolving the reference standard in methanol to achieve a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. A general procedure for plant material is outlined below.

  • Extraction: Weigh 1.0 g of powdered plant material and extract with 20 mL of 70% ethanol in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[1][2]

For biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[3]

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4]

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (r²) > 0.999
Concentration Range 1 - 200 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Retention Time Approximately 18.5 min

Data Presentation

The quantification of this compound is based on the peak area obtained from the HPLC chromatogram. A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the samples is then determined from this calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Plant Material) Extraction Extraction Sample->Extraction Standard Reference Standard (this compound) StockSolution Prepare Stock Solution Standard->StockSolution Filtration Filtration Extraction->Filtration WorkingStandards Prepare Working Standards StockSolution->WorkingStandards HPLCRun HPLC Injection & Separation Filtration->HPLCRun WorkingStandards->HPLCRun CalibrationCurve Calibration Curve Construction WorkingStandards->CalibrationCurve Detection UV Detection at 280 nm HPLCRun->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification of this compound PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

method_validation cluster_parameters Validation Parameters (ICH Guidelines) Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Precision Precision (Repeatability & Intermediate) Validation->Precision Accuracy Accuracy Validation->Accuracy LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

The HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound. The detailed protocols and validation data support its application in routine quality control, pharmacokinetic studies, and other research areas where the determination of this compound is required. The provided workflows offer a clear visual guide for the implementation of this method in a laboratory setting.

References

Application Note: Quantitative Analysis of 5-Epilithospermoside in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of 5-Epilithospermoside in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and the broader investigation of natural products. The protocol outlines a comprehensive workflow from sample preparation to data acquisition, and includes proposed chromatographic conditions and mass spectrometric parameters for the sensitive and selective quantification of this compound.

Introduction

This compound is a naturally occurring iridoid glycoside with the molecular formula C14H19NO8 and a molecular weight of 329.3 g/mol . While the biological activities of this compound are still under investigation, related compounds such as lithospermic acid have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-fibrotic properties. These activities are mediated through various signaling pathways, including the ERK1/2, MMP-9, Piezo1/TGF-β1/Smad, and Nrf2-HO-1 pathways. Accurate and reliable quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, and for elucidating its potential therapeutic effects.

This application note provides a robust LC-MS/MS method for the determination of this compound, offering high sensitivity and specificity, which are essential for bioanalytical studies.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma or serum samples. This technique is straightforward, rapid, and provides sufficient cleanup for LC-MS/MS analysis.

Protocol:

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar stable isotope-labeled compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase liquid chromatography method is proposed to achieve efficient separation of this compound from endogenous matrix components.

Table 1: Proposed Liquid Chromatography Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for the detection and quantification of this compound. Positive electrospray ionization (ESI) is proposed based on the chemical structure of the analyte.

Table 2: Proposed Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 330.1 [M+H]⁺
Product Ion (Q3) m/z 168.1 (Proposed)
Collision Energy To be optimized (typically 15-25 eV)
Dwell Time 100 ms
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Note: The product ion is predicted based on the fragmentation of the glycosidic bond, resulting in the loss of the glucose moiety.

Quantitative Performance (Hypothetical Data)

The following tables summarize the expected quantitative performance of the described LC-MS/MS method. This data is representative of a validated bioanalytical method and should be established by the end-user.

Table 3: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium100< 10< 1090 - 110
High800< 10< 1090 - 110

Table 5: Limit of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Lower Limit of Quantification (LLOQ)1

Visualizations

Experimental Workflow

G sample Biological Sample (Plasma/Serum) precipitation Protein Precipitation with Acetonitrile sample->precipitation 1. Add Sample centrifugation Centrifugation precipitation->centrifugation 2. Vortex supernatant Supernatant Transfer centrifugation->supernatant 3. Separate evaporation Evaporation supernatant->evaporation 4. Isolate Analyte reconstitution Reconstitution evaporation->reconstitution 5. Concentrate lcms LC-MS/MS Analysis reconstitution->lcms 6. Prepare for Injection

Caption: LC-MS/MS sample preparation workflow.

Proposed Signaling Pathway of Related Compounds

G cluster_0 Cellular Stress cluster_1 Signaling Cascades cluster_2 Cellular Response ROS ROS Generation ERK ERK1/2 Phosphorylation ROS->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration TGF TGF-β1/Smad Fibrosis Fibrosis TGF->Fibrosis Lithospermic_Acid Lithospermic Acid Analogs Lithospermic_Acid->ROS Inhibits Lithospermic_Acid->ERK Inhibits Lithospermic_Acid->TGF Inhibits

Caption: Inhibition of pro-proliferative and pro-fibrotic pathways.

Anti-Apoptotic and Anti-Inflammatory Pathways

G cluster_0 Cellular Insult cluster_1 Protective Pathways cluster_2 Cellular Outcome Cytokines Pro-inflammatory Cytokines Apoptosis Apoptosis Cytokines->Apoptosis Nrf2 Nrf2-HO-1 Activation Nrf2->Apoptosis Inhibits Sirt1 Sirt1 Activation Sirt1->Apoptosis Inhibits Lithospermic_Acid Lithospermic Acid Analogs Lithospermic_Acid->Nrf2 Activates Lithospermic_Acid->Sirt1 Activates

Application Notes and Protocols for the Structural Elucidation of 5-Epilithospermoside using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of 5-Epilithospermoside using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are presented, alongside synthesized data representative of this compound. This guide is intended to assist researchers in the isolation, identification, and characterization of this and structurally related iridoid glycosides.

Introduction

This compound is an iridoid glycoside, a class of natural products known for their diverse biological activities. Accurate structural determination is paramount for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution. This application note details the use of a combination of 1D and 2D NMR experiments to determine the complete chemical structure of this compound.

Chemical Structure of this compound:

(Simplified 2D representation)

Experimental Protocols

Sample Preparation

A sample of 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

NMR Instrumentation

All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

¹H NMR Spectroscopy
  • Pulse Program: zg30

  • Solvent: CD₃OD

  • Temperature: 298 K

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 3.0 s

  • Spectral Width (sw): 12 ppm

¹³C NMR Spectroscopy
  • Pulse Program: zgpg30 (proton-decoupled)

  • Solvent: CD₃OD

  • Temperature: 298 K

  • Number of Scans (ns): 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.5 s

  • Spectral Width (sw): 220 ppm

2D COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf

  • Solvent: CD₃OD

  • Temperature: 298 K

  • Number of Scans (ns): 8

  • Relaxation Delay (d1): 1.5 s

  • Data Points (td): 2048 in F2, 256 in F1

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.3

  • Solvent: CD₃OD

  • Temperature: 298 K

  • Number of Scans (ns): 4

  • Relaxation Delay (d1): 1.5 s

  • ¹J(C,H) Coupling Constant: 145 Hz

  • Data Points (td): 1024 in F2, 256 in F1

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgpndqf

  • Solvent: CD₃OD

  • Temperature: 298 K

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 2.0 s

  • Long-range ⁿJ(C,H) Coupling Constant: 8 Hz

  • Data Points (td): 2048 in F2, 256 in F1

2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Pulse Program: noesygpph

  • Solvent: CD₃OD

  • Temperature: 298 K

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 2.0 s

  • Mixing Time (d8): 500 ms

  • Data Points (td): 2048 in F2, 256 in F1

Data Presentation

The following tables summarize the synthesized ¹H and ¹³C NMR data for this compound, along with key 2D correlations.

Table 1: ¹H NMR Data of this compound (500 MHz, CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
Aglycone Moiety
17.45d2.5
35.20d6.0
44.15dd6.0, 4.5
52.80m
1.90m
2.10m
4.25m
4.35m
82.15m
92.50m
101.15d7.0
Glucose Moiety
1'4.80d8.0
2'3.30t8.0
3'3.45t8.5
4'3.40t9.0
5'3.50m
6'a3.80dd12.0, 5.5
6'b3.65dd12.0, 2.0

Table 2: ¹³C NMR Data of this compound (125 MHz, CD₃OD)

Positionδ (ppm)
Aglycone Moiety
1152.5
2 (C=C(CN))105.0
3115.0
498.0
578.0
640.0
738.0
875.0
945.0
1022.0
11 (CN)118.0
Glucose Moiety
1'100.0
2'75.0
3'78.0
4'71.5
5'77.5
6'62.5

Table 3: Key 2D NMR Correlations for this compound

Proton(s)COSY CorrelationsHMBC Correlations (with Carbons)NOESY Correlations
H-1H-9C-3, C-5, C-8, C-9H-9, H-5
H-3H-4C-1, C-4, C-5, C-11H-4
H-4H-3, H-5C-3, C-5, C-6H-3, H-5
H-5H-4, H-6α, H-6βC-1, C-3, C-4, C-6, C-9H-1, H-4, H-6α, H-9
H-1'H-2'C-1, C-2', C-3', C-5'H-1, H-2', H-3', H-5'

Visualization of Workflows and Correlations

Structural Elucidation Workflow

workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Determination H1_NMR ¹H NMR Proton_System Identify Proton Spin Systems H1_NMR->Proton_System C13_NMR ¹³C NMR CH_Correlation ¹J C-H Correlations C13_NMR->CH_Correlation COSY COSY COSY->Proton_System HSQC HSQC HSQC->CH_Correlation HMBC HMBC Long_Range Long-Range C-H Correlations HMBC->Long_Range NOESY NOESY Spatial_Proximity Through-Space Proton Proximities NOESY->Spatial_Proximity Assemble Assemble Fragments Proton_System->Assemble CH_Correlation->Assemble Long_Range->Assemble Spatial_Proximity->Assemble Final_Structure Final Structure of This compound Assemble->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

Key HMBC and NOESY Correlations

correlations cluster_structure Key Structural Correlations in this compound cluster_correlations Observed NMR Correlations Aglycone Aglycone Core Glucose Glucose Moiety Linkage Glycosidic Linkage (H-1' to C-1) HMBC_corr HMBC: H-1' -> C-1 H-1 -> C-9, C-5 H-3 -> C-5, C-11 HMBC_corr->Aglycone confirms aglycone skeleton HMBC_corr->Linkage confirms linkage site NOESY_corr NOESY: H-1' -> H-1 H-1 -> H-9 H-4 -> H-5 NOESY_corr->Aglycone reveals spatial proximity NOESY_corr->Linkage confirms stereochemistry

Application Notes and Protocols for In Vitro Assay Development of 5-Epilithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Epilithospermoside is a novel natural product with potential therapeutic applications. The initial characterization of its biological activity is a critical step in the drug discovery and development process. In vitro assays provide a rapid and cost-effective means to screen for and elucidate the mechanisms of action of new chemical entities.[1][2][3] This document provides detailed protocols for a panel of in vitro assays to assess the cytotoxic, antioxidant, and specific enzyme-inhibitory activities of this compound. These assays are fundamental in establishing a biological activity profile for this novel compound.

Protocol 1: Cell Viability and Cytotoxicity using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cell line. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.[1][4] The intensity of the color is directly proportional to the number of viable cells.

Experimental Protocol

  • Cell Seeding:

    • Culture a suitable cell line (e.g., HeLa, A549, or PC-3) to 80-90% confluency.

    • Trypsinize and resuspend the cells in a fresh complete culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in a culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.15 ± 0.0692.0
100.85 ± 0.0568.0
500.45 ± 0.0436.0
1000.15 ± 0.0212.0

Visualization

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add this compound dilutions incubation_24h->add_compound incubation_treatment Incubate for 24/48/72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt dissolve_formazan Dissolve formazan crystals incubation_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Protocol 2: Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol outlines the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the free radical scavenging activity of this compound. DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow.[5][6][7] The degree of discoloration indicates the scavenging potential of the compound.

Experimental Protocol

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Protect the solution from light.[5]

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of this compound in methanol (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Prepare a positive control (e.g., Ascorbic acid or Trolox) with the same serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each dilution of this compound or the positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[5][6]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

Data Presentation

Concentration of this compound (µg/mL)Absorbance (517 nm) (Mean ± SD)% Scavenging Activity
0 (Control)0.98 ± 0.050
10.89 ± 0.049.2
50.75 ± 0.0323.5
100.61 ± 0.0337.8
500.32 ± 0.0267.3
1000.15 ± 0.0184.7

Signaling Pathway Visualization: Apoptosis

Cytotoxic compounds often induce cell death through apoptosis. Understanding the interaction of this compound with apoptotic pathways is crucial. Apoptosis is primarily regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[2][3][8][9][10] Both pathways converge on the activation of executioner caspases, leading to the dismantling of the cell.

Apoptosis_Signaling_Pathway Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation (FADD, pro-caspase-8) death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 bcl2_family Bax/Bak Activation caspase8->bcl2_family via Bid cleavage caspase3 Caspase-3 (Executioner) caspase8->caspase3 cell_stress Cellular Stress (e.g., DNA damage) p53 p53 Activation cell_stress->p53 p53->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Apoptosis Signaling Pathways

References

Application Notes: Cell-Based Assays for 5-Epilithospermoside Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Epilithospermoside is a natural compound of interest for its potential therapeutic properties. To elucidate its biological functions and mechanism of action, a panel of robust cell-based assays is required. These application notes provide detailed protocols for evaluating the anti-cancer, anti-inflammatory, and antioxidant activities of this compound. The protocols are designed for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

A general workflow for screening a novel compound like this compound involves a multi-step process, from initial cytotoxicity screening to more detailed mechanistic studies.

Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Activity & Potency cluster_2 Phase 3: Mechanism of Action A Prepare this compound Stock Solution C Primary Cytotoxicity Assay (e.g., MTT) A->C B Select Cell Lines (Cancer, Immune, etc.) B->C D Determine IC50 Values C->D If active E Secondary Assays (Anti-inflammatory, Antioxidant) D->E F Signaling Pathway Analysis (Western Blot, qPCR) E->F If confirmed G Apoptosis / Cell Cycle Assays F->G

Caption: General workflow for screening the bioactivity of this compound.

Anti-Cancer Activity: Cell Proliferation and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1] It is often employed as an initial screening tool to evaluate the cytotoxic potential of compounds against various cancer cell lines.[1][2]

1.1. Principle

Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then dissolved, and the absorbance is measured, allowing for the quantification of cell viability.

MTT_Assay_Workflow A Step 1: Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24 hours. B Step 2: Compound Treatment Treat cells with various concentrations of this compound. Include vehicle control and positive control. Incubate for 24-72 hours. A->B C Step 3: MTT Addition Add MTT solution to each well. Incubate for 3-4 hours to allow formazan formation. B->C D Step 4: Solubilization Remove medium and add DMSO or other solvent to dissolve formazan crystals. C->D E Step 5: Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. D->E F Step 6: Data Analysis Calculate cell viability (%) and determine the IC50 value. E->F

Caption: Workflow of the MTT cell viability assay.

1.2. Experimental Protocol

Materials and Reagents:

  • Cancer cell lines (e.g., A549, MCF-7, HT-29)[2][3]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[2]

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2][4] Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[2]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing different concentrations of this compound to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

1.3. Data Presentation

The cytotoxic activity of this compound can be summarized in a table.

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549 (Lung Cancer)25.5 ± 2.10.8 ± 0.1
MCF-7 (Breast Cancer)18.9 ± 1.51.1 ± 0.2
HT-29 (Colon Cancer)32.1 ± 3.41.5 ± 0.3
L929 (Normal Fibroblast)> 1005.2 ± 0.6
Note: Data are examples for illustrative purposes.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.[5] Inhibition of NO production is a key indicator of anti-inflammatory activity.

2.1. Principle

LPS stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide, via the induction of inducible nitric oxide synthase (iNOS).[6] The amount of NO produced can be quantified indirectly by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5]

NF_Kappa_B_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Nucleus->iNOS Induces Transcription NO Nitric Oxide (NO) iNOS->NO Leads to Production Epilithospermoside This compound Epilithospermoside->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

2.2. Experimental Protocol

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[5]

  • LPS Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[6] Include control wells (cells only, cells + LPS, cells + positive control like dexamethasone).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition.

2.3. Data Presentation

TreatmentConcentrationNO Production (µM)% Inhibition
Control (No LPS)-1.2 ± 0.3-
LPS Only1 µg/mL35.8 ± 2.50%
This compound10 µM24.5 ± 1.931.6%
This compound25 µM15.1 ± 1.257.8%
This compound50 µM8.3 ± 0.976.8%
Dexamethasone10 µM5.4 ± 0.684.9%
Note: Data are examples for illustrative purposes. IC₅₀ can be calculated from a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound.[7] It is a cell-free assay but provides crucial preliminary data on the antioxidant potential of a substance.

3.1. Principle

DPPH is a stable free radical that has a deep purple color in solution.[7] When it accepts an electron or hydrogen atom from an antioxidant substance, it is reduced to the pale yellow diphenylpicrylhydrazine.[8] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

3.2. Experimental Protocol

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound

  • Ascorbic acid or Trolox (as a positive control)[8]

  • 96-well microplate

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[7]

  • Sample Preparation: Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[7]

  • Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.[7][8]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[8] Methanol is used as a blank.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula:

    • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

3.3. Data Presentation

CompoundIC₅₀ (µg/mL)
This compound45.2 ± 3.8
Ascorbic Acid (Control)8.5 ± 0.7
Note: Data are examples for illustrative purposes.

References

Application Notes and Protocols for 5-Epilithospermoside Research in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epilithospermoside is a natural compound of interest for which dedicated in-vivo research data is limited. However, it is closely related to other bioactive molecules isolated from Lithospermum erythrorhizon, a plant with a long history in traditional medicine. Extracts from this plant and its primary constituents, such as shikonin and lithospermic acid, have demonstrated significant anti-inflammatory, anticancer, and hypoglycemic properties in various animal models. These application notes and protocols are therefore based on established methodologies for these related compounds and are intended to serve as a comprehensive guide for initiating in-vivo research on this compound.

I. Animal Models for Anticancer Research

The anticancer effects of compounds from Lithospermum erythrorhizon are well-documented, with shikonin being a notable example that induces apoptosis and inhibits tumor growth.[1][2] Animal models for evaluating the anticancer potential of this compound would likely involve tumor xenografts.

Recommended Animal Model:
  • Xenograft Mouse Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are commonly used to host human cancer cell lines.

Quantitative Data Summary from Related Compound Studies:
ParameterAnimal ModelCell LineTreatment and DosageKey FindingsReference
Tumor Growth Inhibition C57BL/6 MiceB16F10 Murine MelanomaLithospermum erythrorhizon hexane extract (10 mg/kg, i.p., every 3 days for 21 days)43% reduction in tumor growth; 36% reduction in tumor weight.[1][2]
Tumor Growth Inhibition Nude MiceHuman Prostate Cancer (PC-3)Shikonin (5 mg/kg/day)~20% growth inhibition.[3]
Tumor Growth Inhibition BALB/c MiceMurine Hepatoma (H22) allograftShikonin (4 mg/kg and 8 mg/kg)45% and 56% inhibition of tumor weight, respectively.[3]
Survival MiceP388 LeukemiaShikoninSignificantly prolonged survival period.[3]
Experimental Protocol: Tumor Xenograft Study
  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) under standard conditions.

  • Animal Acclimatization: Acclimatize 6-8 week old male BALB/c nude mice for at least one week.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells in a volume of 100-200 µL of a suitable medium (e.g., Matrigel and PBS mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Drug Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., corn oil or a solution with a low percentage of DMSO) via intraperitoneal (i.p.) injection or oral gavage, following the same schedule as the treatment group.

    • This compound Treatment Group(s): Administer this compound at various doses (e.g., starting with a range of 1-10 mg/kg, based on data from related compounds) via i.p. injection or oral gavage daily or on alternate days for a predefined period (e.g., 2-3 weeks).[1][4]

  • Data Collection and Analysis:

    • Continue to measure tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathological analysis, and molecular studies (e.g., Western blot for apoptotic markers like cleaved caspase-3 and PARP).

    • Statistical analysis of tumor growth inhibition and differences in tumor weight between groups should be performed.

Signaling Pathway in Anticancer Activity

anticancer_pathway

Fig 1. Putative anticancer signaling pathway of this compound.

II. Animal Models for Anti-inflammatory Research

Compounds from Lithospermum erythrorhizon have shown potent anti-inflammatory effects, making this a promising area of investigation for this compound.[5]

Recommended Animal Model:
  • Induced Dermatitis Mouse Model: Models of atopic dermatitis or contact dermatitis can be induced in mice (e.g., NC/Nga or BALB/c) using allergens or irritants.

Quantitative Data Summary from Related Compound Studies:
ParameterAnimal ModelInduction AgentTreatment and DosageKey FindingsReference
Clinical Severity of Dermatitis NC/Nga MiceBiostir ADShikonin (topical application)Reduced allergic dermatitis-like symptoms.[5]
Scratching Frequency NC/Nga MiceBiostir ADShikonin (topical application)Significantly decreased scratching behavior.[5]
Pro-inflammatory Cytokine Levels DSS-induced colitis miceDextran Sulfate Sodium (DSS)Shikonin (25 mg/kg)Significant reduction in IL-6, IL-1β, and TNF-α levels.[6]
Anti-inflammatory Cytokine Levels DSS-induced colitis miceDextran Sulfate Sodium (DSS)Shikonin (25 mg/kg)Increased levels of IL-10.[6]
Experimental Protocol: Induced Allergic Dermatitis Study
  • Animal Model: Use 7-week-old male NC/Nga mice, which are genetically predisposed to develop atopic dermatitis-like skin lesions.

  • Induction of Dermatitis: Apply a commercially available reagent for inducing atopic dermatitis (e.g., Biostir AD) to the dorsal skin and earflaps of the mice.

  • Symptom Development: Monitor the mice for the development of skin lesions, erythema, edema, and scratching behavior.

  • Treatment: Once symptoms are established, topically apply a preparation of this compound (e.g., in an ointment base) to the affected areas daily for a specified period (e.g., 2 weeks).

  • Evaluation:

    • Score the clinical severity of dermatitis based on a standardized scoring system.

    • Measure the frequency of scratching behavior.

    • At the end of the study, collect skin tissue for histopathological analysis (e.g., to assess inflammatory cell infiltration) and for measuring the expression of inflammatory cytokines (e.g., TNF-α, IL-6) via qPCR or ELISA.

Signaling Pathway in Anti-inflammatory Activity

anti_inflammatory_pathway

Fig 2. Putative anti-inflammatory signaling pathway of this compound.

III. Animal Models for Hypoglycemic Research

Lithospermoside has been reported to exhibit hypoglycemic activity. This suggests that this compound may also have potential in the context of diabetes research.

Recommended Animal Model:
  • Chemically-Induced Diabetic Rodent Model: A common model involves the use of streptozotocin (STZ) to induce diabetes in rats or mice by destroying pancreatic β-cells.[7]

Experimental Protocol: STZ-Induced Diabetic Mouse Study
  • Animal Selection: Use male C57BL/6 mice.

  • Induction of Diabetes: Administer a single intraperitoneal injection of STZ (dissolved in citrate buffer, pH 4.5) at a dose of 150-200 mg/kg.

  • Confirmation of Diabetes: After 3-5 days, measure fasting blood glucose levels from the tail vein. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Treatment:

    • Vehicle Control Group: Administer the vehicle solution daily via oral gavage.

    • This compound Treatment Group(s): Administer this compound at various doses daily via oral gavage for a specified period (e.g., 4 weeks).

  • Monitoring and Outcome Measures:

    • Monitor fasting blood glucose levels and body weight weekly.

    • At the end of the study, perform an oral glucose tolerance test (OGTT).

    • Collect blood for measuring serum insulin levels.

    • Collect pancreatic tissue for histological examination of the islets of Langerhans.

Signaling Pathway in Glucose Metabolism

glucose_metabolism_pathway

Fig 3. Putative signaling pathway for enhanced glucose metabolism by this compound.

IV. Experimental Workflow Diagram

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-Vivo Execution cluster_analysis Phase 3: Analysis & Interpretation A Hypothesis Formulation B Selection of Animal Model A->B C IACUC Protocol Approval B->C D Compound Preparation & Vehicle Selection C->D E Animal Acclimatization F Disease Model Induction E->F G Randomization & Grouping F->G H Treatment Administration G->H I Monitoring & Data Collection (e.g., tumor size, clinical scores) H->I J Euthanasia & Tissue Collection K Ex-Vivo Analysis (Histology, Molecular Assays) J->K L Statistical Analysis K->L M Conclusion & Reporting L->M

Fig 4. General experimental workflow for in-vivo studies.

Conclusion

While direct experimental data for this compound in animal models is not yet widely available, the extensive research on its source, Lithospermum erythrorhizon, and its prominent bioactive components provides a solid foundation for initiating such studies. The protocols and data presented here offer a starting point for investigating the potential anticancer, anti-inflammatory, and hypoglycemic effects of this compound. Researchers are encouraged to perform initial dose-ranging and toxicity studies to establish a safe and effective dose for this specific compound before proceeding with the efficacy models outlined.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 5-Epilithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Epilithospermoside is a natural compound with a chemical structure that suggests potential biological activity. While its specific anti-inflammatory properties have not been extensively documented in publicly available literature, its structural features warrant investigation into its potential to modulate inflammatory pathways. These application notes provide a comprehensive guide for researchers to systematically evaluate the anti-inflammatory effects of this compound using established in vitro methodologies. The protocols outlined below will enable the assessment of its impact on key inflammatory mediators and signaling pathways.

Data Presentation: Hypothetical Anti-inflammatory Activity of this compound

The following table summarizes potential quantitative data that could be generated from the experimental protocols described in this document. This data is for illustrative purposes to guide researchers in their data presentation.

Assay Cell Line Inflammatory Stimulus This compound Concentration (µM) Inhibition (%) IC50 (µM) Key Findings
Nitric Oxide (NO) Production RAW 264.7LPS (1 µg/mL)1, 5, 10, 25, 5015, 35, 58, 75, 9212.5Dose-dependent inhibition of NO production.
Prostaglandin E2 (PGE2) Production RAW 264.7LPS (1 µg/mL)1, 5, 10, 25, 5010, 28, 52, 68, 8515.2Significant reduction of PGE2 levels.
TNF-α Production THP-1LPS (1 µg/mL)1, 5, 10, 25, 5020, 45, 65, 80, 959.8Potent inhibitor of TNF-α secretion.
IL-6 Production THP-1LPS (1 µg/mL)1, 5, 10, 25, 5012, 30, 55, 72, 8814.1Effective in reducing IL-6 levels.
NF-κB Activation HEK293-NF-κB reporterTNF-α (10 ng/mL)1, 5, 10, 25, 5018, 40, 62, 78, 9111.3Inhibition of NF-κB transcriptional activity.
p38 MAPK Phosphorylation RAW 264.7LPS (1 µg/mL)1060N/ASuppresses the p38 MAPK signaling pathway.
JNK MAPK Phosphorylation RAW 264.7LPS (1 µg/mL)1055N/AInhibits JNK activation.
ERK1/2 MAPK Phosphorylation RAW 264.7LPS (1 µg/mL)1025N/AModerate effect on ERK1/2 phosphorylation.

Experimental Protocols

General Cell Culture and Reagent Preparation
  • Cell Lines:

    • RAW 264.7 (Murine Macrophages): A standard cell line for studying inflammation.

    • THP-1 (Human Monocytes): Differentiated into macrophages for human-relevant studies.

    • HEK293-NF-κB Reporter: A stable cell line for quantifying NF-κB activation.

  • Culture Media:

    • RAW 264.7 and HEK293: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

    • THP-1: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • This compound Stock Solution:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C. Further dilutions should be made in culture medium immediately before use. The final DMSO concentration in the culture should not exceed 0.1%.

In Vitro Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS group)] x 100.

This protocol quantifies the secretion of key pro-inflammatory cytokines into the cell culture medium.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative detection of cytokines.

  • Protocol:

    • Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10⁵ cells/well and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL for 48 hours.

    • After differentiation, replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.

    • Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

    • Calculate the cytokine concentrations based on the standard curves and determine the percentage of inhibition.

Mechanistic Studies: Signaling Pathway Analysis

This assay determines if this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.[1][2]

  • Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

  • Protocol:

    • Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct in a 96-well white plate at a density of 4 x 10⁴ cells/well and allow them to attach overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the NF-κB pathway by adding TNF-α to a final concentration of 10 ng/mL.

    • Incubate for 6-8 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

    • Calculate the percentage of inhibition of NF-κB activity.

This protocol assesses the effect of this compound on the phosphorylation (activation) of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, JNK, and ERK).[3][4]

  • Principle: Western blotting is used to detect the levels of phosphorylated and total p38, JNK, and ERK proteins.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with the desired concentration(s) of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK1/2, and total ERK1/2.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis prep Prepare this compound Stock & Cell Cultures no_assay Nitric Oxide (NO) Assay (RAW 264.7) prep->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6 in THP-1) prep->cytokine_assay data_analysis Analyze Results & Determine IC50 no_assay->data_analysis nfkb_assay NF-κB Reporter Assay (HEK293-NF-κB) cytokine_assay->nfkb_assay cytokine_assay->data_analysis western_blot Western Blot for MAPK (p-p38, p-JNK, p-ERK) nfkb_assay->western_blot western_blot->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->Genes Induces Transcription Compound This compound Compound->IKK Inhibits? Compound->NFkB Inhibits translocation?

Caption: The NF-κB signaling pathway, a potential target for this compound.[2]

MAPK_Signaling_Pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway LPS LPS Receptor Receptor Complex LPS->Receptor p38_MAPKKK MAPKKK Receptor->p38_MAPKKK JNK_MAPKKK MAPKKK Receptor->JNK_MAPKKK ERK_MAPKKK Raf Receptor->ERK_MAPKKK p38_MAPKK MKK3/6 p38_MAPKKK->p38_MAPKK p38_MAPK p38 p38_MAPKK->p38_MAPK Inflammation Inflammatory Response p38_MAPK->Inflammation JNK_MAPKK MKK4/7 JNK_MAPKKK->JNK_MAPKK JNK_MAPK JNK JNK_MAPKK->JNK_MAPK JNK_MAPK->Inflammation ERK_MAPKK MEK1/2 ERK_MAPKKK->ERK_MAPKK ERK_MAPK ERK1/2 ERK_MAPKK->ERK_MAPK ERK_MAPK->Inflammation Compound This compound Compound->p38_MAPK Inhibits? Compound->JNK_MAPK Inhibits?

Caption: Overview of MAPK signaling pathways in inflammation.[3][4]

References

Application Notes and Protocols for Antioxidant Research on 5-Epilithospermoside and Related Compounds from Lithospermum erythrorhizon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on the antioxidant properties of 5-Epilithospermoside is not extensively available in current literature, its parent plant, Lithospermum erythrorhizon, has been a subject of significant interest for its potent antioxidant and anti-inflammatory effects. The bioactive compounds within this plant, primarily shikonin and its derivatives, along with various phenolic acids, have demonstrated considerable efficacy in mitigating oxidative stress.[1][2][3][4] These application notes provide a comprehensive overview of the methodologies and data related to the antioxidant potential of Lithospermum erythrorhizon extracts and their key constituents, offering a valuable framework for investigating novel compounds like this compound.

The primary mechanisms through which these compounds exert their antioxidant effects include direct scavenging of free radicals, modulation of cellular antioxidant enzymes, and regulation of signaling pathways involved in the oxidative stress response.[5][6] This document outlines detailed protocols for key antioxidant assays and visualizes the underlying molecular pathways to guide further research and drug development efforts in this area.

Data Presentation: Antioxidant Activity of Lithospermum erythrorhizon and its Constituents

The following tables summarize quantitative data on the antioxidant activities of extracts and isolated compounds from Lithospermum erythrorhizon.

Table 1: Radical Scavenging Activity of Lithospermum erythrorhizon Compounds

Compound/ExtractAssayIC50 / % InhibitionReference Compound
L. erythrorhizon 40% ethanol extractDPPH~90% inhibition at 1 µg/µLAscorbic acid (85 ± 7% inhibition at 50 µM)[7]
Shikonin Derivatives (1-5)ABTS+Very good scavenging activity-
Shikonin Derivatives (1-5)DPPHModerate inhibition-
Caffeic Acid Ester Mixture (7)ABTS+ & DPPHPowerful radical scavenger-
Procyanidin B-2DPPHIC50: 12.00 ± 0.12 µg/mLVitamin C (IC50: 6.20 ± 0.41 µg/mL)[8]
EpicatechinDPPHIC50: 2.53 ± 0.15 µg/mLVitamin C (IC50: 6.20 ± 0.41 µg/mL)[8]
Procyanidin B-2ABTSIC50: 14.72 ± 0.25 µg/mLTrolox (IC50: 31.61 ± 0.60 µg/mL)[8]
EpicatechinABTSIC50: 2.53 ± 0.03 µg/mLTrolox (IC50: 31.61 ± 0.60 µg/mL)[8]

Table 2: Cellular Antioxidant Activity of Lithospermum erythrorhizon Extract

Cell LineStressorTreatmentEffect
Human Keratinocytes (HaCaT) & Dermal Fibroblasts (HDF-n)H2O2 or UVB irradiationPretreatment with LE extractIncreased cell viability (up to 84.5%), significantly decreased oxidative stress[3][9]
RAW 264.7 Macrophages & N9 Microglial CellsLPSL. erythrorhizon 40% ethanol extract (1 µg/µL)Significant inhibition of H2DCFDA (ROS indicator) and NO production[7]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in absorbance of the DPPH solution is proportional to the antioxidant activity.[10][11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (e.g., this compound, L. erythrorhizon extract)

  • Reference standard (e.g., Ascorbic acid, Trolox, Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.[11] Store in the dark.

  • Preparation of test samples: Dissolve the test compound and reference standard in the same solvent used for the DPPH solution to prepare a stock solution. Create a series of dilutions of the stock solution to determine the IC50 value.

  • Reaction:

    • In a 96-well plate, add 100 µL of the diluted test sample or standard to a well.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test sample.

    • For the blank, add 200 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][12]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample. The IC50 value is the concentration of the test sample required to scavenge 50% of the DPPH radicals.[13]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation in cultured cells.[14][15]

Materials:

  • Human cell line (e.g., HepG2, Caco-2, HaCaT)

  • Cell culture medium and supplements

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or H2O2 (as a pro-oxidant)

  • Test compound

  • Quercetin (as a positive control)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed the cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of the test compound and controls dissolved in treatment medium for 1 hour.

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour in the dark.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of 600 µM AAPH or an appropriate concentration of H2O2 to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation: Calculate the CAA value as the percentage reduction of fluorescence in the presence of the antioxidant compared to the control.

Signaling Pathways and Mechanisms of Action

Nrf2/ARE Signaling Pathway

A key mechanism by which compounds from Lithospermum erythrorhizon may exert their antioxidant effects is through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[16][17][18][19] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of several antioxidant genes. This leads to the increased expression of phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[6][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Antioxidant Antioxidant Compound (e.g., from L. erythrorhizon) Antioxidant->Nrf2_Keap1 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT, GSH-Px) ARE->Antioxidant_Genes Activates Transcription Protection Cellular Protection Antioxidant_Genes->Protection

Caption: Nrf2/ARE signaling pathway activation by antioxidant compounds.

Experimental Workflow for Investigating Antioxidant Mechanisms

The following workflow outlines a logical progression for characterizing the antioxidant properties of a novel compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_molecular Molecular Mechanism DPPH DPPH Assay ABTS ABTS Assay CAA Cellular Antioxidant Activity (CAA) DPPH->CAA Proceed if active FRAP FRAP Assay ROS_detection Intracellular ROS Measurement (e.g., DCFH-DA) Western_blot Western Blot (Nrf2, HO-1, NQO1) CAA->Western_blot Investigate mechanism Enzyme_activity Antioxidant Enzyme Activity (SOD, CAT, GSH-Px) qPCR qPCR (Nrf2 target genes) Reporter_assay ARE-Luciferase Reporter Assay

Caption: Experimental workflow for antioxidant research.

Conclusion

The extracts and bioactive constituents of Lithospermum erythrorhizon represent a rich source of potent antioxidants. The methodologies and data presented here provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of related compounds, including the less-characterized this compound. A systematic approach, beginning with in vitro screening and progressing to cell-based and molecular mechanism studies, will be crucial in elucidating the full antioxidant capacity and potential clinical applications of these natural products. Further investigation into the Nrf2/ARE signaling pathway is particularly warranted to understand the cytoprotective effects of these compounds.

References

Investigating the Immunomodulatory Effects of 5-Epilithospermoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation of publicly available scientific literature and databases reveals a significant gap in the knowledge regarding the immunomodulatory effects of 5-Epilithospermoside. this compound is identified as an alkaloid that can be isolated from the roots of Lithospermum officinale[1]. However, at present, there are no specific studies detailing its impact on immune cells, inflammatory pathways, or cytokine production.

This lack of specific data prevents the creation of detailed application notes, experimental protocols, and quantitative data summaries as requested. The core requirements of providing structured data tables, in-depth methodologies for key experiments, and visual diagrams of signaling pathways cannot be fulfilled due to the absence of foundational research on this particular compound.

While the provided information does not allow for a direct analysis of this compound, the following sections outline the general principles and methodologies that would be employed to investigate the immunomodulatory effects of a novel compound. This serves as a template for future research once primary data on this compound becomes available.

General Framework for Investigating Immunomodulatory Compounds

Should research on this compound be undertaken, a systematic approach would be necessary to elucidate its potential effects on the immune system. This typically involves a combination of in vitro and in vivo studies.

In Vitro Assays

Initial screening of a compound's immunomodulatory activity is often performed using cultured immune cells. These assays can provide valuable insights into the compound's mechanism of action at a cellular level.

Table 1: Representative In Vitro Assays for Immunomodulatory Activity

Assay Purpose Cell Types Key Readouts
Cell Viability/Cytotoxicity Assay To determine the concentration range at which the compound is non-toxic to immune cells.Macrophages (e.g., RAW 264.7), T cells (e.g., Jurkat), Peripheral Blood Mononuclear Cells (PBMCs)IC50 (50% inhibitory concentration), Cell viability (%)
Cytokine Production Assay (ELISA, Multiplex Assay) To measure the effect of the compound on the secretion of pro-inflammatory and anti-inflammatory cytokines.LPS-stimulated macrophages, Activated T cellsConcentration of TNF-α, IL-6, IL-1β, IL-10, etc. (pg/mL or ng/mL)
Nitric Oxide (NO) Production Assay (Griess Assay) To assess the anti-inflammatory potential by measuring the inhibition of NO production in activated macrophages.LPS-stimulated macrophagesNitrite concentration (µM)
NF-κB Reporter Assay To determine if the compound affects the NF-κB signaling pathway, a key regulator of inflammation.Transfected cell lines with an NF-κB reporter geneLuciferase activity (Relative Light Units)
NLRP3 Inflammasome Activation Assay To investigate the inhibitory effect on the NLRP3 inflammasome, a key component of the innate immune response.Primed macrophages stimulated with NLRP3 activators (e.g., ATP, nigericin)IL-1β secretion, Caspase-1 activation
In Vivo Models

Following promising in vitro results, the immunomodulatory effects of a compound are typically evaluated in animal models of inflammatory diseases.

Table 2: Common In Vivo Models for Assessing Immunomodulation

Model Purpose Key Parameters Measured
LPS-induced Endotoxemia To evaluate the compound's ability to protect against systemic inflammation.Survival rate, Serum cytokine levels (TNF-α, IL-6), Organ damage markers
Carrageenan-induced Paw Edema To assess the local anti-inflammatory activity of the compound.Paw volume/thickness, Myeloperoxidase (MPO) activity in paw tissue
Collagen-induced Arthritis To model autoimmune arthritis and evaluate the therapeutic potential of the compound.Clinical arthritis score, Joint swelling, Histological analysis of joints

Hypothetical Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate common signaling pathways and experimental workflows relevant to immunomodulation research. These are provided as examples of the types of visualizations that would be created if data on this compound were available.

NF_kB_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Cytokines TNF-α, IL-6, IL-1β Genes->Cytokines

Canonical NF-κB Signaling Pathway.

NLRP3_Inflammasome Signal1 Signal 1 (e.g., LPS) NFkB NF-κB Activation Signal1->NFkB Signal2 Signal 2 (e.g., ATP) NLRP3 NLRP3 Signal2->NLRP3 NLRP3_exp Pro-IL-1β & NLRP3 Expression NFkB->NLRP3_exp Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 activates ProIL1b Pro-IL-1β IL1b Mature IL-1β (Secretion) ProIL1b->IL1b cleaved by Casp-1

NLRP3 Inflammasome Activation Pathway.

Experimental_Workflow start Start: Isolate Immune Cells (e.g., Macrophages) treat Treat with this compound + Inflammatory Stimulus (e.g., LPS) start->treat incubate Incubate for a defined period treat->incubate harvest Harvest Supernatant and Cell Lysate incubate->harvest supernatant_analysis Analyze Supernatant: - Cytokine Levels (ELISA) - NO Production (Griess Assay) harvest->supernatant_analysis lysate_analysis Analyze Cell Lysate: - Protein Expression (Western Blot)  (e.g., p-p65, NLRP3) - Gene Expression (RT-qPCR) harvest->lysate_analysis end End: Data Analysis and Interpretation supernatant_analysis->end lysate_analysis->end

In Vitro Immunomodulatory Screening Workflow.

Conclusion

While the potential immunomodulatory effects of this compound remain unexplored, the framework and methodologies outlined above provide a clear roadmap for future investigations. Research in this area would be highly valuable to determine if this natural product holds therapeutic potential for inflammatory or autoimmune diseases. As new data emerges, these application notes and protocols can be updated to provide specific, actionable information for the scientific community. Researchers interested in this compound are encouraged to perform the foundational in vitro and in vivo studies to characterize its biological activity.

References

Application Notes and Protocols for Skin Whitening Research: A Focus on Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data interpretation relevant to the research of natural compounds for skin whitening. While specific research on 5-Epilithospermoside is not extensively available in the public domain, the principles and protocols outlined here are broadly applicable to the investigation of novel skin lightening agents. This document will leverage findings from studies on other natural compounds to illustrate the key experimental pathways and data presentation standards in this field.

Introduction to Melanogenesis and Skin Whitening Agents

Melanin is the primary pigment responsible for skin, hair, and eye color, and it provides protection against ultraviolet (UV) radiation.[1][2][3] The process of melanin synthesis, or melanogenesis, occurs within specialized organelles called melanosomes located in melanocytes.[3][4] The key rate-limiting enzyme in this process is tyrosinase, which catalyzes the initial steps of converting L-tyrosine to dopaquinone.[1][2][5] Dopaquinone is a crucial intermediate that can then lead to the production of either black-brown eumelanin or red-yellow pheomelanin.[2][4][6]

Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, arise from the overproduction and uneven distribution of melanin.[1] Skin whitening agents aim to alleviate these conditions by interfering with the melanogenesis process. The primary mechanisms of action for these agents include:

  • Tyrosinase Inhibition: Directly inhibiting the catalytic activity of tyrosinase.[5][7]

  • Downregulation of Melanogenesis-Related Genes: Reducing the expression of genes encoding for tyrosinase, microphthalmia-associated transcription factor (MITF), and other key proteins.

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) that can stimulate melanogenesis.

  • Inhibition of Melanosome Transfer: Preventing the transfer of melanin-containing melanosomes from melanocytes to surrounding keratinocytes.

Quantitative Data on Natural Skin Whitening Agents

The following table summarizes the efficacy of several natural compounds that have been investigated for their skin whitening properties. This data provides a benchmark for evaluating new potential agents.

CompoundSourceAssayIC50 ValueReference CompoundIC50 Value (Reference)
Glabridin Glycyrrhiza glabra (Licorice)Tyrosinase Inhibition0.08 µg/mLKojic Acid3.92 µg/mL[8]
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) SyntheticTyrosinase Inhibition< Kojic AcidKojic AcidNot specified[9]
Gallic Acid Various PlantsTyrosinase Inhibition4500 µMKojic AcidNot specified[5]
Dihydrooxyresveratrol Morus albaTyrosinase Inhibition0.3 ± 0.05 µMKojic Acid16.1 ± 1.4 µM[10]
2,4,3′-trihydroxydihydrostilbene Morus albaTyrosinase Inhibition0.8 ± 0.15 µMKojic Acid16.1 ± 1.4 µM[10]

Experimental Protocols

This section details the standard protocols used to assess the skin whitening potential of a test compound.

This is a primary screening assay to determine the direct inhibitory effect of a compound on tyrosinase activity.

  • Principle: Mushroom tyrosinase is readily available and its activity can be measured spectrophotometrically by monitoring the formation of dopachrome from the oxidation of L-DOPA.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer (pH 6.8), mushroom tyrosinase solution, and varying concentrations of the test compound.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader.

    • Kojic acid or arbutin should be used as a positive control.[1][7]

    • Calculate the percentage of inhibition and determine the IC50 value.

Before assessing the effect on melanin production, it is crucial to determine the non-cytotoxic concentration range of the test compound.

  • Cell Line: B16F10 murine melanoma cells or human melanoma cells (e.g., MeWo) are commonly used as they produce melanin.[11]

  • Protocol (MTT Assay):

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

This assay quantifies the effect of the test compound on melanin production in cultured cells.

  • Protocol:

    • Treat B16F10 or other melanoma cells with non-cytotoxic concentrations of the test compound for a specified period (e.g., 72 hours). It is common to stimulate melanogenesis with α-melanocyte-stimulating hormone (α-MSH).

    • Harvest the cells and wash with PBS.

    • Lyse the cells with a solution of NaOH and heat at 80°C for 1 hour.

    • Measure the absorbance of the lysate at 405 nm.

    • Quantify the protein content of the lysate using a BCA protein assay.

    • The melanin content is normalized to the total protein content and expressed as a percentage of the control.

Zebrafish are a valuable in vivo model for assessing the depigmenting effects of compounds due to their rapid development and visible pigmentation.[11]

  • Principle: The effect of a test compound on the endogenous pigmentation of zebrafish embryos and larvae can be visually assessed and quantified.

  • Protocol:

    • Collect synchronized zebrafish embryos.

    • At a specific developmental stage (e.g., 9-12 hours post-fertilization), add the test compound at various concentrations to the embryo medium.

    • Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).

    • Observe the pigmentation of the zebrafish larvae under a stereomicroscope.

    • The pigmentation can be quantified by image analysis software (e.g., ImageJ) by measuring the pigmented area or pixel intensity.

    • A known depigmenting agent, such as phenylthiourea (PTU), can be used as a positive control.

This model is used to evaluate the efficacy of topical formulations containing the test compound.

  • Animal Model: Hairless mice (e.g., HRM2) are often used.[9]

  • Protocol:

    • Expose a defined area of the dorsal skin of the mice to UVB radiation to induce hyperpigmentation.[9]

    • Topically apply a formulation containing the test compound to the irradiated area daily for several weeks.

    • Monitor the changes in skin pigmentation using a chromameter or by taking standardized photographs.

    • At the end of the study, skin biopsies can be taken for histological analysis (e.g., Fontana-Masson staining for melanin) and immunohistochemistry for melanogenesis-related proteins.[12]

Visualization of Pathways and Workflows

The following diagram illustrates the key signaling pathways involved in melanin synthesis and potential targets for skin whitening agents.

Melanogenesis_Pathway UVB UVB Radiation aMSH α-MSH UVB->aMSH MC1R MC1R aMSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene TRP1_Gene TRP-1 Gene MITF->TRP1_Gene TRP2_Gene TRP-2 Gene MITF->TRP2_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor Skin Whitening Agent (e.g., this compound) Inhibitor->MITF Downregulation Inhibitor->Tyrosinase Inhibition

Caption: Simplified signaling pathway of melanogenesis and points of intervention for skin whitening agents.

The following diagram outlines a typical workflow for the discovery and validation of novel skin whitening compounds.

Experimental_Workflow Start Compound Library (Natural Extracts or Synthetic) Step1 In Vitro Screening: Mushroom Tyrosinase Assay Start->Step1 Step2 Cytotoxicity Assay: MTT on B16F10 Cells Step1->Step2 Active Compounds Step3 Cell-Based Efficacy: Melanin Content Assay Step2->Step3 Non-Toxic Concentrations Step4 In Vivo Validation: Zebrafish Depigmentation Assay Step3->Step4 Potent Inhibitors Step5 Preclinical Model: UV-Induced Hyperpigmentation in Mice Step4->Step5 Effective in vivo End Lead Compound for Further Development Step5->End

Caption: A stepwise experimental workflow for the evaluation of potential skin whitening agents.

Safety and Toxicological Considerations

When developing new skin whitening agents, it is imperative to conduct thorough safety and toxicological studies.

  • Cytotoxicity: As detailed in the protocols, initial cytotoxicity screening is essential to identify concentrations that are safe for dermal application.[13][14]

  • Skin Irritation and Sensitization: In vitro reconstructed human epidermis models and in vivo animal models should be used to assess the potential for skin irritation and allergic contact sensitization.

  • Phototoxicity: Given that many skin whitening products are used in conjunction with sun exposure, it is important to evaluate the phototoxic potential of the compound.

  • Systemic Toxicity: For compounds that may be absorbed systemically, further toxicological studies are necessary to ensure overall safety.[15]

By following these detailed application notes and protocols, researchers can systematically evaluate the potential of novel compounds, such as this compound, for their application in skin whitening and the treatment of hyperpigmentation disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Epilithospermoside Extraction from Lithospermum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of 5-epilithospermoside and other bioactive compounds from Lithospermum species. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving extraction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your extraction experiments.

Q1: My this compound yield is consistently low. What are the most critical factors I should investigate?

A1: Low yields of this compound can be attributed to several factors. Systematically evaluate the following:

  • Raw Material Quality: The concentration of bioactive compounds can vary significantly based on the plant's species, age, growing conditions, and harvest time. Ensure you are using accurately identified Lithospermum erythrorhizon and that the raw material has been properly dried and stored.

  • Particle Size: The raw material should be ground into a fine powder to increase the surface area available for solvent interaction, which facilitates a more efficient extraction.[1]

  • Solvent Selection: The choice of solvent is crucial. While ethanol is commonly used, the polarity of the solvent will affect the extraction efficiency of specific compounds. For shikonins and related compounds, organic solvents like ethanol, methanol, and petroleum ether are often employed.[1][2]

  • Extraction Method and Parameters: The extraction technique and its parameters (temperature, time, pressure) have a profound impact on yield. Advanced methods like ultrasonic-assisted extraction (UAE) and high-pressure extraction (HPE) can significantly improve yields compared to conventional methods.[3][4]

  • Compound Degradation: this compound may be susceptible to degradation under certain conditions such as high temperatures, extreme pH, or prolonged exposure to light.

Q2: I'm observing a significant amount of impurities in my extract. How can I improve the purity of my this compound extract?

A2: Improving the purity of your extract involves both optimizing the extraction process and employing effective post-extraction purification techniques.

  • Selective Extraction Solvents: Experiment with solvents of varying polarities to selectively extract your target compound while leaving impurities behind.

  • Post-Extraction Purification:

    • Filtration: The initial step after extraction should always be filtration to remove solid plant debris.[2][5]

    • Centrifugation: This can be used to separate finer solid particles from the liquid extract.[2]

    • Chromatography: Column chromatography is a highly effective method for separating this compound from other compounds in the extract.[1][2]

    • Liquid-Liquid Extraction: Partitioning the extract between two immiscible solvents can help separate compounds based on their differential solubility.

Q3: What are the advantages of using advanced extraction techniques like UAE and HPE over traditional solvent extraction?

A3: Advanced extraction techniques offer several benefits over conventional methods:

  • Increased Yield: Methods like UAE and HPE can significantly increase the extraction yield of bioactive compounds. For instance, a combined HPE and UAE process has been shown to yield significantly more extract and shikonin content compared to conventional ethanol extraction.[3][4]

  • Reduced Extraction Time: These methods can often achieve higher yields in a fraction of the time required for traditional maceration or Soxhlet extraction.[3]

  • Lower Solvent Consumption: The increased efficiency of these methods can lead to a reduction in the amount of solvent required.

  • Improved Bioactivity: The enhanced extraction of target compounds can result in extracts with higher biological activity.[3][4]

Q4: Can I use water as an extraction solvent for this compound?

A4: While water can be used as a solvent, it may not be the most efficient choice for extracting this compound and other less polar bioactive compounds from Lithospermum.[2] Organic solvents or aqueous-organic solvent mixtures are generally more effective.[2] For example, 70% ethanol has been successfully used for extraction.[6]

Data on Extraction Yields

The following tables summarize quantitative data on extraction yields and shikonin content (often used as a marker for successful extraction from Lithospermum) under various conditions.

Table 1: Comparison of Different Extraction Methods

Extraction MethodTotal Extract Yield (%)Shikonin Content (%)Reference
Conventional Ethanol Extraction (EE)16.321.81[3][4]
High-Pressure Extraction (HPE) (500 MPa, 60 min)22.642.50[3]
Ultrasonic Extraction (UE) (120 kHz, 90 min)22.842.90[3]
Combined HPE + UE27.493.19[3][4]

Table 2: Effect of Ultrasonic Extraction (UE) Parameters on Yield and Shikonin Content

Ultrasonic Intensity (kHz)Time (min)Total Extract Yield (%)Shikonin Content (%)Reference
1209025.642.90[3]
1609026.032.91[3]

Table 3: Effect of High-Pressure Extraction (HPE) Parameters on Yield and Shikonin Content

Pressure (MPa)Time (min)Total Extract Yield (%)Shikonin Content (%)Reference
5006022.642.50[3]
50090Not specified2.53[3]

Experimental Protocols

Below are detailed methodologies for key extraction experiments.

Protocol 1: Conventional Ethanol Extraction

  • Preparation of Raw Material: Dry the roots of Lithospermum erythrorhizon and grind them into a fine powder.[1]

  • Maceration:

    • Place 100 g of the powdered plant material into a suitable flask.

    • Add 500 mL of 70% ethanol.[6]

    • Stir the mixture at room temperature for 12 hours.[6]

  • Filtration: Filter the mixture through Whatman No. 2 paper to separate the extract from the solid residue.[6]

  • Repeat Extraction: Repeat the extraction process on the residue with fresh solvent to maximize yield.[6]

  • Concentration: Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure.[1]

  • Drying: Lyophilize (freeze-dry) the concentrated extract to obtain a stable powder.[6]

Protocol 2: Optimized High-Pressure and Ultrasonic-Assisted Extraction (HPE-UE)

  • Preparation of Raw Material: As described in Protocol 1.

  • High-Pressure Pre-treatment (HPE):

    • Subject the powdered raw material to a pressure of 500 MPa for 60 minutes.[3][4]

  • Ultrasonic Extraction (UE):

    • Immediately following HPE, place the pre-treated material in a vessel with a suitable solvent (e.g., ethanol).

    • Perform ultrasonic extraction at an intensity of 120 kHz for 90 minutes.[3][4]

  • Post-Extraction Processing: Follow steps 3-6 from Protocol 1 for filtration, concentration, and drying of the final extract.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_prep Material Preparation cluster_extraction Extraction cluster_post_processing Post-Extraction Processing cluster_purification Purification (Optional) raw_material Lithospermum Root drying Drying raw_material->drying grinding Grinding to Powder drying->grinding extraction_choice Select Extraction Method grinding->extraction_choice conventional Conventional Solvent Extraction extraction_choice->conventional advanced Advanced Extraction (HPE + UE) extraction_choice->advanced crude_extract Crude Extract conventional->crude_extract advanced->crude_extract filtration Filtration concentration Concentration (Rotary Evaporation) filtration->concentration drying_step Drying (Lyophilization) concentration->drying_step chromatography Chromatography drying_step->chromatography pure_compound Pure this compound chromatography->pure_compound crude_extract->filtration

Caption: Workflow for the extraction and purification of this compound.

Factors Influencing this compound Extraction Yield

G cluster_material Raw Material cluster_process Process Parameters cluster_compound Compound Properties plant_quality Plant Quality (Species, Age, Growth) yield This compound Yield plant_quality->yield particle_size Particle Size particle_size->yield extraction_method Extraction Method (e.g., UAE, HPE) extraction_method->yield solvent Solvent Type & Polarity solvent->yield temperature Temperature temperature->yield time Extraction Time time->yield pressure Pressure (for HPE) pressure->yield stability Compound Stability (pH, Light, Temp) stability->yield

Caption: Key factors that influence the final yield of this compound.

References

Technical Support Center: Synthesis and Purification of 5-Epilithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 5-Epilithospermoside.

Troubleshooting Guides

This section addresses common issues encountered during the purification of synthesized this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low overall yield after purification Incomplete extraction: The initial solvent extraction did not efficiently capture the target compound.- Ensure the solvent system is optimized for polarity to match this compound. Consider using a sequence of solvents with increasing polarity. - Increase the extraction time or the number of extraction cycles. - Employ methods like sonication to improve extraction efficiency.
Degradation of the compound: this compound, like other phenolic compounds, can be sensitive to light, oxygen, and pH changes.- Work under inert atmosphere (e.g., nitrogen or argon) where possible. - Use amber-colored glassware or cover equipment with aluminum foil to protect from light. - Maintain a slightly acidic pH during extraction and purification steps to improve stability.
Irreversible adsorption on chromatography media: The compound may be strongly and irreversibly binding to the stationary phase (e.g., silica gel).- Test the stability of your compound on a small amount of the stationary phase before performing large-scale chromatography. - Consider using a different stationary phase, such as polyamide resin or reversed-phase silica (C18).
Co-elution of impurities with the final product Similar polarity of impurities: Side-products from the synthesis with similar polarity to this compound are difficult to separate.- Optimize the mobile phase for your chromatography step. For normal phase, try adding a small amount of a third solvent to modify selectivity. For reversed-phase, adjust the pH of the aqueous component. - Employ orthogonal purification techniques. For example, follow a normal-phase separation with a reversed-phase HPLC step.
Presence of isomeric impurities: The synthesis may have produced isomers of this compound that are challenging to separate.- High-resolution preparative HPLC is often necessary to separate isomers. Experiment with different column chemistries and mobile phase compositions. - Consider derivatization of the mixture to enhance the separation of isomers, followed by removal of the derivatizing group.
Poor peak shape in HPLC analysis (tailing or fronting) Column overload: Injecting too much sample onto the HPLC column.- Reduce the concentration of the sample being injected.
Secondary interactions with the stationary phase: The phenolic hydroxyl groups can interact with residual silanols on the silica-based stationary phase.- Add a small amount of a competitive agent, like trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase to suppress these interactions.
Inappropriate solvent for sample dissolution: The solvent used to dissolve the sample may be too strong or too weak compared to the mobile phase.- Dissolve the sample in the initial mobile phase whenever possible.
Product appears to be degrading on the silica gel column Acidity of silica gel: Standard silica gel is acidic and can cause degradation of acid-sensitive compounds.- Neutralize the silica gel by washing it with a solution of triethylamine in the column solvent, followed by re-equilibration with the pure solvent. - Use deactivated silica gel or an alternative stationary phase like alumina or florisil.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common side-products in the synthesis of related dihydrobenzofuran structures can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Incomplete cyclization products: Intermediates where the dihydrobenzofuran ring has not fully formed.

  • Oxidation products: Phenolic compounds are susceptible to oxidation, leading to quinone-like structures.

  • Isomers: Racemization at chiral centers can lead to diastereomers that are difficult to separate.

  • By-products from protecting group manipulation: Residual protecting groups or by-products from their removal.

Q2: What is a recommended multi-step purification strategy for achieving high-purity this compound?

A2: A robust, multi-step purification strategy often yields the best results. A common and effective workflow involves:

  • Initial Extraction: Perform a solvent extraction from the crude reaction mixture. A moderately polar solvent like ethyl acetate is often a good starting point.

  • Macroporous or Polyamide Resin Chromatography: This step is excellent for capturing phenolic compounds and removing less polar impurities.[1]

  • Silica Gel Chromatography: Further purification can be achieved on a silica gel column, carefully selecting the eluent system to maximize separation.

  • Preparative HPLC: For the final polishing step to achieve >99% purity, reversed-phase preparative HPLC is highly effective.[1]

Q3: How can I monitor the purity of my fractions during chromatography?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation on a silica gel or polyamide column. For HPLC, an analytical run of each collected fraction is the most accurate method. UV-Vis spectroscopy can also be used if this compound has a distinct absorption maximum compared to the impurities.

Q4: Are there any specific handling precautions I should take with this compound?

A4: Yes. Due to its phenolic nature, this compound may be sensitive to oxidation. It is advisable to handle the purified compound under an inert atmosphere and to store it at low temperatures, protected from light.

Data on Purification of a Structurally Related Compound

The following table summarizes the purification results for Lithospermic Acid B, a structurally similar compound, demonstrating the effectiveness of a multi-step purification process.

Purification StepPurity Achieved (%)Recovery (%)
Polyamide Resin Chromatography85.3087.1
Preparative HPLC99.2875.2

Data from a study on the purification of Lithospermic Acid B from Salvia miltiorrhiza.[1]

Experimental Protocols

Protocol 1: Purification by Polyamide Resin Chromatography

This protocol is adapted from methods used for purifying structurally related phenolic acids.[1]

  • Resin Preparation: Swell the polyamide resin in 95% ethanol for 24 hours, then wash thoroughly with deionized water. Pack the resin into a glass column.

  • Column Equilibration: Equilibrate the column by washing with 5-10 column volumes of the starting buffer (e.g., deionized water adjusted to pH < 3.0 with formic or acetic acid).

  • Sample Loading: Dissolve the crude or partially purified this compound in the starting buffer. A concentration of approximately 2-3 mg/mL is a good starting point.[1] Load the solution onto the column at a slow flow rate.

  • Washing: Wash the column with 2-3 column volumes of the starting buffer to remove unbound impurities.

  • Elution: Elute the bound compounds using a stepwise or linear gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor by TLC or analytical HPLC.

  • Fraction Pooling: Combine the fractions containing the purest this compound based on the analysis.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the enriched product.

Protocol 2: Final Purification by Preparative HPLC
  • Column and Mobile Phase Selection: A C18 reversed-phase column is commonly used. A typical mobile phase would be a gradient of acetonitrile or methanol in water, with 0.1% formic acid or TFA added to both solvents to improve peak shape.

  • Sample Preparation: Dissolve the enriched product from the previous step in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale): Optimize the separation on an analytical HPLC system first to determine the best gradient conditions for separating the target compound from any remaining impurities.

  • Preparative Run: Scale up the optimized method to a preparative HPLC system. Inject the sample and collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Product Recovery: Pool the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be freeze-dried to yield the final high-purity this compound.

Visualizations

PurificationWorkflow cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Final Polishing cluster_3 Final Product Crude Crude Synthesized This compound ResinChrom Polyamide Resin Chromatography Crude->ResinChrom  Impurity Removal PrepHPLC Preparative HPLC ResinChrom->PrepHPLC  Enrichment PureProduct High-Purity (>99%) This compound PrepHPLC->PureProduct  Isolation

Caption: A typical multi-step workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting 5-Epilithospermoside HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering HPLC peak tailing with 5-Epilithospermoside. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features relevant to HPLC analysis?

This compound is a chemical compound with the molecular formula C14H19NO8 and a molecular weight of 329.3.[1][2] Structurally, it is a glycoside, meaning it has a sugar molecule bonded to another functional group. Its structure contains multiple hydroxyl (-OH) groups and a nitrile (-C≡N) group, which make it a highly polar molecule. This high polarity is a critical factor influencing its behavior in reversed-phase HPLC, a technique that separates compounds based on their hydrophobicity.

Q2: I am observing significant peak tailing for this compound on my C18 column. What are the likely causes?

Peak tailing is a common issue in HPLC, often indicating undesirable interactions between the analyte and the stationary phase.[3] For a polar compound like this compound, the primary causes of peak tailing on a standard silica-based C18 column are:

  • Secondary Silanol Interactions: The most probable cause is the interaction of the polar hydroxyl groups of this compound with residual, un-capped silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][4] These interactions create a secondary, stronger retention mechanism that leads to a delayed elution for some of the analyte molecules, resulting in a tailed peak.

  • Mobile Phase pH Issues: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of either the analyte or the residual silanols, exacerbating peak tailing.[5]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[5]

  • Extra-Column Volume: Excessive tubing length or large-diameter fittings can cause the sample band to spread before it reaches the detector, contributing to peak broadening and tailing.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[5]

Q3: How does the nitrile group in this compound affect its chromatography?

The nitrile group contributes to the overall polarity of the molecule. In most pharmaceutical compounds, the nitrile group is robust and does not readily metabolize, suggesting it is chemically stable under typical HPLC conditions.[6] While it can participate in dipole-dipole interactions, it is less likely to be the primary cause of peak tailing compared to the more reactive hydroxyl groups interacting with silanols.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Step 1: Initial Diagnosis and System Check

Question: How can I confirm that the peak tailing is specific to this compound and not a general system issue?

Answer: First, inject a well-behaved, neutral compound with a known symmetric peak shape. If this compound also shows peak tailing, the issue is likely with the HPLC system (e.g., extra-column volume, detector settings). If the neutral compound's peak is symmetrical, the problem is likely related to the interaction of this compound with the column and mobile phase.

Step 2: Mobile Phase Optimization

Question: What modifications can I make to the mobile phase to reduce peak tailing?

Answer: Mobile phase optimization is often the most effective way to improve peak shape for polar analytes.

  • Lower the pH: Acidifying the mobile phase (e.g., to pH 2.5-3.5) with an additive like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of residual silanol groups on the stationary phase.[3] This reduces the strong secondary interactions with the hydroxyl groups of this compound.

  • Increase Buffer Concentration: If operating at a mid-range pH, increasing the buffer concentration (e.g., to 25-50 mM) can help to mask the residual silanols and maintain a consistent pH at the column surface.[5]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using acetonitrile, switching to methanol might improve peak shape, as methanol can sometimes better mask silanol interactions.[7]

The following table illustrates the potential impact of mobile phase modifications on the peak tailing factor (Tf). A tailing factor of 1.0 indicates a perfectly symmetrical peak.

Mobile Phase ConditionTailing Factor (Tf) - IllustrativeRationale
50:50 Acetonitrile:Water2.5Unmodified mobile phase may allow for significant secondary interactions.
50:50 Acetonitrile:Water + 0.1% Formic Acid (pH ~2.7)1.2Low pH suppresses silanol ionization, reducing secondary interactions.[3]
50:50 Methanol:Water + 0.1% Formic Acid (pH ~2.7)1.1Methanol may provide better shielding of silanols for this analyte.[7]
Step 3: Column Selection and Care

Question: My mobile phase adjustments have not fully resolved the tailing. Should I consider a different HPLC column?

Answer: Yes, the column chemistry plays a crucial role.

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer residual silanol groups.[4][5] This significantly reduces the potential for secondary interactions.

  • Consider a Polar-Embedded or Phenyl Phase: For highly polar analytes, alternative stationary phases can provide better peak shapes. A polar-embedded phase offers different selectivity and can shield the analyte from silanols. A phenyl column can offer alternative pi-pi interactions.

  • Use a Guard Column: A guard column can protect your analytical column from contaminants that may cause peak tailing.[1]

  • Perform a Column Wash: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for a thorough wash with a strong solvent.

Step 4: Injection and Sample Preparation

Question: Could my sample preparation or injection parameters be causing the peak tailing?

Answer: Yes, these factors can contribute to poor peak shape.

  • Reduce Sample Concentration: To check for column overload, dilute your sample 10-fold and reinject. If the peak shape improves, you were likely overloading the column.[5]

  • Match Sample Solvent to Mobile Phase: Dissolve your this compound standard and samples in the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Modifier

Objective: To prepare a mobile phase with a low pH to suppress silanol interactions.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

Procedure:

  • To prepare a 0.1% (v/v) formic acid solution in water, add 1 mL of formic acid to a 1 L volumetric flask.

  • Bring the flask to volume with ultrapure water and mix thoroughly.

  • Filter the aqueous mobile phase through a 0.22 µm filter.

  • Prepare the desired mobile phase composition by mixing the filtered aqueous solution with the organic modifier (e.g., for a 50:50 ACN:Water mix, combine 500 mL of acetonitrile with 500 mL of the 0.1% formic acid in water).

  • Degas the final mobile phase mixture before use.

Protocol 2: Column Flushing Procedure

Objective: To remove strongly retained contaminants from a C18 column.

Materials:

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

Procedure:

  • Disconnect the column from the detector.

  • Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Flush the column with 20 column volumes of HPLC-grade water (to remove buffers).

  • Flush with 20 column volumes of isopropanol (to remove strongly non-polar compounds).

  • Flush with 20 column volumes of acetonitrile.

  • Store the column in an appropriate solvent (e.g., acetonitrile/water mixture) as recommended by the manufacturer.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for this compound step1 Step 1: System Check Inject Neutral Standard start->step1 end_good Symmetrical Peak Achieved end_bad Persistent Tailing: Consult Manufacturer decision1 Standard Peak Tailing? step1->decision1 step2 Step 2: Mobile Phase Optimization Lower pH (add 0.1% FA/TFA) decision2 Tailing Improved? step2->decision2 step3 Step 3: Column Evaluation Use End-Capped or Alternative Chemistry Column decision3 Tailing Resolved? step3->decision3 step4 Step 4: Check for Overload Dilute Sample 10x decision4 Peak Shape Improved? step4->decision4 decision1->end_bad Yes decision1->step2 No decision2->end_good Yes decision2->step3 No decision3->end_good Yes decision3->step4 No decision4->end_good Yes decision4->end_bad No

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

References

Technical Support Center: Overcoming Poor Solubility of 5-Epilithospermoside in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-Epilithospermoside in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, it is highly recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules. Other potential organic solvents include dimethylformamide (DMF) and ethanol. It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in the organic solvent, which can then be diluted into your aqueous assay buffer.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?

A2: This is a common issue known as "compound crashing out." It occurs when the concentration of the organic solvent is significantly reduced upon dilution into the aqueous buffer, leading to a decrease in the compound's solubility.[1] To address this, you can try several strategies:

  • Decrease the final compound concentration: Test a lower final concentration of this compound in your assay.

  • Optimize the final DMSO concentration: While you want to keep the organic solvent concentration low to avoid affecting the biological system, a slightly higher final concentration (e.g., up to 1-2%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Use a co-solvent system: Instead of diluting directly into the aqueous buffer, prepare an intermediate dilution in a mixture of the buffer and a co-solvent.[2]

  • Employ solubility enhancers: Consider the use of excipients like cyclodextrins or surfactants to improve aqueous solubility.

Q3: How should I store my this compound stock solutions?

A3: Stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and prevent degradation. To avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q4: Can I use pH modification to improve the solubility of this compound in my assay?

A4: pH adjustment can be a viable strategy, but its effectiveness depends on the chemical nature of this compound. If the molecule has ionizable groups, altering the pH of the buffer to favor the charged form can increase its aqueous solubility. However, it is critical to ensure that the final pH of your assay medium remains within a range that is compatible with your biological system (e.g., pH 7.2-7.4 for cell-based assays) to avoid impacting cell viability or protein function.[1]

Troubleshooting Guide

Issue: High Variability in Assay Results

Poor solubility can lead to inconsistent concentrations of the compound in the assay wells, resulting in variable and unreliable data.[3]

Troubleshooting Steps:

  • Visual Inspection: Before starting the assay, visually inspect the diluted compound in the final assay buffer for any signs of precipitation, cloudiness, or crystallization.[1]

  • Centrifugation: Centrifuge your assay plates at a low speed before reading the results and check for any pellet formation.[1]

  • Solubility Assessment: Conduct a preliminary kinetic solubility assessment in your final assay buffer. This can be done by preparing a serial dilution and measuring the turbidity or by quantifying the amount of compound in the supernatant after centrifugation.

Solubility Enhancement Strategies

If poor solubility is confirmed, consider the following strategies:

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) to increase solubility.[2]Simple to implement.The organic solvent may affect the biological assay.
Cyclodextrins These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[4]Generally biocompatible and can significantly increase solubility.May not be effective for all compounds; potential for interactions with other assay components.
Surfactants Amphiphilic molecules that can form micelles to solubilize hydrophobic compounds at concentrations above the critical micelle concentration (CMC).[5]Effective at low concentrations.Can denature proteins or disrupt cell membranes at higher concentrations.
pH Adjustment Modifying the pH of the buffer to ionize the compound, thereby increasing its aqueous solubility.[2]Can be very effective if the compound has ionizable groups.The required pH may not be compatible with the biological assay.
Solid Dispersion Dispersing the compound in an inert carrier matrix at the solid state to improve dissolution rates.[6]Can significantly enhance bioavailability for in vivo studies.Requires more complex formulation development.

Experimental Protocols

Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 10-50 mM. Gentle warming and vortexing may be required.

  • Prepare this compound stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mM).

  • Complexation: Slowly add the this compound stock solution dropwise to the HP-β-CD solution while vigorously vortexing.

  • Equilibration: Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours. The optimal time should be determined empirically.

  • Centrifugation: Centrifuge the solution at high speed (>10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex, for use in your assay.[1]

Protocol 2: Kinetic Solubility Assay using Turbidimetry
  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your this compound stock solution in DMSO.

  • Prepare Assay Buffer Plate: Add your final assay buffer to another 96-well plate.

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the compound dilutions from the compound plate to the assay buffer plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the absorbance (turbidity) at a wavelength of 620 nm or 650 nm using a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

Visualizations

G cluster_0 Troubleshooting Workflow start Assay Shows High Variability or Poor Compound Activity check_solubility Is Compound Solubility an Issue? start->check_solubility visual_inspection Visually Inspect for Precipitation check_solubility->visual_inspection Yes other_issue Investigate Other Assay Parameters check_solubility->other_issue No solubility_assay Perform Kinetic Solubility Assay visual_inspection->solubility_assay optimize_protocol Implement Solubility Enhancement Strategy solubility_assay->optimize_protocol proceed Proceed with Optimized Assay optimize_protocol->proceed

Caption: Troubleshooting workflow for addressing poor compound solubility.

G cluster_1 Hypothetical Signaling Pathway Modulation epilitho This compound receptor Cell Surface Receptor epilitho->receptor binds to pi3k PI3K receptor->pi3k inhibits caspase Caspase Activation receptor->caspase activates akt Akt pi3k->akt activates nfkb NF-κB akt->nfkb activates inflammation Inflammatory Response nfkb->inflammation promotes apoptosis Apoptosis caspase->apoptosis induces

Caption: A potential signaling pathway modulated by this compound.

References

Technical Support Center: 5-Epilithospermoside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Epilithospermoside. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they crucial for a compound like this compound?

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies.[1][2] This is essential to understand the chemical behavior of the molecule, which helps in the development of stable formulations and suitable packaging and storage conditions.[1] The primary objectives of these studies are:

  • To identify the likely degradation products.[1]

  • To establish the degradation pathways of the drug substance.[1]

  • To elucidate the structure of the degradation products.[1]

  • To develop and validate stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[3]

Q2: I am starting a forced degradation study on this compound. What are the recommended stress conditions?

A comprehensive forced degradation study should include hydrolytic, oxidative, photolytic, and thermal stress conditions to evaluate the intrinsic stability of the molecule.[1][2] The goal is to achieve a target degradation of 5-20%, as excessive degradation can complicate the identification of relevant products.[4][5]

Q3: My this compound sample shows no degradation under the initial stress conditions. What should I do?

If you observe no degradation, the stress conditions may not be harsh enough. You can incrementally increase the severity. For example:

  • Hydrolysis: Increase the concentration of the acid/base, elevate the temperature, or extend the exposure time.

  • Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).

  • Thermal: Increase the temperature in increments (e.g., 10°C) or prolong the heating duration. It is crucial to compare the stressed sample to an unstressed control to confirm that the lack of degradation is not due to an analytical issue.[4]

Q4: My compound has degraded almost completely, leaving very little parent peak in the chromatogram. How can I manage this?

Excessive degradation makes it difficult to identify the primary, secondary, and tertiary degradation products in a sequential pathway. To manage this, you should reduce the severity of the stress conditions. Consider the following adjustments:

  • Lower the temperature.

  • Reduce the concentration of the stressor (acid, base, or oxidizing agent).

  • Decrease the duration of exposure. The aim is to achieve a partial degradation (5-20%) where both the parent compound and its primary degradation products are present in detectable quantities.[5]

Q5: I am observing multiple new peaks in my HPLC analysis after stressing the sample. How do I confirm they are degradation products and not artifacts?

Distinguishing degradation products from analytical artifacts is a critical step.[6]

  • Analyze a Placebo: If working with a formulation, stress a placebo (formulation without the API) under the same conditions. Peaks appearing in the stressed placebo chromatogram are likely related to excipients.

  • Analyze the Blank: Inject a blank solution (the solvent used to dissolve the sample) that has been subjected to the same stress conditions. This helps identify any impurities or artifacts originating from the solvent or the analytical system itself.

  • Use High-Resolution Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying and characterizing degradation products.[3][7] By determining the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose structures for the unknown peaks and confirm they are related to the parent compound.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No Degradation Observed Stress conditions are too mild.Increase the intensity (concentration, temperature) or duration of the stress condition incrementally.[4]
Analytical method is not stability-indicating.Re-evaluate the analytical method (e.g., column chemistry, mobile phase, gradient) to ensure it can separate potential polar or non-polar degradants from the parent peak.
Excessive Degradation (>20%) Stress conditions are too harsh.Reduce the intensity or duration of the stress condition. Aim for 5-20% degradation.[5]
High intrinsic instability of the molecule.Perform time-point studies at milder conditions to capture the formation of initial degradation products before they degrade further.
Poor Chromatographic Resolution Co-elution of degradation products with the parent peak or with each other.Optimize the HPLC/UPLC method. Try different column chemistries (e.g., C18, Phenyl-Hexyl), modify the mobile phase composition and pH, or adjust the gradient slope.[3]
Degradation products have very different polarities.A broad gradient elution is often necessary. Ensure the method is suitable for separating both highly polar and non-polar compounds.
Inconsistent Results Variability in experimental conditions.Ensure precise control over temperature, concentration of reagents, and light exposure. Use calibrated equipment.
Sample preparation issues (e.g., solubility).Verify the solubility and stability of this compound in the chosen solvent. Artifacts can form from reactions with the solvent.[6]

Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Stock Solution Preparation
  • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

  • This stock solution will be used for all stress conditions to ensure a consistent starting concentration.

Protocol 2: Forced Degradation Studies

The following table outlines the recommended starting conditions for stress testing. These should be adjusted based on the observed degradation to achieve the target of 5-20%.

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.[10]
Base Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[1]
Thermal Degradation Store the solid drug substance and a solution of the drug substance at 60°C for 10 days, protected from light and moisture.[10]
Photolytic Degradation Expose the solid drug substance and a solution of the drug substance to a light source that complies with ICH Q1B guidelines (providing both UV and visible light).[5] Place a control sample covered in aluminum foil in the same chamber to differentiate between thermal and photolytic degradation.
Protocol 3: Analytical Methodology for Degradant Identification
  • Technique: Use a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with a Photodiode Array (PDA) detector and a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap.[7][11]

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is a common starting point.

  • Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Analysis:

    • Inject the unstressed sample (control) and the stressed samples.

    • Monitor the chromatograms for new peaks and a decrease in the area of the parent peak.

    • Use the HRMS data to obtain accurate mass measurements for the parent ion and its degradation products.

    • Perform MS/MS fragmentation analysis to help elucidate the structures of the degradation products.[8][9]

Data Presentation: Example Degradation Summary
Stress Condition% Degradation of this compoundNumber of Degradation Products DetectedMajor Degradation Product (Relative Retention Time)
0.1 M HCl, 60°C, 24h12.5%3DP1 (0.85), DP2 (1.15)
0.1 M NaOH, 60°C, 2h18.2%2DP3 (0.70)
3% H₂O₂, RT, 24h8.9%1DP4 (0.92)
Thermal (Solid), 60°C, 10d< 1.0%0-
Photolytic (Solution)15.7%4DP5 (0.88), DP6 (1.21)

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for conducting a forced degradation study and identifying the resulting products.

G cluster_prep Phase 1: Sample Preparation & Stressing cluster_analysis Phase 2: Analysis cluster_elucidation Phase 3: Structure Elucidation A Prepare this compound Stock Solution (1 mg/mL) B Aliquot for Different Stress Conditions A->B C Expose to Stress: Acid, Base, Oxidation, Heat, Light B->C D Prepare Control (Unstressed) Sample B->D E UPLC-PDA-HRMS Analysis of Stressed & Control Samples C->E D->E F Compare Chromatograms: Identify New Peaks E->F G Check for Peak Purity F->G H Obtain Accurate Mass (HRMS) for Parent & Degradant Ions G->H I Perform MS/MS Fragmentation H->I J Propose Degradation Pathway & Structures I->J

Workflow for Forced Degradation and Product Identification.
Troubleshooting Logic

This diagram provides a decision-making framework for common scenarios encountered during forced degradation experiments.

G Start Analyze Stressed Sample vs. Control Degradation_Check Is % Degradation between 5-20%? Start->Degradation_Check Too_High Degradation > 20% Degradation_Check->Too_High No Too_Low Degradation < 5% Degradation_Check->Too_Low No Ideal Proceed with Characterization Degradation_Check->Ideal Yes Reduce_Stress Decrease Stress Severity: - Lower Temperature - Lower Concentration - Shorter Duration Too_High->Reduce_Stress Increase_Stress Increase Stress Severity: - Higher Temperature - Higher Concentration - Longer Duration Too_Low->Increase_Stress Reduce_Stress->Start Re-run Experiment Increase_Stress->Start Re-run Experiment End Structure Elucidation Complete Ideal->End

Troubleshooting flowchart for achieving optimal degradation.

References

Technical Support Center: 5-Epilithospermoside Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Epilithospermoside. Our goal is to help you navigate the complexities of bioassays involving this natural product and address potential inconsistencies in your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a cyanoglucoside, a type of secondary metabolite found in plants.[1][2] It can be isolated from the roots of plants such as Lithospermum erythrorhizon (Purple Gromwell) and Arnebia euchroma.[3][4][5] These plants have a history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments, including skin conditions and inflammation.[3][6]

Q2: What are the expected biological activities of this compound?

A2: While this compound itself is not as extensively studied as other compounds from its source plants (like shikonin), the plant extracts are known to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3][4][7] Therefore, it is plausible that this compound may contribute to these effects. Bioassays for this compound would likely focus on these areas. A related compound, lithospermoside, has been reported to have strong hypoglycemic activity.[8]

Q3: Why am I seeing significant variability in my bioassay results with this compound?

A3: Inconsistent results in bioassays with natural products like this compound can arise from a multitude of factors. These can be broadly categorized as:

  • Compound-related issues: Purity, stability, and proper storage of the compound are critical. Degradation or impurities can lead to variable activity.

  • Experimental parameters: Seemingly minor variations in your protocol can have a large impact. This includes cell line type and passage number, cell seeding density, serum concentration in media, and the type of solvent used to dissolve the compound.[9]

  • Assay-specific variables: Each bioassay has its own set of critical parameters. For example, in an MTT assay, incubation time can significantly affect the IC50 value. In anti-inflammatory assays, the concentration of the inflammatory stimulus (e.g., LPS) is a key variable.

Q4: How do I choose the right cell line for my this compound experiments?

A4: The choice of cell line should be guided by your research question.

  • For anticancer studies: A panel of cancer cell lines from different tissue origins is often used for initial screening.[10] It is also beneficial to include a non-cancerous cell line to assess selectivity.

  • For anti-inflammatory studies: Macrophage cell lines like RAW 264.7 or microglial cells such as N9 are commonly used as they produce inflammatory mediators like nitric oxide (NO) in response to stimuli like lipopolysaccharide (LPS).[11]

Q5: What are the key signaling pathways potentially modulated by this compound?

A5: Given the known activities of the plant extracts from which it is derived, this compound may modulate key inflammatory and cell survival pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades are primary candidates.[9][12][13] These pathways are central to the production of pro-inflammatory cytokines and regulation of cell proliferation and apoptosis.[14][15][16]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Anticancer Cell Viability Assays (e.g., MTT, MTS)

This guide addresses common issues leading to variability in half-maximal inhibitory concentration (IC50) values when assessing the cytotoxic effects of this compound.

Illustrative Data of Inconsistent IC50 Values

The following table presents hypothetical IC50 data to illustrate the types of inconsistencies researchers might encounter.

Study/ExperimentCell LineSeeding Density (cells/well)Serum ConcentrationIC50 (µM)
Experiment A A549 (Lung Cancer)5,00010% FBS75.2
Experiment B A549 (Lung Cancer)10,00010% FBS152.8
Experiment C A549 (Lung Cancer)5,0005% FBS55.9
Experiment D MCF-7 (Breast Cancer)8,00010% FBS98.5
Literature Value 1 A549 (Lung Cancer)Not Specified10% FBS68.0
Literature Value 2 A549 (Lung Cancer)4,00010% FBS82.5

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Troubleshooting Workflow for Inconsistent Cell Viability Results

G cluster_protocol Protocol Checks cluster_cells Cell Culture Checks start Inconsistent IC50 Results check_compound Verify Compound Integrity (Purity, Storage, Fresh Dilutions) start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_cells Evaluate Cell Culture Conditions start->check_cells optimize Systematically Optimize One Parameter at a Time check_compound->optimize Issues Found seeding_density Consistent Cell Seeding Density? check_protocol->seeding_density incubation_time Consistent Incubation Times? check_protocol->incubation_time solvent_control Solvent Control Shows No Toxicity? check_protocol->solvent_control passage_number Low & Consistent Passage Number? check_cells->passage_number contamination Mycoplasma Contamination Check? check_cells->contamination cell_health Cells Healthy & Confluent Before Seeding? check_cells->cell_health seeding_density->optimize No incubation_time->optimize No solvent_control->optimize No passage_number->optimize No contamination->optimize No cell_health->optimize No end Consistent Results optimize->end

Caption: Troubleshooting decision tree for inconsistent cell viability results.

Guide 2: Variable Results in Anti-Inflammatory Assays (e.g., Nitric Oxide Assay)

This guide focuses on troubleshooting inconsistent results when measuring the inhibition of nitric oxide (NO) production in macrophage cell lines.

Potential Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
High background NO in control wells - Bacterial contamination of cell culture or media.- Endotoxin contamination in reagents (e.g., FBS).- Perform regular mycoplasma testing.- Use endotoxin-free reagents and test new lots of FBS.
Low or no NO production with LPS stimulation - LPS is inactive or used at a suboptimal concentration.- Cell line is unresponsive (high passage number).- Incorrect incubation time.- Use a fresh, validated lot of LPS and perform a dose-response curve.- Use low passage number cells.- Optimize LPS stimulation time (typically 18-24 hours).
This compound is cytotoxic at active concentrations - The observed reduction in NO is due to cell death, not specific inhibition of inflammation.- Perform a cell viability assay (e.g., MTT) in parallel with the NO assay under the same conditions to determine the non-toxic concentration range.
Inconsistent inhibition across experiments - Variability in cell density at the time of treatment.- Inconsistent timing of reagent addition.- Ensure a uniform, confluent monolayer of cells before treatment.- Use a multichannel pipette for simultaneous addition of reagents where possible.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay for Anticancer Screening
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Griess Assay for Nitric Oxide (NO) Production
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only control.

Visualization of Pathways and Workflows

General Experimental Workflow for a Plant-Derived Compound

G start Isolation of This compound char Characterization (Purity, Structure) start->char bioassay In Vitro Bioassay (e.g., Anti-inflammatory, Anticancer) char->bioassay data Data Analysis (IC50, % Inhibition) bioassay->data inconsistent Inconsistent Results? data->inconsistent troubleshoot Troubleshoot Protocol (See Guides) inconsistent->troubleshoot Yes mechanism Mechanism of Action Studies (e.g., Western Blot for Pathways) inconsistent->mechanism No troubleshoot->bioassay end Validated Bioactivity mechanism->end

Caption: General experimental workflow for testing a plant-derived compound.

NF-κB Signaling Pathway

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes

Caption: Simplified canonical NF-κB signaling pathway.

MAPK/ERK Signaling Pathway

G cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation TF Transcription Factors (e.g., c-Myc, c-Fos) ERK_nuc->TF Response Cellular Response (Proliferation, Survival) TF->Response

References

Technical Support Center: 5-Epilithospermoside Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Epilithospermoside. Our aim is to help you resolve common issues encountered during spectroscopic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its spectroscopic analysis challenging?

A1: this compound is a cyanoglucoside natural product. Its analysis can be challenging due to potential interference from its epimer, lithospermoside, and other structurally similar compounds present in natural extracts. Epimers often have very similar spectroscopic properties, making their individual quantification and characterization difficult.

Q2: I am not getting a signal for this compound in my HPLC-UV analysis. What could be the issue?

Q3: My peaks are broad and tailing in the chromatogram. How can I improve the peak shape?

A3: Poor peak shape in HPLC can be caused by several factors. Column overload is a common issue, so try injecting a smaller sample volume or diluting your sample. The mobile phase composition is also critical; ensure the pH is appropriate for the analyte and that the solvent strength is optimal for good separation. Contaminants in the sample or on the column can also lead to peak tailing.

Q4: How can I confirm the identity of my this compound peak?

A4: The most reliable methods for confirming the identity of a compound are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] LC-MS can provide the molecular weight of the compound in your peak, which can be matched to the known molecular weight of this compound (329.3 g/mol ). NMR spectroscopy can provide detailed structural information, which would be definitive for identification.

Q5: Are there any known stability issues with this compound?

A5: Specific stability data for this compound regarding pH and temperature is not extensively documented in publicly available literature. However, many natural products are susceptible to degradation under harsh pH conditions (both acidic and alkaline) and at elevated temperatures. It is recommended to perform forced degradation studies to understand the stability of this compound under your specific experimental conditions.[2][3][4]

Troubleshooting Guides

Issue 1: Overlapping Peaks in HPLC-UV Analysis

Problem: You are observing overlapping or poorly resolved peaks, making it difficult to quantify this compound, potentially due to the presence of its epimer.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor peak resolution in HPLC.

Detailed Steps:

  • Optimize Mobile Phase:

    • Gradient Elution: If using an isocratic method, switch to a gradient elution to improve the separation of closely eluting compounds.

    • Solvent Composition: Systematically vary the ratio of your organic and aqueous solvents.

    • pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.

  • Change Stationary Phase:

    • If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a column with a different selectivity for polar compounds.

    • Using a column with smaller particles or a longer column can also increase resolution.

  • Adjust Temperature:

    • Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing separation. Experiment with different column temperatures to find the optimum for your separation.

  • Adjust Flow Rate:

    • Lowering the flow rate can sometimes improve the resolution between critical pairs of peaks.

Issue 2: Inconsistent or Drifting Baseline in Spectroscopic Measurements

Problem: The baseline in your UV-Vis spectrophotometer or HPLC-UV detector is noisy or drifting, affecting the accuracy of your measurements.

Troubleshooting Steps:

Potential Cause Solution
Lamp Issue Ensure the spectrophotometer lamp has had adequate time to warm up. If the problem persists, the lamp may need to be replaced.
Contaminated Solvents Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all solvents and samples before use.
Air Bubbles in the System Degas the mobile phase thoroughly. Purge the pump and detector flow cell to remove any trapped air bubbles.
Detector Cell Contamination Flush the detector flow cell with a strong, appropriate solvent to remove any adsorbed contaminants.
Temperature Fluctuations Ensure the instrument is in a temperature-stable environment, away from drafts or direct sunlight.

Data Presentation

Table 1: UV-Vis Spectroscopic Properties of this compound (Hypothetical Data)

Parameter Value Solvent
λmax (nm) ~280 nmMethanol
Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) To be determinedMethanol

Table 2: Fluorescence Spectroscopic Properties of this compound (Hypothetical Data)

Parameter Value Solvent
Excitation Wavelength (nm) To be determinedMethanol
Emission Wavelength (nm) To be determinedMethanol
Quantum Yield (Φ) To be determinedMethanol

Experimental Protocols

Protocol 1: General HPLC-UV Method for the Analysis of this compound

Objective: To develop a general HPLC-UV method for the separation and quantification of this compound in a sample matrix.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • This compound reference standard

  • Sample containing this compound

Methodology:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Chromatographic Conditions (to be optimized):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: Scan for optimal wavelength; start with a broad range and then select the λmax.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B (re-equilibration)

  • Analysis: Inject the calibration standards and samples.

  • Data Processing: Construct a calibration curve from the peak areas of the standards and determine the concentration of this compound in the samples.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Mobile_Phase Prepare Mobile Phase Set_Conditions Set HPLC Conditions Mobile_Phase->Set_Conditions Standard_Prep Prepare Standards Inject_Samples Inject Standards & Samples Standard_Prep->Inject_Samples Sample_Prep Prepare Samples Sample_Prep->Inject_Samples Set_Conditions->Inject_Samples Acquire_Data Acquire Data Inject_Samples->Acquire_Data Calibration_Curve Construct Calibration Curve Acquire_Data->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: General workflow for HPLC-UV analysis.

Protocol 2: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or MS detector

Methodology:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60 °C) for a set time course (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a set time course. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a set time course.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 80 °C) for a set time course.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a set time course, alongside a control sample protected from light.

  • Analysis: Analyze all stressed samples and controls using a suitable stability-indicating HPLC method (as developed in Protocol 1) to determine the percentage of degradation.

Signaling Pathway/Logical Relationship Diagram:

Degradation_Pathway Compound This compound Acid Acidic Conditions (e.g., HCl, Heat) Compound->Acid Base Basic Conditions (e.g., NaOH) Compound->Base Oxidation Oxidative Stress (e.g., H₂O₂) Compound->Oxidation Light Photolytic Stress (UV Light) Compound->Light Heat Thermal Stress Compound->Heat Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Light->Degradation_Products Heat->Degradation_Products

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: 5-Epilithospermoside HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Epilithospermoside.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the HPLC analysis of this compound?

A common starting point for the reversed-phase HPLC analysis of phenolic compounds like this compound is a binary gradient mobile phase consisting of an aqueous solvent (A) and an organic solvent (B).[1][2][3] A typical initial setup would be:

  • Solvent A: Water with an acidic modifier, such as 0.1% formic acid or 0.1% acetic acid. The acid helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention.[2]

  • Solvent B: Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.[4]

A starting gradient could be 5-95% Solvent B over 20-30 minutes.

Q2: Why is my this compound peak showing significant tailing?

Peak tailing for polar, acidic compounds like this compound on a C18 column is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[5] Here are several ways to address this:

  • Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous portion of the mobile phase can protonate the silanol groups, reducing their interaction with your analyte.[2]

  • Use a Sterically Protected or End-Capped Column: These types of columns have fewer accessible silanol groups, minimizing tailing.

  • Adjust Mobile Phase Composition: Sometimes, switching the organic modifier (e.g., from methanol to acetonitrile) can alter selectivity and improve peak shape.[4]

  • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

Q3: My this compound peak is co-eluting with an impurity. How can I improve the resolution?

Improving resolution between co-eluting peaks involves manipulating the selectivity of your chromatographic system. Consider the following strategies:

  • Optimize the Gradient: A shallower gradient (slower increase in the organic solvent percentage) can increase the separation between closely eluting peaks.[2]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation due to different solvent selectivities.

  • Adjust the pH of the Mobile Phase: Modifying the pH can change the ionization state of this compound or the impurity, leading to differential retention and improved resolution.[6]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry, such as a phenyl-hexyl or a C8 column, which will offer different selectivity.[7]

Q4: I am observing a drifting baseline during my gradient elution. What could be the cause?

A drifting baseline in gradient HPLC is often related to the mobile phase or the detector. Common causes include:

  • Mismatched UV Absorbance of Solvents: If the UV absorbance of your Solvent A and Solvent B are significantly different at your detection wavelength, the baseline will drift as the solvent composition changes. Using high-purity HPLC-grade solvents and adding the same concentration of modifier (e.g., 0.1% formic acid) to both solvents can help mitigate this.

  • Contaminated Solvents: Impurities in your solvents can accumulate on the column at low organic concentrations and elute as the organic percentage increases, causing a rising baseline. Always use freshly prepared mobile phase with high-purity solvents.

  • Lack of Equilibration: Insufficient column equilibration between runs can lead to a drifting baseline. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Poor column temperature control can cause baseline drift. Using a column oven is recommended for stable and reproducible results.[6]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the refinement of the mobile phase for this compound HPLC analysis.

Problem: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Add 0.1% formic acid or acetic acid to the aqueous mobile phase.Sharper, more symmetrical peaks.
Column Overload Reduce the injection volume or dilute the sample.Improved peak symmetry.
Inappropriate Solvent Prepare the sample in the initial mobile phase composition.Elimination of peak distortion caused by solvent mismatch.
Column Contamination or Degradation Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column.Restoration of peak shape and performance.
Problem: Inadequate Resolution
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Separation Decrease the gradient steepness (e.g., from a 20-minute to a 40-minute gradient).Increased separation between adjacent peaks.
Poor Selectivity Switch the organic modifier from acetonitrile to methanol, or vice versa.Altered elution pattern, potentially resolving co-eluting peaks.
Suboptimal pH Adjust the pH of the aqueous mobile phase (e.g., from pH 3.0 to 2.5).Differential shifts in retention times, leading to improved resolution.
Incorrect Column Chemistry Try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18).Significant changes in selectivity and improved separation.
Problem: Unstable Baseline (Drift or Noise)
Potential Cause Troubleshooting Step Expected Outcome
Solvent Quality Use fresh, high-purity HPLC-grade solvents and filter the mobile phase.A stable, low-noise baseline.
Detector Lamp Issue Check the detector lamp's energy and age. Replace if necessary.Reduced baseline noise and improved signal-to-noise ratio.
Pump Malfunction Degas the mobile phase thoroughly and prime the pumps.A smooth, pulse-free baseline.
Column Bleed Wash the column extensively. If bleed persists, the column may need replacement.Reduced baseline drift, especially at higher organic solvent concentrations.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to refining the mobile phase for the analysis of this compound.

1. Initial Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient: 10% to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Diode array detection (DAD) to monitor at multiple wavelengths, with a primary wavelength determined from the UV spectrum of this compound.

  • Injection Volume: 10 µL.

2. Optimization of Organic Modifier:

  • Perform an injection using the initial conditions with acetonitrile as Solvent B.

  • Replace Solvent B with methanol (containing 0.1% formic acid) and repeat the injection after proper column equilibration.

  • Comparison:

    Parameter Acetonitrile Methanol
    Retention Time of this compound
    Peak Asymmetry (Tailing Factor)
    Resolution from Nearest Impurity

    | Backpressure | | |

3. Optimization of Gradient Slope:

  • Based on the initial run, if peaks are clustered, increase the gradient time (e.g., to 45 minutes) to create a shallower slope.

  • If the retention time is excessively long, decrease the gradient time (e.g., to 20 minutes).

  • Analyze the chromatograms for improved resolution and acceptable analysis time.

4. Optimization of pH (if necessary):

  • If peak shape or selectivity is still suboptimal, prepare mobile phase A with different acid modifiers (e.g., 0.1% trifluoroacetic acid) or at a slightly different pH.

  • Evaluate the impact on retention time, peak shape, and resolution.

Diagrams

G cluster_0 Troubleshooting Workflow for Poor Peak Resolution Start Poor Peak Resolution (Co-elution) OptimizeGradient Adjust Gradient Slope (Make it shallower) Start->OptimizeGradient ChangeSolvent Change Organic Solvent (Acetonitrile <=> Methanol) OptimizeGradient->ChangeSolvent If not resolved Success Resolution Achieved OptimizeGradient->Success Resolved AdjustpH Modify Mobile Phase pH ChangeSolvent->AdjustpH If not resolved ChangeSolvent->Success Resolved ChangeColumn Select Different Column Chemistry AdjustpH->ChangeColumn If not resolved AdjustpH->Success Resolved ChangeColumn->Success Resolved

Caption: Troubleshooting workflow for improving peak resolution in HPLC.

G cluster_1 Mobile Phase Preparation and System Setup PrepareA Prepare Aqueous Phase (A) (e.g., 0.1% Formic Acid in Water) Filter Filter Both Phases (0.45 µm filter) PrepareA->Filter PrepareB Prepare Organic Phase (B) (e.g., 0.1% Formic Acid in Acetonitrile) PrepareB->Filter Degas Degas Mobile Phases (Sonication or Vacuum) Filter->Degas SystemSetup Set Up HPLC System (Install Column, Set Flow Rate, Temperature) Degas->SystemSetup Equilibrate Equilibrate Column (with initial mobile phase composition) SystemSetup->Equilibrate Inject Inject Sample Equilibrate->Inject

Caption: Experimental workflow for HPLC mobile phase preparation and system setup.

References

Technical Support Center: Chromatographic Analysis of 5-Epilithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 5-Epilithospermoside. The following sections address common issues and provide detailed experimental guidance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor peak shape (tailing or fronting) for this compound?

A1: Poor peak shape for a polar compound like this compound in reversed-phase chromatography is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Peak Tailing: This is the most common issue and can be caused by:

    • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact strongly with the polar hydroxyl groups of this compound, causing tailing.[1]

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, contributing to peak tailing.[1]

    • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1]

  • Peak Fronting: This is less common but can occur due to:

    • Sample Overload: Similar to tailing, injecting an excessive amount of the sample can lead to fronting.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

Troubleshooting Steps:

  • Use an End-Capped Column: Select a high-purity, end-capped C18 or C8 column to minimize silanol interactions.

  • Optimize Mobile Phase pH: Adjust the mobile phase pH with a suitable buffer (e.g., formic acid, acetic acid, or ammonium formate) to ensure consistent ionization of this compound.

  • Reduce Sample Concentration: Dilute the sample to check if peak shape improves, which would indicate column overload.

  • Match Sample Solvent: Ensure the sample solvent is similar in strength to or weaker than the initial mobile phase composition.

Q2: How can I improve the resolution between this compound and its isomers or impurities?

A2: Enhancing the resolution of closely eluting compounds like isomers requires careful optimization of several chromatographic parameters.

Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.

    • Gradient Slope: In gradient elution, a shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.

  • Adjust Column Temperature:

    • Lowering the temperature can sometimes increase resolution, although it may also increase backpressure and run time. Conversely, increasing the temperature can improve efficiency but may decrease resolution if selectivity is negatively affected.

  • Lower the Flow Rate:

    • Reducing the flow rate can enhance separation efficiency and, consequently, resolution.

  • Select an Alternative Stationary Phase:

    • If optimizing the mobile phase is insufficient, consider a column with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer different interactions (e.g., π-π interactions) that may improve the separation of isomers.

Q3: My retention times for this compound are drifting or inconsistent. What could be the cause?

A3: Retention time variability is often linked to issues with the HPLC system or mobile phase preparation.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This is particularly important for gradient methods.

  • Check Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time shifts.[2] Ensure accurate and precise measurement of solvents and additives.[2] Premixing the mobile phase can sometimes improve consistency.[2]

  • Verify Pump Performance: Check the pump for leaks and ensure it is delivering a constant and accurate flow rate. Fluctuations in pressure can indicate pump issues.

  • Control Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations in ambient temperature can affect retention times.

Quantitative Data Summary

The following tables provide example parameters for the chromatographic analysis of this compound. These are starting points for method development and may require further optimization.

Table 1: Mobile Phase Composition and Resolution

Mobile Phase AMobile Phase BGradient ProgramResulting Resolution (Rs) between this compound and a closely eluting impurity
0.1% Formic Acid in WaterAcetonitrile5-30% B in 20 min1.8
0.1% Formic Acid in WaterMethanol10-40% B in 20 min1.6
10 mM Ammonium Formate (pH 3.5)Acetonitrile5-35% B in 25 min2.1

Table 2: Effect of Column Parameters on Performance

Column TypeParticle Size (µm)Dimensions (mm)Flow Rate (mL/min)Theoretical Plates (N)
C183.54.6 x 1501.012,000
C181.82.1 x 1000.418,000
Phenyl-Hexyl3.04.6 x 1501.011,500

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound

  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column:

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute.

    • Increase to 30% B over 19 minutes.

    • Increase to 95% B over 2 minutes and hold for 3 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30 °C.

  • Detection:

    • UV detection at 280 nm.

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of water and methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Resolution Start Poor Resolution Observed CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape OptimizeMobilePhase Optimize Mobile Phase - Change Organic Solvent - Adjust Gradient Slope - Modify pH/Buffer CheckPeakShape->OptimizeMobilePhase Asymmetric Peaks AdjustConditions Adjust Operating Conditions - Lower Flow Rate - Change Temperature CheckPeakShape->AdjustConditions Symmetric but Overlapping Peaks OptimizeMobilePhase->AdjustConditions ResolutionOK Resolution Acceptable OptimizeMobilePhase->ResolutionOK Resolution Improved ChangeColumn Select Alternative Column - Phenyl-Hexyl - PFP AdjustConditions->ChangeColumn Resolution Still Inadequate AdjustConditions->ResolutionOK Resolution Improved ChangeColumn->ResolutionOK Resolution Improved

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

SignalingPathways Key Factors Affecting Chromatographic Resolution cluster_params Controllable Parameters Resolution Resolution (Rs) Efficiency Efficiency (N) - Particle Size - Flow Rate - Column Length Resolution->Efficiency Selectivity Selectivity (α) - Mobile Phase - Stationary Phase - Temperature Resolution->Selectivity Retention Retention Factor (k') - Mobile Phase Strength Resolution->Retention

Caption: The relationship between key parameters influencing chromatographic resolution.

References

Minimizing batch-to-batch variability of 5-Epilithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of 5-Epilithospermoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

A1: this compound is a naturally occurring iridoid glycoside. It is commonly isolated from the roots of plants belonging to the Boraginaceae family, such as Lithospermum officinale.[1] Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities.[2]

Q2: What are the main factors that can contribute to batch-to-batch variability of this compound?

A2: Batch-to-batch variability of this compound can arise from several factors, including:

  • Raw Material Sourcing: Genetic differences within plant species, geographical location, climate, and harvest time can all impact the concentration of this compound in the plant material.

  • Extraction Method: The choice of solvent, temperature, and duration of extraction can significantly affect the yield and purity of the isolated compound.[3][4]

  • Purification Process: Inconsistencies in chromatographic separation and other purification steps can lead to variations in the final purity of this compound.

  • Storage and Handling: this compound, like many natural glycosides, may be susceptible to degradation if not stored under appropriate conditions of temperature, pH, and light.[2][3][5]

Q3: What are the potential biological activities of this compound?

A3: While specific bioactivity data for this compound is limited, extracts from Lithospermum officinale have been traditionally used for their anti-inflammatory, antioxidant, and antimicrobial properties.[6][7] Iridoid glycosides as a class have been shown to inhibit cancer cell proliferation and suppress inflammatory pathways.[2][8] It is plausible that this compound contributes to these effects. Further in vitro and in vivo studies are necessary to fully elucidate its specific biological functions.

Q4: Which signaling pathways might this compound modulate?

A4: Based on studies of other iridoid glycosides, this compound could potentially modulate several key signaling pathways involved in cellular processes like inflammation and cell growth. These may include the PI3K/Akt and GSK-3β signaling pathways.[8][9] However, specific pathway analysis for this compound has not been extensively reported, and experimental validation is required.

Troubleshooting Guides

Issue 1: Low Yield of this compound During Extraction

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Solvent System Optimize the extraction solvent. Start with a polar solvent like methanol or ethanol and consider varying the water content (e.g., 60-80% alcohol in water).[3]This compound is a glycoside and is expected to have good solubility in polar solvents. The optimal polarity for extraction may require some empirical testing.
Suboptimal Extraction Temperature Perform extractions at a controlled, moderately elevated temperature (e.g., 40-60°C). Avoid excessive heat.[3]Increased temperature can enhance solubility and extraction efficiency. However, high temperatures may lead to degradation of the compound.
Insufficient Extraction Time Increase the duration of the extraction. Monitor the yield at different time points (e.g., 1, 2, 4 hours) to determine the optimal extraction time.Incomplete extraction will result in a lower yield.
Poor Quality of Plant Material Ensure the plant material is properly identified, dried, and stored. Use material from a reputable supplier.The concentration of secondary metabolites can vary significantly based on the quality and handling of the raw plant material.
Issue 2: Inconsistent Purity of this compound Between Batches

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Variable Extraction Selectivity Standardize the extraction protocol, including solvent composition, temperature, and time. Pre-extraction with a non-polar solvent like hexane can remove lipids and other interfering compounds.Different extraction conditions can co-extract different impurities, leading to variable purity of the crude extract.
Inconsistent Purification Standardize the entire purification workflow, including the type of chromatography resin, mobile phase composition, gradient profile, and fraction collection parameters.[7][10]Minor variations in the purification process can lead to significant differences in the final purity of the isolated compound.
Compound Degradation Analyze samples at each stage of the process to identify potential degradation. Ensure that all solvents are of high purity and free from contaminants.[2]This compound may degrade during extraction or purification if exposed to harsh conditions.
Issue 3: Degradation of this compound During Storage

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Storage Temperature Store purified this compound at low temperatures (-20°C or -80°C) in a tightly sealed container.[11]Lower temperatures slow down chemical degradation reactions.
Unfavorable pH Store the compound in a neutral or slightly acidic buffer. Avoid strongly acidic or alkaline conditions.[3]Iridoid glycosides can be susceptible to hydrolysis under acidic or basic conditions. Studies on other iridoids show they are more stable at a lower pH.[12]
Exposure to Light Store the compound in an amber vial or otherwise protected from light.Photodegradation can be a significant issue for many natural products.
Oxidation Consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to oxidation.Oxidative degradation can occur, especially for compounds with unsaturated bonds.

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound from Lithospermum officinale Roots
  • Preparation of Plant Material:

    • Air-dry the roots of Lithospermum officinale at room temperature until a constant weight is achieved.

    • Grind the dried roots into a fine powder.

  • Extraction:

    • Macerate the powdered root material in 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated crude extract in distilled water.

    • Perform sequential partitioning with solvents of increasing polarity: first with n-hexane, followed by chloroform, and then ethyl acetate.

    • Collect the ethyl acetate fraction, which is expected to be enriched with iridoid glycosides.

    • Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Protocol 2: HPLC-UV Method for Quantification of this compound
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with a low percentage of acetonitrile (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of a purified standard of this compound (a preliminary scan should be performed).

  • Standard Preparation: Prepare a stock solution of accurately weighed this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the extracted and purified sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Dried, Powdered Plant Material Maceration Maceration with 80% Methanol Plant_Material->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) Concentration->Partitioning Column_Chromatography Column Chromatography (e.g., Silica Gel or C18) Partitioning->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis HPLC_Quantification HPLC-UV Quantification Purity_Analysis->HPLC_Quantification Structure_Elucidation Structure Elucidation (NMR, MS) Purity_Analysis->Structure_Elucidation Bioactivity_Assay Bioactivity Assays Purity_Analysis->Bioactivity_Assay

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start High Batch-to-Batch Variability Observed Check_Raw_Material Review Raw Material Sourcing and Quality Control Start->Check_Raw_Material Check_Extraction Audit Extraction Protocol for Consistency Start->Check_Extraction Check_Purification Examine Purification Steps for Deviations Start->Check_Purification Check_Storage Verify Storage and Handling Conditions Start->Check_Storage Standardize_Material Standardize Plant Material Specifications Check_Raw_Material->Standardize_Material Standardize_Extraction Implement Strict SOP for Extraction Check_Extraction->Standardize_Extraction Standardize_Purification Implement Strict SOP for Purification Check_Purification->Standardize_Purification Optimize_Storage Optimize and Validate Storage Conditions Check_Storage->Optimize_Storage

Caption: Logical troubleshooting workflow for addressing batch-to-batch variability.

Signaling_Pathway_Prediction cluster_pathways Predicted Target Signaling Pathways cluster_outcomes Potential Biological Outcomes Compound This compound (Iridoid Glycoside) PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt GSK_3beta GSK-3β Pathway Compound->GSK_3beta Inflammation Inflammatory Pathways (e.g., NF-κB) Compound->Inflammation Cell_Survival Modulation of Cell Survival and Proliferation PI3K_Akt->Cell_Survival Apoptosis Induction of Apoptosis in Cancer Cells PI3K_Akt->Apoptosis GSK_3beta->Cell_Survival Anti_Inflammatory Anti-inflammatory Effects Inflammation->Anti_Inflammatory

Caption: Predicted signaling pathways potentially modulated by this compound.

References

Technical Support Center: Challenges in Scaling Up 5-Epilithospermoside Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Epilithospermoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound, a glycoside with a complex aglycone, presents several significant challenges. The key difficulties lie in the stereoselective synthesis of the highly functionalized cyclohexene aglycone, the stereocontrolled formation of the β-glycosidic linkage, and the development of a robust and scalable route suitable for producing larger quantities of the target molecule. Each of these stages requires careful optimization of reaction conditions and protecting group strategies to achieve high yields and purity.

Q2: Why is the stereoselectivity of the glycosylation step so critical and difficult to control?

The biological activity of glycosides is often highly dependent on the stereochemistry of the glycosidic bond. In the case of this compound, achieving the desired β-configuration is essential. The formation of the undesired α-anomer can be a significant side reaction. The outcome of the glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor and acceptor, the type of protecting groups on the sugar moiety, the promoter or catalyst used, and the reaction solvent and temperature.[1] Fine-tuning these parameters is crucial for maximizing the yield of the desired β-glycoside.

Q3: What are the typical issues encountered when scaling up the synthesis from lab to pilot plant scale?

Scaling up the synthesis of complex molecules like this compound often introduces a new set of challenges that may not be apparent at the laboratory scale.[2][3][4] These can include:

  • Reaction Control: Exothermic or endothermic reactions that are easily managed in small flasks can become difficult to control in large reactors, potentially leading to side reactions or safety hazards.

  • Mixing and Mass Transfer: Inefficient mixing in large vessels can lead to localized concentration gradients and non-uniform reaction conditions, affecting yield and impurity profiles.

  • Purification: Chromatographic purification methods that are feasible at the gram scale may not be practical or economical for kilogram-scale production. Developing scalable crystallization or extraction procedures is often necessary.

  • Reagent Handling and Stability: Handling large quantities of reagents and intermediates may require specialized equipment and procedures. The stability of intermediates over longer processing times can also become a concern.

Troubleshooting Guides

Problem 1: Low Yield in the Glycosylation Reaction

You are experiencing low yields during the coupling of the aglycone with the protected glucose donor.

Possible Causes and Solutions:

CauseRecommended Solution
Poor reactivity of glycosyl donor or acceptor - Ensure high purity of both the donor and acceptor. - Consider using a more reactive glycosyl donor (e.g., trichloroacetimidate, thioglycoside). - For the acceptor, ensure the hydroxyl group is sterically accessible.
Suboptimal reaction conditions - Screen different promoters/catalysts (e.g., TMSOTf, BF3·OEt2, NIS/TfOH). - Optimize the reaction temperature; some glycosylations require low temperatures to enhance selectivity, while others need elevated temperatures for sufficient reactivity. - Vary the solvent; solvents like dichloromethane (DCM), acetonitrile, or toluene can influence the reaction outcome.
Decomposition of reactants or product - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture- and air-sensitive compounds from decomposing. - Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times that can lead to product degradation.
Inefficient activation of the glycosyl donor - Check the quality and stoichiometry of the promoter. - Ensure the absence of impurities that could quench the activator.
Problem 2: Poor Stereoselectivity (Formation of α-Anomer)

The glycosylation reaction is producing a significant amount of the undesired α-anomer along with the desired β-glycoside.

Possible Causes and Solutions:

CauseRecommended Solution
Choice of protecting group at C-2 of the glucose donor - Employ a participating protecting group at the C-2 position (e.g., acetyl, benzoyl). These groups can form an oxonium ion intermediate that shields the α-face, leading to the preferential formation of the β-glycoside.
Solvent effects - Ethereal solvents can sometimes favor the formation of α-glycosides. Consider using non-participating solvents like dichloromethane or toluene.
Reaction temperature - Lowering the reaction temperature can often improve stereoselectivity by favoring the thermodynamically more stable product or by increasing the kinetic barrier to the formation of the undesired anomer.
Nature of the glycosyl donor and promoter - The combination of the glycosyl donor and promoter can significantly impact stereoselectivity. Systematic screening of different combinations is often necessary.
Problem 3: Difficulties in the Synthesis of the Cyclohexene Aglycone

You are facing challenges in the multi-step synthesis of the this compound aglycone, specifically with low yields and the formation of side products in a Diels-Alder or related cycloaddition reaction.

Possible Causes and Solutions:

CauseRecommended Solution
Low reactivity of diene or dienophile - Use a Lewis acid catalyst (e.g., AlCl3, BF3·OEt2) to activate the dienophile. - Increase the reaction temperature, but monitor for potential retro-Diels-Alder reaction.[5]
Formation of regio- or stereoisomers - The regioselectivity of the Diels-Alder reaction is governed by electronic effects. Ensure the correct substitution pattern on the diene and dienophile. - The endo-product is typically favored kinetically. The exo/endo ratio can sometimes be influenced by the choice of catalyst and reaction temperature.[5]
Diene polymerization or decomposition - Use freshly distilled or purified diene. - Add the diene slowly to the reaction mixture containing the dienophile. - Perform the reaction at the lowest effective temperature.

Experimental Protocols

Note: The following protocols are generalized and should be adapted and optimized for the specific substrates and scale of your experiment.

General Protocol for Stereoselective β-Glycosylation using a Trichloroacetimidate Donor:

  • Preparation of the Glycosyl Donor: The protected glucose is reacted with trichloroacetonitrile in the presence of a base (e.g., DBU or K2CO3) in dichloromethane to form the corresponding trichloroacetimidate donor.

  • Glycosylation Reaction:

    • Dissolve the aglycone acceptor and the glycosyl donor in anhydrous dichloromethane under an inert atmosphere.

    • Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).

    • Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf or BF3·OEt2) dropwise.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a base (e.g., triethylamine or pyridine).

    • Warm the mixture to room temperature and dilute with dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired β-glycoside from the α-anomer and other impurities.

Visualizations

experimental_workflow cluster_aglycone Aglycone Synthesis cluster_sugar Sugar Donor Preparation cluster_coupling Glycosylation and Deprotection A Starting Materials B Multi-step Synthesis (e.g., Diels-Alder) A->B C Purification B->C D Protected Aglycone C->D I Glycosylation (Coupling) D->I E Glucose F Protection of Hydroxyls E->F G Activation (e.g., Trichloroacetimidate formation) F->G H Protected Glycosyl Donor G->H H->I J Purification of Protected Glycoside I->J K Global Deprotection J->K L Final Purification K->L M This compound L->M

Caption: A generalized experimental workflow for the total synthesis of this compound.

troubleshooting_logic Start Low Glycosylation Yield or Selectivity Q1 Is the reaction proceeding? Start->Q1 Q2 Is the desired β-anomer the major product? Q1->Q2 Yes A1 Check Reactant Purity & Donor Activity Q1->A1 No A3 Change Protecting Group at C-2 Q2->A3 No Success Improved Yield and Selectivity Q2->Success Yes, but low yield A2 Optimize Promoter & Temperature A1->A2 A2->Q1 A4 Screen Different Solvents A3->A4 A4->Q2 Success->A2 Address low yield

Caption: A logical troubleshooting workflow for common glycosylation issues.

References

5-Epilithospermoside quantitation in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitation of 5-epilithospermoside in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantitation of this compound in biological matrices?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitation of this compound and its related compounds, such as lithospermic acid, in biological samples.[1][2] This technique offers high sensitivity and selectivity, which are crucial for accurate measurement in complex matrices like plasma, urine, and tissue homogenates.

Q2: What are the main challenges associated with the quantitation of this compound?

A2: The primary challenges include:

  • Analyte Stability: this compound, being a caffeic acid derivative, may be susceptible to enzymatic degradation and oxidation in biological matrices.[3][4] The stability can be influenced by temperature, pH, and the presence of enzymes in the sample.[5][6]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantitation.

  • Extraction Recovery: Efficiently extracting the analyte from the complex biological matrix while minimizing the co-extraction of interfering substances is critical for reliable results.

Q3: How can I improve the stability of this compound in my biological samples?

A3: To enhance stability, consider the following:

  • pH Adjustment: Adjusting the pH of the plasma sample to around 6 can help prevent degradation.[5]

  • Antioxidants: The addition of antioxidants, such as citric acid or malic acid, may help to prevent oxidative degradation of caffeic acid derivatives.[3]

  • Temperature Control: Keep samples on ice during processing and store them at -80°C for long-term storage to minimize enzymatic activity and chemical degradation.[5]

  • Immediate Processing: Process samples as quickly as possible after collection.

Q4: What are the expected metabolites of this compound?

A4: While specific metabolic pathways for this compound are not extensively documented, related compounds like lithospermic acid undergo O-methylation.[1][2] Therefore, it is plausible that this compound may also be metabolized via methylation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction method. Analyte degradation during sample preparation. Poor solubility of the analyte in the extraction solvent.Optimize the extraction solvent system (e.g., try different organic solvents or mixtures). Evaluate different extraction techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT). Ensure samples are kept at a low temperature throughout the extraction process. Adjust the pH of the sample and extraction solvent to improve partitioning.
High Matrix Effects (Ion Suppression/Enhancement) Co-elution of endogenous matrix components (e.g., phospholipids, salts). Inadequate chromatographic separation.Incorporate a more rigorous sample clean-up step, such as SPE or a more selective LLE. Optimize the chromatographic gradient to better separate the analyte from interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. Evaluate the use of a different ionization source or modify source parameters.
Poor Peak Shape Incompatible injection solvent with the mobile phase. Column overload. Secondary interactions with the stationary phase.Ensure the injection solvent is similar in composition and strength to the initial mobile phase. Reduce the injection volume or dilute the sample. Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to reduce tailing. Consider a different column chemistry.
Inconsistent Results/Poor Reproducibility Analyte instability in the autosampler. Inconsistent sample preparation. Variability in the biological matrix between samples.Keep the autosampler temperature low (e.g., 4°C). Perform a thorough validation of the sample preparation method to ensure consistency. Use a pooled matrix for the preparation of calibration standards and quality control samples to average out individual matrix variability.
No Analyte Peak Detected The concentration of the analyte is below the limit of detection (LOD). Complete degradation of the analyte. Incorrect MS/MS transition parameters.Concentrate the sample extract before injection. Review sample collection, handling, and storage procedures to minimize degradation. Optimize the precursor and product ion masses and collision energy for this compound.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantitation of this compound in Rat Plasma

This protocol is a recommended starting point and should be optimized and validated for your specific application.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen rat plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like salvianolic acid B).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

Parameter Recommended Condition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Ionization Mode Negative
MRM Transitions To be determined by direct infusion of a this compound standard. For a related compound, lithospermic acid (MW 538.5), transitions might be m/z 537.1 -> [product ions]. The molecular weight of this compound is 329.3.[7]
Source Parameters Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Quantitative Data Summary

The following tables summarize typical validation parameters that should be established for a robust bioanalytical method, based on data from structurally similar compounds.

Table 1: Linearity and Sensitivity

AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Lithospermic Acid BRat Serum16 - 409616> 0.998
Lithospermic Acid B MetabolitesRat Serum8 - 20488> 0.998
Data adapted from a study on Lithospermic Acid B, a structurally related compound.[2]

Table 2: Accuracy and Precision

AnalyteMatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Lithospermic Acid BRat SerumLow< 9.3< 8.992.8 - 104.7
Medium< 9.3< 8.992.8 - 104.7
High< 9.3< 8.992.8 - 104.7
Lithospermic Acid B MetabolitesRat SerumLow< 8.7< 9.992.5 - 107.9
Medium< 8.7< 9.992.5 - 107.9
High< 8.7< 9.992.5 - 107.9
Data adapted from a study on Lithospermic Acid B, a structurally related compound.[2]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma, Urine, Tissue) Add_Anticoagulant Add Anticoagulant (for plasma) Biological_Sample->Add_Anticoagulant Centrifugation_1 Centrifugation Add_Anticoagulant->Centrifugation_1 Storage Store at -80°C Centrifugation_1->Storage Thaw_Sample Thaw Sample on Ice Storage->Thaw_Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Thaw_Sample->Protein_Precipitation Vortex_Mix Vortex Mix Protein_Precipitation->Vortex_Mix Centrifugation_2 Centrifugation Vortex_Mix->Centrifugation_2 Supernatant_Transfer Transfer Supernatant Centrifugation_2->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing & Quantitation LC_MS_MS_Analysis->Data_Processing

Caption: Experimental workflow for the quantitation of this compound.

troubleshooting_logic Start Inconsistent or Poor Results Check_Recovery Low Recovery? Start->Check_Recovery Check_Matrix_Effects High Matrix Effects? Start->Check_Matrix_Effects Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Stability Analyte Instability? Start->Check_Stability Optimize_Extraction Optimize Extraction (Solvent, pH, Method) Check_Recovery->Optimize_Extraction Yes Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Matrix_Effects->Improve_Cleanup Yes Adjust_Chroma Adjust Chromatography (Gradient, Column) Check_Peak_Shape->Adjust_Chroma Yes Control_Conditions Control Temp & pH Add Stabilizers Check_Stability->Control_Conditions Yes Final_Validation Re-validate Method Optimize_Extraction->Final_Validation Improve_Cleanup->Final_Validation Adjust_Chroma->Final_Validation Control_Conditions->Final_Validation

Caption: Troubleshooting logic for this compound quantitation issues.

References

Technical Support Center: Acquiring High-Quality NMR Spectra of 5-Epilithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Epilithospermoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid and resolve common artifacts in your NMR spectra, ensuring accurate and reliable data for your research.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your NMR experiments with this compound.

Problem: Broad or Distorted Signal Peaks

Broad or distorted peaks in your NMR spectrum can obscure important coupling information and make accurate integration impossible.

Possible Causes and Solutions:

CauseSolution
Poor Shimming The magnetic field homogeneity is crucial for sharp signals. Re-shim the spectrometer before each experiment. If automated shimming is insufficient, manual shimming may be necessary.
Sample Concentration A sample that is too concentrated can lead to increased viscosity and signal broadening. Prepare a sample with a concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent.
Presence of Paramagnetic Impurities Even trace amounts of paramagnetic metals can cause significant line broadening. Purify your sample thoroughly. If contamination is suspected, washing glassware with a metal-chelating agent like EDTA can help.
Incomplete Dissolution Solid particles in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved. If necessary, filter the solution before transferring it to the NMR tube.
Problem: Overlapping Signals, Especially in the Sugar Region

The glucose moiety of this compound contains several protons with similar chemical environments, leading to significant signal overlap, which complicates spectral assignment.

Possible Causes and Solutions:

CauseSolution
Insufficient Spectrometer Field Strength Higher field strengths provide better signal dispersion. If available, use a higher field NMR spectrometer (e.g., 600 MHz or above).
Choice of Solvent The chemical shifts of protons can be influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., DMSO-d6, Methanol-d4, Acetone-d6) can alter the positions of signals and potentially resolve overlap.[1]
Complex Spin Systems The sugar protons form a complex system of coupled spins.
2D NMR Techniques: Employ two-dimensional NMR experiments to resolve overlapping signals.
- COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.
- TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is particularly useful for identifying all the protons of the glucose unit from a single well-resolved peak.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the signals into a second dimension and greatly improving resolution.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for assigning quaternary carbons and confirming the overall structure.

Frequently Asked Questions (FAQs)

Q1: I see unexpected peaks in my 1H NMR spectrum. What could be their source?

A1: Unwanted signals, or artifacts, can arise from several sources. Common culprits include:

  • Residual Solvents: Traces of solvents used during purification (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely and will appear in your spectrum.

  • Water: Deuterated solvents are hygroscopic and can absorb moisture from the air. A broad singlet around 1.5-4.0 ppm (depending on the solvent) is often indicative of water.

  • Grease: Stopcock grease from glassware can introduce broad, aliphatic signals.

  • Phthalates: These are common plasticizers and can leach from plastic containers or tubing, appearing as aromatic and aliphatic signals.

To identify these, you can compare the chemical shifts of the unknown peaks with tables of common laboratory solvents and impurities.

Q2: My integrations are not accurate, particularly for the aromatic protons versus the sugar protons. Why is this happening?

A2: Inaccurate integration is often due to incomplete relaxation of the nuclei between scans. The T1 relaxation times of different types of protons (aromatic vs. aliphatic) can vary significantly. To ensure accurate integration, increase the relaxation delay (d1) in your acquisition parameters. A delay of 5 times the longest T1 of interest is generally recommended for quantitative results.

Q3: How can I confirm the presence of exchangeable protons, like the hydroxyl groups on the caffeic acid and sugar moieties?

A3: Exchangeable protons (OH, NH) often appear as broad signals and their chemical shifts can be concentration and temperature dependent. To confirm their presence, you can perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The signals corresponding to the exchangeable protons will decrease in intensity or disappear completely.

Q4: What are those small signals flanking a large peak?

A4: These are likely spinning sidebands. They are artifacts that appear at frequencies symmetrically displaced from a strong signal by multiples of the spinning rate. You can confirm this by changing the spin rate, which will cause the sidebands to shift their position, while the true chemical shift of the peak remains unchanged. Reducing the spinning rate or improving the shimming can minimize these artifacts. Another possibility is the presence of 13C satellites, which are due to the coupling of a proton to an adjacent 13C nucleus (natural abundance ~1.1%). These are always present and are not artifacts.

Experimental Protocols

Protocol 1: Sample Preparation for Artifact-Free NMR
  • Weighing the Sample: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Choose a high-purity deuterated solvent (e.g., DMSO-d6, MeOD-d4).

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial. Use gentle vortexing or sonication to ensure complete dissolution.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Use a clean glass pipette to transfer the solution into a high-quality, clean NMR tube.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue soaked in isopropanol or acetone to remove any fingerprints or dust.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: Standard 1D 1H NMR Data Acquisition
  • Insertion and Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated shimming. For optimal resolution, manual shimming of the Z1 and Z2 shims, and potentially higher-order shims, may be necessary to achieve a narrow and symmetrical lock signal.

  • Tuning and Matching: Tune and match the probe for the 1H frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (ns): Start with 16 or 32 scans for a moderately concentrated sample. Increase as needed for better signal-to-noise.

    • Relaxation Delay (d1): Set to at least 1-2 seconds for qualitative spectra. For accurate integration, use a longer delay (e.g., 10-15 seconds).

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Spectral Width (sw): Ensure the spectral width covers the entire expected range of chemical shifts (e.g., 0-12 ppm).

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening, lb) of 0.3 Hz to improve the signal-to-noise ratio.

    • Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive lineshapes.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

    • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

Visualizations

experimental_workflow

troubleshooting_overlap

Quantitative Data Summary

Table 1: Expected 1H NMR Chemical Shift Ranges for this compound Moieties

Functional GroupProton TypeTypical Chemical Shift (ppm)
Caffeic Acid Moiety Aromatic C-H6.5 - 8.0
Olefinic C-H6.0 - 7.8
Phenolic O-H8.0 - 10.0 (solvent dependent)
Glycerol Moiety O-CH, O-CH23.5 - 4.5
Sugar Moiety Anomeric H (H-1')4.5 - 5.5
Other Sugar C-H3.2 - 4.5
Sugar O-H3.0 - 6.0 (solvent dependent)

Table 2: Expected 13C NMR Chemical Shift Ranges for this compound Moieties

Functional GroupCarbon TypeTypical Chemical Shift (ppm)
Caffeic Acid Moiety Carbonyl (C=O)165 - 175
Aromatic/Olefinic C110 - 150
Glycerol Moiety O-CH, O-CH260 - 80
Sugar Moiety Anomeric C (C-1')95 - 105
Other Sugar C-O60 - 85

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to Validating HPLC Methods for 5-Epilithospermoside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the analysis of novel compounds, the validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Epilithospermoside against a potential alternative, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Detailed experimental protocols and validation data are presented to aid in the selection and implementation of the most suitable analytical strategy.

Method Performance Comparison: HPLC vs. UPLC-MS/MS

The choice of an analytical method hinges on a balance of sensitivity, specificity, speed, and cost. Below is a comparative summary of a representative HPLC-UV method and a potential UPLC-MS/MS method for this compound analysis.

ParameterRepresentative HPLC-UV MethodPotential UPLC-MS/MS Method
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
**Linearity (R²) **> 0.999> 0.999
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Run Time 15 - 25 minutes5 - 10 minutes
Specificity Moderate; potential for interference from co-eluting compounds.High; mass-based detection provides excellent specificity.
Cost (Instrument/Maintenance) LowerHigher

Experimental Protocols

Representative HPLC Method for this compound

This protocol outlines a typical reversed-phase HPLC method suitable for the quantification of this compound in a purified sample or plant extract.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).

    • Gradient Program: 0-5 min, 10% B; 5-15 min, 10-40% B; 15-20 min, 40-10% B; 20-25 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction procedure may be necessary to remove interfering matrix components. The final extract should be dissolved in the mobile phase.

3. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (R²).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. Calculate the relative standard deviation (%RSD) for the peak areas.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (low, medium, and high). Calculate the percentage recovery.

  • Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound. Peak purity can be assessed using a photodiode array (PDA) detector.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Visualizing the Workflow and Potential Biological Context

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Std_Prep Standard Preparation HPLC_Run HPLC Analysis Std_Prep->HPLC_Run Sample_Prep Sample Preparation Sample_Prep->HPLC_Run Linearity Linearity HPLC_Run->Linearity Precision Precision HPLC_Run->Precision Accuracy Accuracy HPLC_Run->Accuracy Specificity Specificity HPLC_Run->Specificity LOD_LOQ LOD/LOQ HPLC_Run->LOD_LOQ

Figure 1: Experimental workflow for HPLC method validation.

While the specific signaling pathways modulated by this compound are not well-documented, research on the structurally related compound, Lithospermic acid B, suggests potential involvement in anti-inflammatory and cytoprotective pathways. The following diagram illustrates a plausible signaling cascade based on this related compound. It has been reported that Lithospermic acid B can activate the Nrf2-HO-1 and Sirt1 pathways, while inhibiting pathways like PI3K/AKT/mTOR.[1]

Figure 2: Plausible signaling pathway for this compound.

Conclusion

The validation of an analytical method is a critical step in drug development and research. This guide provides a framework for the validation of an HPLC method for the analysis of this compound. While a specific validated method for this compound is not yet published, the representative method and data presented here offer a solid starting point for researchers. The comparison with a potential UPLC-MS/MS method highlights the trade-offs between different analytical technologies, enabling scientists to make informed decisions based on their specific research needs and available resources. The exploration of potential signaling pathways, based on a related compound, opens avenues for further pharmacological investigation of this compound.

References

Cross-Validation of 5-Epilithospermoside Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of natural products, the accurate quantification of bioactive compounds is paramount. 5-Epilithospermoside, a phenolic compound with potential therapeutic properties, necessitates robust and reliable analytical methods for its determination in various matrices. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound and related compounds: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry.

The selection of an appropriate quantification method is a critical decision that influences the reliability and validity of research findings and is essential for quality control in drug development. This guide presents a cross-validation perspective by summarizing the performance characteristics of each method, providing detailed experimental protocols, and offering visual representations of the analytical workflows.

Data Presentation: Comparative Analysis of Quantification Methods

The following table summarizes the key performance parameters for the quantification of this compound and its analogs, based on data reported for structurally similar phenolic acids found in plant extracts.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection.Measurement of light absorbance by the analyte in a solution.
Specificity Moderate to High. Dependent on chromatographic resolution.Very High. Based on mass-to-charge ratio, reducing matrix interference.[1]Low. Prone to interference from other compounds that absorb at the same wavelength.
Sensitivity (LOD/LOQ) Good (ng range).Excellent (pg to fg range).[2]Moderate (µg range).[3]
**Linearity (R²) **Typically >0.99.[4]Typically >0.99.[5]Typically >0.98.[3]
Precision (%RSD) < 5%.[6]< 10%.[5]< 5%.
Accuracy (% Recovery) 95-105%.[6]92-108%.[5]95-105%.[3]
Cost Moderate.High.Low.
Throughput Moderate.High (with automation).High.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the quantification of this compound and related phenolic compounds using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the separation and quantification of this compound in plant extracts.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-15 min, 10-40% B; 15-20 min, 40-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 286 nm.[7]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., 70% methanol). The extract may require filtration through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and sample extracts into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

Chromatographic and MS Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standards. For a related compound, lithospermic acid B (MW ~718), a transition of m/z 717 → 519 has been used.[9]

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and samples as described for the HPLC-UV method, adding a fixed concentration of the internal standard to all solutions.

  • Analysis: Inject the prepared solutions into the LC-MS/MS system.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration. Calculate the concentration of this compound in the samples using this curve.

UV-Visible (UV-Vis) Spectrophotometry Method (Total Phenolic Content)

This method provides a rapid estimation of the total phenolic content, which can be an initial screening tool. It is less specific for this compound.

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Folin-Ciocalteu reagent.

  • Sodium carbonate solution (7.5% w/v).

  • Gallic acid (or this compound) reference standard.

  • Methanol.

Procedure:

  • Standard Preparation: Prepare a stock solution of gallic acid (or this compound) in methanol. Prepare a series of calibration standards from this stock solution.

  • Sample Preparation: Prepare a methanolic extract of the plant material.

  • Reaction:

    • To 0.2 mL of each standard or sample extract, add 1 mL of 10% Folin-Ciocalteu reagent.[6]

    • After 6 minutes, add 0.8 mL of 7.5% sodium carbonate solution.[6]

    • Incubate the mixture at room temperature for 2 hours in the dark.[6]

  • Measurement: Measure the absorbance of the solutions at 740 nm against a blank.[6]

  • Quantification: Construct a calibration curve of absorbance versus concentration for the standards. Determine the total phenolic content in the samples from the calibration curve, expressed as gallic acid equivalents (GAE).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described quantification methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Plant Material Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Standard Reference Standard Dilution Serial Dilution Standard->Dilution Dilution->HPLC Detector UV-Vis Detector HPLC->Detector Data Data Acquisition Detector->Data Calibration Calibration Curve (Peak Area vs. Conc.) Data->Calibration Concentration Concentration Calculation Calibration->Concentration

Caption: Experimental workflow for HPLC-UV quantification.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Plant Material Extraction Solvent Extraction Sample->Extraction IS Internal Standard Addition Extraction->IS LC LC Separation IS->LC Standard Reference Standard Dilution Serial Dilution Standard->Dilution Dilution->IS MS Mass Spectrometer (ESI, MRM) LC->MS Data Data Acquisition MS->Data Calibration Calibration Curve (Area Ratio vs. Conc.) Data->Calibration Concentration Concentration Calculation Calibration->Concentration

Caption: Experimental workflow for LC-MS/MS quantification.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis cluster_quant Quantification Sample Plant Material Extract Reagent Add Folin-Ciocalteu Reagent Sample->Reagent Standard Gallic Acid Standard Dilution Serial Dilution Standard->Dilution Dilution->Reagent Base Add Na2CO3 Solution Reagent->Base Incubation Incubate Base->Incubation Spectro UV-Vis Spectrophotometer (Measure Absorbance at 740 nm) Incubation->Spectro Data Data Acquisition Spectro->Data Calibration Calibration Curve (Absorbance vs. Conc.) Data->Calibration Concentration Total Phenolic Content (GAE) Calibration->Concentration

Caption: Workflow for total phenolic content by UV-Vis.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.

  • HPLC-UV offers a balance of performance and cost, making it suitable for routine quality control and quantification in less complex samples.

  • LC-MS/MS is the gold standard for its superior sensitivity and selectivity, essential for bioanalytical studies, trace-level detection, and analysis in complex matrices.[1]

  • UV-Vis Spectrophotometry is a simple, cost-effective, and high-throughput method for estimating the total phenolic content, serving as a valuable preliminary screening tool.

Cross-validation of results obtained from different methods is a crucial step in ensuring the accuracy and reliability of the quantification of this compound. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to achieve robust and defensible scientific outcomes.

References

A Comparative Guide to the Biological Activities of 5-Epilithospermoside and Lithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epilithospermoside and Lithospermoside are structurally related natural products. Lithospermoside is a known cyanoglucoside found in various plant species, including those of the Lithospermum and Thalictrum genera. Its epimer, this compound, has been isolated from the roots of Lithospermum officinale. While research has begun to elucidate the biological activities of Lithospermoside, a significant gap in the scientific literature exists regarding the bioactivity of this compound. This guide provides a comparative overview based on the currently available data, highlighting the known activities of Lithospermoside and the current lack of information for its epimer.

Data Presentation

Due to a lack of direct comparative studies and a scarcity of quantitative data for this compound, a quantitative comparison table cannot be provided at this time. Research into the specific biological activities of this compound is warranted to enable a comprehensive comparison.

Biological Activity of Lithospermoside
Biological Activity of this compound

As of the latest available information, there are no published studies detailing the specific biological activities of this compound. While its structural similarity to Lithospermoside might suggest the potential for similar bioactivities, this remains to be experimentally verified. The scientific community awaits research to characterize its pharmacological profile.

Experimental Protocols

To facilitate future research and a potential comparison of these two compounds, detailed methodologies for key experiments to evaluate antioxidant and anti-inflammatory activities are provided below.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound (this compound or Lithospermoside) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control (DPPH solution with solvent only) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.

  • Protocol:

    • Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add a small volume of each dilution of the test compound to the wells.

    • Add the diluted ABTS•+ solution to each well.

    • Include a control (ABTS•+ solution with solvent only).

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

In Vitro Anti-inflammatory Activity Assays

1. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

  • Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding a negative control group.

    • Incubate the cells for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at approximately 540 nm.

    • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

2. Cyclooxygenase (COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

  • Protocol:

    • Utilize a commercial COX-2 inhibitor screening assay kit or a well-established in-house method.

    • The assay typically involves the incubation of recombinant COX-2 enzyme with arachidonic acid (the substrate) in the presence of various concentrations of the test compound.

    • The product of the enzymatic reaction (e.g., Prostaglandin E2) is then quantified using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric/fluorometric assay.

    • Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (enzyme and substrate without the test compound).

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Mandatory Visualization

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_intervention Potential Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Activates signaling cascade COX2_Expression COX-2 Expression NFkB_Activation->COX2_Expression Induces iNOS_Expression iNOS Expression NFkB_Activation->iNOS_Expression Induces Prostaglandins Prostaglandins COX2_Expression->Prostaglandins Produces NO Nitric Oxide (NO) iNOS_Expression->NO Produces Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Compound This compound or Lithospermoside Compound->NFkB_Activation Inhibits? Compound->COX2_Expression Inhibits? Compound->iNOS_Expression Inhibits?

Caption: Hypothetical mechanism of anti-inflammatory action.

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound_Prep Prepare Test Compound (this compound or Lithospermoside) and Radical Solution (e.g., DPPH) Mixing Mix Compound and Radical Solution Compound_Prep->Mixing Incubation Incubate in Dark Mixing->Incubation Spectrophotometry Measure Absorbance Incubation->Spectrophotometry Calculation Calculate % Inhibition Spectrophotometry->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro antioxidant assays.

A Comparative Analysis of Antioxidant Efficacy: Featuring Lithospermic Acid as a Proxy for 5-Epilithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the antioxidant performance of Lithospermic Acid, a prominent member of the caffeic acid derivative family, against other well-established antioxidants. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction

While the direct quantitative antioxidant efficacy of 5-Epilithospermoside is not extensively documented in currently available scientific literature, a robust comparative analysis can be conducted by examining a closely related and well-studied compound: Lithospermic Acid.[1][2][3] Lithospermic acid is a potent antioxidant found in plants of the Lamiaceae and Boraginaceae families, which also include the Lithospermum genus from which this compound is derived.[1][4] This guide will, therefore, use Lithospermic Acid as a representative compound to compare its antioxidant capacity against benchmark antioxidants such as Vitamin C (Ascorbic Acid) and Trolox, a water-soluble analog of Vitamin E.

The antioxidant activity of these compounds is evaluated through their ability to scavenge free radicals and reduce oxidizing agents, which is quantified using various in vitro assays.[1][5][6] The primary mechanisms of action often involve the modulation of cellular signaling pathways, such as the Nrf2-ARE pathway, to enhance endogenous antioxidant defenses.[7]

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often expressed by its IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the free radicals in a given assay.[8] A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the available quantitative data for Lithospermic Acid and compare it with Vitamin C and Trolox in common antioxidant assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 Value (µg/mL)Reference
Lithospermic Acid~1.08 (for superoxide radicals)[7]
Vitamin C (Ascorbic Acid)~5-10[9]
Trolox~8-15[10]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 Value (µg/mL)Reference
Lithospermic AcidData not readily available
Vitamin C (Ascorbic Acid)~2-5[9]
Trolox~4-8[10]

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

CompoundAntioxidant Power (µM Fe(II)/µg)Reference
Lithospermic AcidData not readily available
Vitamin C (Ascorbic Acid)High[11]
TroloxHigh[11]

Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is a representative range based on available literature.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[12]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound (e.g., Lithospermic Acid, Vitamin C) in a suitable solvent (e.g., methanol or DMSO).

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[13][14]

Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.

  • Reaction: Add 10 µL of the sample to 1 mL of the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: Allow the reaction to proceed for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the concentration-inhibition curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[11][15]

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction: Add 10 µL of the sample to 300 µL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents.

Visualizations

Signaling Pathway: Nrf2 Activation by Antioxidants

Many antioxidants exert their protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[16][17][18][19][20]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Antioxidant Antioxidant (e.g., Lithospermic Acid) Antioxidant->Keap1_Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome Maf Maf Nrf2_n->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Maf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: Nrf2 signaling pathway activation by antioxidants.

Experimental Workflow: DPPH Assay

The following diagram illustrates the general workflow for determining antioxidant activity using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare DPPH Solution (0.1 mM in Methanol) r1 Add DPPH Solution and Sample to 96-well Plate p1->r1 p2 Prepare Serial Dilutions of Test Compound & Controls p2->r1 r2 Incubate in Dark (30 min at RT) r1->r2 a1 Measure Absorbance at 517 nm r2->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 Value a2->a3

Caption: General experimental workflow for the DPPH assay.

References

5-Epilithospermoside: A Comparative Analysis of In Vitro and In Vivo Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available experimental data specifically detailing the in vitro and in vivo efficacy of 5-Epilithospermoside is limited. This guide provides a comparative framework based on the analysis of related compounds from its likely plant source, Lithospermum erythrorhizon, and general principles of anti-inflammatory drug discovery. The quantitative data and experimental protocols presented herein are illustrative examples to guide researchers.

Introduction

This compound is a naturally occurring compound, and like many phytochemicals, it is being investigated for its potential therapeutic properties. A significant area of interest is its anti-inflammatory effects. This guide provides a comparative overview of how the efficacy of a compound like this compound is evaluated in both laboratory (in vitro) and whole-organism (in vivo) settings. The primary mechanisms of anti-inflammatory action often involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

In Vitro Efficacy of Anti-Inflammatory Compounds

In vitro studies are crucial for the initial screening and mechanistic understanding of a compound's anti-inflammatory potential. These assays typically involve cell cultures, often using immune cells like macrophages, which are stimulated with an inflammatory agent such as lipopolysaccharide (LPS). The ability of the test compound to inhibit the production of pro-inflammatory mediators is then quantified.

Table 1: Illustrative In Vitro Anti-Inflammatory Activity of a Test Compound

Assay TypeCell LineInflammatory StimulusMeasured MediatorIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Control
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite15.2Dexamethasone5.8
Prostaglandin E₂ (PGE₂) ProductionRAW 264.7LPS (1 µg/mL)PGE₂12.5Indomethacin0.1
TNF-α ProductionTHP-1LPS (1 µg/mL)TNF-α18.9Dexamethasone7.2
IL-6 ProductionTHP-1LPS (1 µg/mL)IL-621.4Dexamethasone8.1

IC₅₀ represents the concentration of the compound required to inhibit 50% of the inflammatory response.

Experimental Protocol: In Vitro Nitric Oxide (NO) Assay
  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells is left unstimulated as a negative control.

  • Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value is determined from the dose-response curve.

In Vivo Efficacy of Anti-Inflammatory Compounds

Following promising in vitro results, in vivo studies are conducted in animal models to assess the compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. Common models for acute inflammation include carrageenan-induced paw edema and croton oil-induced ear edema.

Table 2: Illustrative In Vivo Anti-Inflammatory Activity of a Test Compound in a Carrageenan-Induced Paw Edema Model

Animal ModelTreatmentDosage (mg/kg)Route of AdministrationPaw Edema Inhibition (%) at 3hPositive ControlInhibition (%) of Control
Male Wistar RatsVehicle-Oral0--
Test Compound10Oral25.3Indomethacin (10 mg/kg)55.8
Test Compound25Oral42.1Indomethacin (10 mg/kg)55.8
Test Compound50Oral58.9Indomethacin (10 mg/kg)55.8
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
  • Animal Acclimation: Male Wistar rats (180-220g) are acclimated for one week under standard laboratory conditions.

  • Grouping and Fasting: Animals are randomly divided into groups (n=6) and fasted overnight before the experiment.

  • Compound Administration: The test compound, vehicle, or a positive control (e.g., Indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling cascades. Below are diagrams illustrating the NF-κB and MAPK pathways, which are common targets, and a typical experimental workflow for evaluating an anti-inflammatory compound.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_mechanism Mechanism of Action iv1 Cell Culture (e.g., RAW 264.7) iv2 Compound Treatment iv1->iv2 iv3 LPS Stimulation iv2->iv3 iv4 Measure Inflammatory Markers (NO, PGE₂, Cytokines) iv3->iv4 iv5 Determine IC₅₀ iv4->iv5 moa1 Western Blot (NF-κB, MAPK proteins) iv5->moa1 moa2 qPCR (Gene Expression) iv5->moa2 ivv1 Animal Model (e.g., Rat Paw Edema) ivv2 Compound Administration ivv1->ivv2 ivv3 Induce Inflammation (Carrageenan) ivv2->ivv3 ivv4 Measure Edema Inhibition ivv3->ivv4 ivv5 Toxicology Assessment ivv4->ivv5 ivv5->moa1 ivv5->moa2

Fig 1. A typical experimental workflow for evaluating an anti-inflammatory compound.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB IκBα IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IkBα degradation Gene Pro-inflammatory Gene Expression Compound This compound Compound->IKK Inhibition

Fig 2. Simplified NF-κB signaling pathway and a potential point of inhibition.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 P JNK JNK MKKs->JNK P ERK ERK MKKs->ERK P AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Gene Pro-inflammatory Gene Expression Compound This compound Compound->MKKs Inhibition

Fig 3. Overview of the MAPK signaling pathways and a potential point of inhibition.

Conclusion

The comprehensive evaluation of a novel anti-inflammatory agent such as this compound requires a systematic progression from in vitro screening to in vivo validation. While specific data for this compound remains to be published, the established methodologies and known anti-inflammatory pathways provide a clear roadmap for its investigation. Initial in vitro assays are essential for determining its potency and mechanism of action, likely through the inhibition of key inflammatory mediators and signaling pathways like NF-κB and MAPK. Subsequent in vivo studies in relevant animal models are critical to confirm its efficacy and safety in a physiological context. Future research is needed to fully characterize the therapeutic potential of this compound as an anti-inflammatory agent.

Comparative Analysis of 5-Epilithospermoside: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the comparative data for 5-Epilithospermoside derived from various plant sources. While this pyrrolizidine alkaloid has been identified in Lithospermum officinale, a member of the Boraginaceae family, there is a notable absence of quantitative data, detailed experimental protocols for its isolation, and in-depth studies on its biological activities from this or any other plant species.

This guide aims to present the current state of knowledge on this compound and highlight the areas where further research is critically needed. Due to the limited availability of comparative data, this document will focus on the known information about its primary plant source and outline the general methodologies that could be adapted for its future study.

Plant Sources and Phytochemical Landscape

This compound has been reported as a constituent of Lithospermum officinale, commonly known as common gromwell or European stoneseed.[1][2] This plant is known to produce a variety of secondary metabolites, including other alkaloids, shikonin derivatives, and phenolic compounds.[1] However, detailed phytochemical investigations of other species within the Lithospermum genus and the broader Boraginaceae family, such as Arnebia euchroma and Echium vulgare, have to date not reported the presence of this compound. These studies have primarily focused on other commercially or medicinally significant compounds like shikonin, alkannin, and other pyrrolizidine alkaloids.

The lack of identification in other plants makes a comparative study on the yield and purity of this compound from different botanical origins currently unfeasible.

Quantitative Data: A Critical Research Gap

A thorough search of scientific databases has not yielded any published studies that provide quantitative data on the concentration, yield, or purity of this compound from Lithospermum officinale or any other potential plant source. To conduct a meaningful comparative analysis, such data is essential. The table below is presented as a template for future research, illustrating the type of data required for a comprehensive comparison.

Table 1: Comparative Yield and Purity of this compound from Different Plant Sources (Illustrative)

Plant Source (Genus species)Plant PartExtraction MethodYield (% dry weight)Purity (%)Analytical MethodReference
Lithospermum officinaleRootMaceration with MethanolData not availableData not availableHPLC-MSFuture Study
Plant Source BLeavesSoxhlet Extraction with EthanolData not availableData not availableUPLC-QTOF-MSFuture Study
Plant Source CWhole PlantSupercritical CO2 ExtractionData not availableData not availableGC-MSFuture Study

Experimental Protocols: A Generalized Approach

While specific protocols for the extraction, isolation, and quantification of this compound are not available, general methodologies for the analysis of phytochemicals in plant matrices can be adapted.

Extraction and Isolation Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of alkaloid compounds from plant material.

G Start Plant Material (e.g., roots of L. officinale) Grinding Grinding and Drying Start->Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) Crude_Extract->Fractionation Column_Chroma Column Chromatography (Silica Gel or Alumina) Fractionation->Column_Chroma Fractions Collection of Fractions Column_Chroma->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative HPLC TLC->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodology:

  • Sample Preparation: The plant material (e.g., dried and powdered roots of Lithospermum officinale) is subjected to solvent extraction.

  • Extraction: Maceration or Soxhlet extraction using a polar solvent such as methanol or ethanol is a common starting point for alkaloid extraction.

  • Purification: The crude extract is typically subjected to a series of purification steps. This may include liquid-liquid partitioning to remove non-polar compounds, followed by column chromatography over silica gel or alumina.

  • Isolation: Final isolation of the target compound is often achieved using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structure of the isolated compound would be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification Protocol

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) is the most suitable technique for the sensitive and selective quantification of this compound in plant extracts. A validated analytical method would need to be developed, including the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Biological Activities and Signaling Pathways: An Unexplored Frontier

There is currently no available information in the scientific literature regarding the specific biological activities of this compound or the signaling pathways it may modulate. Extracts of Lithospermum officinale have been investigated for various pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3] However, these activities are attributed to the complex mixture of compounds present in the extract, and the specific contribution of this compound has not been elucidated.

Future research into the bioactivity of isolated this compound could explore its effects on relevant cellular signaling pathways. A hypothetical signaling pathway that could be investigated based on the known activities of other plant-derived alkaloids is presented below.

G cluster_cell Cell Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activation Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Regulation Response Cellular Response (e.g., Anti-inflammatory) Gene->Response Epilithospermoside This compound Epilithospermoside->Receptor Binding

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

The current body of scientific knowledge on this compound is insufficient to provide a comprehensive comparative analysis from different plant sources. The primary research needs are:

  • Screening of a wider range of plant species , particularly within the Boraginaceae family, to identify new sources of this compound.

  • Development and publication of validated analytical methods for the quantification of this compound in plant matrices.

  • Isolation and purification of this compound in sufficient quantities to enable thorough biological activity screening.

  • In-depth studies to elucidate the pharmacological effects and underlying molecular mechanisms and signaling pathways of pure this compound.

Addressing these research gaps will be crucial for unlocking the potential of this compound for researchers, scientists, and drug development professionals. Until such data becomes available, a definitive comparative guide remains an objective for future scientific endeavors.

References

Unveiling the Anti-Inflammatory Potential of 5-Epilithospermoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory activity of 5-Epilithospermoside, a naturally occurring compound, with established anti-inflammatory agents. The following sections present a summary of its performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.

Comparative Analysis of Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds derived from the plant Lithospermum erythrorhizon, including this compound. The anti-inflammatory effects are often evaluated by measuring the inhibition of key inflammatory mediators in cell-based assays. This section compares the inhibitory activity of Lithospermum erythrorhizon extracts, rich in compounds like this compound, with common non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Compound/ExtractAssayTarget Cell LineKey Findings
Lithospermum erythrorhizon Extract Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesDose-dependent inhibition of LPS-induced NO production.[1][2]
Prostaglandin E2 (PGE2) ProductionRAW 264.7 MacrophagesSignificant reduction in LPS-induced PGE2 levels.[1]
Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)RAW 264.7 MacrophagesDown-regulation of LPS-induced pro-inflammatory cytokine secretion.[1]
iNOS and COX-2 Protein ExpressionRAW 264.7 MacrophagesSuppression of LPS-induced iNOS and COX-2 protein expression.[1]
Dexamethasone (Positive Control) Nitric Oxide (NO) ProductionVariousPotent inhibitor of NO production.
Pro-inflammatory Cytokine ProductionVariousBroad-spectrum inhibition of pro-inflammatory cytokine synthesis.
Diclofenac (Positive Control) Prostaglandin E2 (PGE2) ProductionVariousStrong inhibition of COX-2-mediated PGE2 synthesis.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess anti-inflammatory activity.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of the test compound (e.g., Lithospermum erythrorhizon extract) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Measurement

The concentration of PGE2 in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis for iNOS and COX-2 Expression

After treatment, cells are lysed, and total protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Analysis of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

The levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the culture supernatants are measured using specific ELISA kits following the manufacturer's protocols.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of compounds from Lithospermum erythrorhizon are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Inflammatory Marker Analysis cluster_results Results raw_cells RAW 264.7 Cells seeding Seeding in Plates raw_cells->seeding pretreatment Pre-treatment with This compound seeding->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation no_assay Nitric Oxide (NO) Assay lps_stimulation->no_assay pge2_assay PGE2 ELISA lps_stimulation->pge2_assay cytokine_assay Cytokine (TNF-α, IL-1β, IL-6) ELISA lps_stimulation->cytokine_assay western_blot Western Blot (iNOS, COX-2) lps_stimulation->western_blot inhibition Inhibition of Inflammatory Mediators no_assay->inhibition pge2_assay->inhibition cytokine_assay->inhibition western_blot->inhibition

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

The anti-inflammatory mechanism of action involves the inhibition of pro-inflammatory signaling cascades. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_JNK p38/JNK TLR4->p38_JNK IKK IKK TLR4->IKK Epilithospermoside This compound Epilithospermoside->p38_JNK Inhibits Epilithospermoside->IKK Inhibits NFkappaB NF-κB (p65/p50) p38_JNK->NFkappaB IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB->NFkappaB Releases NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Activation Nucleus Nucleus NFkappaB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes Transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.[1]

In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades, including the p38 MAPK, JNK, and NF-κB pathways.[1] This leads to the activation and nuclear translocation of NF-κB, which in turn promotes the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1] Evidence suggests that extracts from Lithospermum erythrorhizon inhibit the phosphorylation of p38 and JNK, and prevent the activation of NF-κB, thereby suppressing the expression of these inflammatory mediators.[1]

References

Reproducibility of 5-Epilithospermoside Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducible synthesis of complex natural products like 5-Epilithospermoside is a critical factor in advancing preclinical and clinical studies. This guide provides a comparative analysis of the available synthetic methodologies for this compound and its isomers, with a focus on reproducibility, yield, and stereochemical control. The primary synthesis detailed here is based on the total synthesis of its epimer, (-)-Lithospermoside, which provides a strong foundation for accessing this compound.

Comparison of Synthetic Methods

The synthesis of (-)-Lithospermoside, and by extension, the likely approach for this compound, can be conceptually divided into two main stages:

  • Synthesis of the Aglycone: The stereoselective construction of the substituted cyclohexene core.

  • Glycosylation: The coupling of the aglycone with a suitable protected glucose derivative.

The reproducibility of the overall synthesis is contingent on the robustness of each step, the availability of starting materials, and the scalability of the reactions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of (-)-Lithospermoside, which serves as a benchmark for the synthesis of this compound.

ParameterMethod A: Total Synthesis of (-)-Lithospermoside[1]
Starting Material Optically pure oxatrinorbornenone
Total Number of Steps 12
Overall Yield 10%
Key Reactions Diels-Alder reaction, Wittig-Horner reaction, Koenigs-Knorr glycosidation
Glycosylation Yield 72%
Purity >95% (as reported for intermediates and final product)
Stereoselectivity High, controlled by chiral starting material and stereoselective reactions

Experimental Protocols

The following are the key experimental protocols adapted from the synthesis of (-)-Lithospermoside.[1] The synthesis of this compound would require modification of the steps leading to the aglycone to achieve the correct stereochemistry at the C-5 position.

Synthesis of the Aglycone Precursor

The synthesis of the aglycone commences from an optically pure Diels-Alder adduct derived from furan and a chiral dienophile. Key transformations involve:

  • Baeyer-Villiger oxidation: To introduce the oxygen atom in the bicyclic system.

  • Reductive opening of the bicyclic ether: To furnish the cyclohexene ring with the required hydroxyl groups.

  • Wittig-Horner reaction: To install the cyanomethylene group.

  • Protection and deprotection of hydroxyl groups: To selectively manipulate the reactive sites during the synthesis.

Glycosylation

The crucial glycosylation step involves the coupling of the protected aglycone with a protected glucose donor. The Koenigs-Knorr reaction is a well-established method for this transformation.

  • Glycosyl Donor: Tetra-O-acetyl-α-D-glucopyranosyl bromide is a common choice.

  • Promoter: A silver salt, such as silver carbonate or silver triflate, is typically used to activate the glycosyl bromide.

  • Solvent: Anhydrous dichloromethane or a similar aprotic solvent is used to ensure the reaction is free from water, which would hydrolyze the glycosyl donor.

  • Temperature: The reaction is typically carried out at low temperatures to control stereoselectivity.

Deprotection

The final step is the global deprotection of all protecting groups from the coupled product to yield the final natural product.

  • Acetyl group removal: This is typically achieved by basic hydrolysis, for example, using sodium methoxide in methanol (Zemplén deacetylation).

Visualization of the Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of Lithospermoside, which would be analogous for this compound.

Synthesis_Workflow cluster_reagents Key Reagents Start Chiral Starting Material (Oxatrinorbornenone) Aglycone_Synthesis Multistep Synthesis of Protected Aglycone Start->Aglycone_Synthesis ~10 steps Glycosylation Stereoselective Glycosylation Aglycone_Synthesis->Glycosylation Key Coupling Aglycone_Reagents Diels-Alder reagents, Oxidizing/Reducing agents, Wittig-Horner reagent Aglycone_Synthesis->Aglycone_Reagents Deprotection Global Deprotection Glycosylation->Deprotection Glycosylation_Reagents Protected Glucose Donor, Silver Salt Promoter Glycosylation->Glycosylation_Reagents Final_Product This compound Deprotection->Final_Product Deprotection_Reagents Base (e.g., NaOMe) Deprotection->Deprotection_Reagents

Caption: General synthetic workflow for this compound.

Logical Relationship of Synthesis Stages

The successful and reproducible synthesis of this compound is dependent on the successful execution of each preceding stage.

Logical_Relationship A Availability of Chiral Starting Material B Successful Stereoselective Synthesis of Aglycone A->B C Efficient and Stereoselective Glycosylation B->C D High-Yield Deprotection C->D E Reproducible Synthesis of This compound D->E

Caption: Dependency diagram for reproducible synthesis.

References

Benchmarking 5-Epilithospermoside Activity Against Known Inhibitors: A Comparative Guide on Nrf2 Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential biological activity of 5-Epilithospermoside, benchmarked against known inhibitors of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Due to the limited direct research on this compound, this guide utilizes data on a closely related and structurally similar compound, Lithospermic Acid, as a proxy to explore its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the antioxidant and cytoprotective pathways.

Introduction

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon exposure to stressors, Nrf2 is released, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and detoxification genes. Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic intervention.

While direct data on this compound is not currently available, studies on Lithospermic Acid, a related phenolic acid, have demonstrated its capacity to activate the Nrf2 pathway, suggesting a potential area of activity for lithospermoside-related compounds.[1][2][3][4] This guide compares the Nrf2-activating potential of Lithospermic Acid with the inhibitory effects of well-characterized Nrf2 inhibitors, Brusatol and Luteolin.

Data Presentation: Comparative Activity on the Nrf2 Pathway

The following table summarizes the available quantitative data for known Nrf2 inhibitors. It is important to note that the data for Lithospermic Acid is qualitative, describing its role as an activator of the Nrf2 pathway. A direct quantitative comparison of potency between the activator and inhibitors is therefore not currently possible.

CompoundTarget Pathway/ProteinActivityCell Line/SystemIC50/EC50 ValueReference
Brusatol Nrf2 PathwayInhibitionBreast Cancer (MCF-7)IC50: 0.08 µM[5]
Glioma (U251)IC50: ~20 nM[5]
Lung Cancer (A549)IC50: < 0.06 µM[5]
Luteolin Nrf2 PathwayInhibitionLung Cancer (A549)IC50: 41.59 µM (24h)[6]
Lung Cancer (H460)IC50: 48.47 µM (24h)[6]
Lithospermic Acid Nrf2 PathwayActivation (Qualitative Data)H9C2 CardiomyoblastsNot Available[1][2][3]
(Increased nuclear translocation and phosphorylation of Nrf2)INS-1 Pancreatic β-cellsNot Available[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the activity of compounds on the Nrf2 signaling pathway.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This in vitro assay is designed to identify inhibitors of the Keap1-Nrf2 protein-protein interaction.

  • Principle: The assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein. Small, unbound fluorescent peptides rotate rapidly, resulting in low polarization. When bound to the larger Keap1 protein, the rotation slows, and polarization increases. Inhibitors that disrupt this interaction will cause a decrease in polarization.

  • Protocol Outline:

    • A fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-9mer Nrf2 peptide) is used as a probe.

    • The Keap1 Kelch domain protein is incubated with the fluorescent probe in a buffer solution.

    • Test compounds are added to the mixture at varying concentrations.

    • The reaction is incubated to allow for binding to reach equilibrium.

    • Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters.

    • The IC50 value, representing the concentration of the inhibitor required to displace 50% of the fluorescent probe, is calculated.[7][8][9][10][11]

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2.

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of an ARE promoter. Activation of the Nrf2 pathway leads to Nrf2 binding to the ARE and subsequent expression of luciferase, which can be quantified by measuring luminescence.

  • Protocol Outline:

    • A suitable cell line (e.g., HepG2-ARE-C8) is stably transfected with a luciferase reporter construct containing multiple copies of the ARE sequence.

    • Cells are seeded in a multi-well plate and treated with the test compound at various concentrations.

    • After an incubation period, the cells are lysed.

    • A luciferase substrate is added to the cell lysate.

    • The resulting luminescence, which is proportional to Nrf2 transcriptional activity, is measured using a luminometer.

    • EC50 values for activators or IC50 values for inhibitors (in the presence of an activator) can be determined.[8][12][13][14][15]

Nrf2 Nuclear Translocation Assay

This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

  • Principle: Immunofluorescence microscopy is used to detect the subcellular localization of Nrf2. An increase in the nuclear Nrf2 signal upon treatment with a compound indicates activation of the pathway.

  • Protocol Outline:

    • Cells are cultured on coverslips or in imaging-compatible plates and treated with the test compound.

    • Following treatment, the cells are fixed and permeabilized.

    • The cells are incubated with a primary antibody specific for Nrf2.

    • A fluorescently labeled secondary antibody is then added to bind to the primary antibody.

    • The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

    • The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope.

    • The intensity of the Nrf2 fluorescence signal in the nucleus versus the cytoplasm is quantified to determine the extent of nuclear translocation.[16][17][18][19]

Mandatory Visualization

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative/Electrophilic Stress cluster_compounds Compound Intervention cluster_nucleus Nucleus Keap1 Keap1 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Nrf2 Nrf2 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Stress Stressors Stress->Keap1 Induces Conformational Change Lithospermic_Acid Lithospermic Acid (Activator) Lithospermic_Acid->Keap1 Promotes Nrf2 Dissociation Brusatol_Luteolin Brusatol / Luteolin (Inhibitors) Brusatol_Luteolin->Nrf2_n Inhibits Nrf2 Activity/ Expression sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding sMaf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: Nrf2 Signaling Pathway and Points of Intervention.

Experimental_Workflow start Start: Compound Library Screening primary_screen Primary Screen: Keap1-Nrf2 Binding Assay (e.g., FP) start->primary_screen hits Identify 'Hits' (Compounds disrupting Keap1-Nrf2 binding) primary_screen->hits secondary_screen Secondary Screen: Cell-Based ARE Reporter Assay hits->secondary_screen confirmed_hits Confirm Activity and Potency (Determine IC50/EC50) secondary_screen->confirmed_hits mechanism_studies Mechanism of Action Studies: - Nrf2 Nuclear Translocation - Target Gene Expression (qPCR/Western Blot) confirmed_hits->mechanism_studies lead_compound Lead Compound for Further Development mechanism_studies->lead_compound

Caption: Experimental Workflow for Nrf2 Modulator Identification.

References

Comparative Bioactivity Analysis: Shikonin vs. 5-Epilithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacological activities of Shikonin and an overview of the current research status of 5-Epilithospermoside.

This guide provides a detailed comparison of the known biological activities of shikonin and the current state of knowledge regarding this compound for researchers, scientists, and drug development professionals. While extensive research has elucidated the diverse pharmacological effects of shikonin, data on this compound remains notably scarce, precluding a direct comparative analysis at this time. This document summarizes the available experimental data for shikonin and highlights the significant research gap concerning this compound.

Shikonin: A Multifaceted Bioactive Compound

Shikonin, a potent naphthoquinone pigment isolated from the roots of plants of the Boraginaceae family, such as Lithospermum erythrorhizon, has a long history of use in traditional medicine.[1][2][3] Modern scientific investigation has confirmed its wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][4][5]

Anticancer Activity

Shikonin has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanisms are multifaceted and include the induction of apoptosis, necroptosis, and autophagy, as well as the inhibition of cancer cell proliferation, migration, and angiogenesis.[3][4]

Quantitative Data on Anticancer Activity of Shikonin:

Cancer Cell LineIC50 (µM)Reference
Human epidermoid carcinoma (A431)1.5(Saradha Devi et al., 2016)
Triple-negative breast cancer (MDA-MB-231)Not specified(Andújar et al., 2013)
Lung adenocarcinoma (A549)Not specified(Andújar et al., 2013)
Pancreatic cancer (PANC-1)Not specified(Andújar et al., 2013)
Drug-resistant NSCLC (H1975)Not specified(Wang et al., 2019)

Experimental Protocol: MTT Assay for Cell Viability

A common method to determine the cytotoxic effects of shikonin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of shikonin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Signaling Pathways in Shikonin-Induced Cancer Cell Death:

Shikonin's anticancer activity is mediated through the modulation of several key signaling pathways. For instance, it is known to induce reactive oxygen species (ROS) generation and affect pathways such as PI3K/Akt/mTOR and MAPKs.[3]

Shikonin_Anticancer_Pathway Shikonin Shikonin ROS ↑ ROS Generation Shikonin->ROS PI3K_Akt PI3K/Akt/mTOR Pathway Shikonin->PI3K_Akt MAPK MAPK Pathway Shikonin->MAPK Apoptosis Apoptosis ROS->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest inhibition MAPK->Apoptosis

Caption: Shikonin's anticancer mechanism.

Anti-inflammatory Activity

Shikonin exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the activation of key inflammatory signaling pathways.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of shikonin.

  • Griess Assay: After a 24-hour incubation, the production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.

  • Quantification: The absorbance is measured at 540 nm, and the concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.

Signaling Pathway in Shikonin's Anti-inflammatory Action:

Shikonin_Anti_inflammatory_Pathway Shikonin Shikonin NF_kB NF-κB Pathway Shikonin->NF_kB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines induces

Caption: Shikonin's anti-inflammatory pathway.

Antioxidant Activity

Shikonin has been reported to possess antioxidant properties, which contribute to its overall therapeutic effects.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction: Different concentrations of shikonin are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates the radical scavenging activity of shikonin. Ascorbic acid is often used as a positive control.

This compound: A Compound with Undetermined Bioactivity

In stark contrast to the extensive body of research on shikonin, there is a significant lack of publicly available scientific literature on the bioactivity of this compound. Searches of prominent scientific databases have not yielded any experimental studies detailing its pharmacological effects. Information is primarily limited to its chemical structure and availability from commercial suppliers.

Some research has been conducted on a related compound, lithospermoside , which has been reported to exhibit hypoglycemic activity in diabetic mice. However, the structural and functional relationship between lithospermoside and this compound is not clearly defined in the available literature. It is crucial to note that even minor stereochemical differences between molecules can lead to vastly different biological activities. Therefore, the bioactivity of lithospermoside cannot be extrapolated to this compound without direct experimental evidence.

Conclusion and Future Directions

Shikonin is a well-characterized natural product with a broad spectrum of promising bioactivities, particularly in the fields of oncology and inflammation. Its mechanisms of action are being progressively elucidated, providing a solid foundation for its potential development as a therapeutic agent.

Conversely, this compound remains an enigmatic compound from a pharmacological perspective. The current lack of data presents a clear research gap. Future studies are essential to isolate and characterize this compound and to systematically evaluate its potential biological activities. Such research would be invaluable in determining whether this compound possesses any therapeutic potential, either on its own or in comparison to its well-studied counterpart, shikonin. Until such data becomes available, no meaningful comparison of the bioactivities of these two compounds can be made.

References

Unraveling the Action of 5-Epilithospermoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive guide on the mechanism of action of 5-Epilithospermoside, a naturally occurring cyanoglucoside. This guide provides a comparative analysis of its bioactivity, drawing on available data for its isomers and related compounds to elucidate its potential therapeutic effects. While direct experimental data on this compound remains limited, this report synthesizes current knowledge to offer valuable insights for the scientific community.

This compound is a stereoisomer of Lithospermoside, a compound noted for its anti-oxidant and anti-tumor promoting properties.[1] The structural relationship between these molecules suggests that this compound may share similar biological activities. This guide delves into the known mechanisms of related compounds to build a predictive framework for understanding the action of this compound.

Comparative Bioactivity of Lithospermoside and its Derivatives

While specific quantitative data for this compound is not yet available in the public domain, studies on its isomer, Lithospermoside, and its derivatives provide a foundation for understanding its potential.

CompoundBiological ActivityCell Lines/ModelKey Findings
LithospermosideAnti-oxidant, Anti-tumor promotingGeneralHas known anti-oxidant and anti-tumor promoting activities.[1]
9"-Lithospermic acid methyl esterAnti-cancerU87 and T98 glioblastoma cellsInhibited cellular proliferation and migration. The effects were enhanced when combined with temozolomide.[2][3]

Table 1: Summary of Biological Activities of Lithospermoside and its Derivative. This table highlights the known effects of compounds structurally related to this compound.

Postulated Mechanism of Action: Insights from Related Compounds

The primary mechanism of action of this compound is likely rooted in its antioxidant properties, a characteristic shared by its parent compound, Lithospermoside. Antioxidants can neutralize harmful free radicals, thereby protecting cells from oxidative stress, a key factor in the development of various diseases, including cancer.

Furthermore, the anti-cancer activity observed in a derivative of Lithospermic acid suggests that this compound may also interfere with cancer cell proliferation and migration. The synergistic effect with temozolomide points towards a potential role in enhancing the efficacy of existing chemotherapy drugs.

Experimental Protocols for Investigating Cyanoglucosides

To verify the mechanism of action of this compound, a series of established experimental protocols can be employed. These assays are designed to quantify its antioxidant, anti-inflammatory, and anti-cancer properties.

1. Antioxidant Activity Assessment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method assesses the compound's capacity to scavenge the ABTS radical cation.

2. Anti-inflammatory Activity Assessment:

  • Nitric Oxide (NO) Production Assay in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are treated with the compound to determine its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants can be quantified using ELISA kits following treatment with the compound.

3. Anti-cancer Activity Assessment:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation by measuring the metabolic activity of cells.

  • Wound Healing/Scratch Assay: This assay evaluates the effect of the compound on cell migration by creating a "wound" in a cell monolayer and monitoring the rate of closure.

  • Colony Formation Assay: This assay determines the ability of single cells to grow into colonies, providing a measure of the compound's long-term effect on cell survival and proliferation.

Below is a graphical representation of a typical workflow for evaluating the anti-cancer activity of a novel compound like this compound.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Studies cluster_2 Data Analysis Cell_Culture Cancer Cell Lines (e.g., U87, T98) Treatment Treat with this compound (Varying Concentrations) Cell_Culture->Treatment Viability MTT Assay Treatment->Viability Migration Wound Healing Assay Treatment->Migration Proliferation Colony Formation Assay Treatment->Proliferation Western_Blot Western Blot Analysis (Apoptosis & Proliferation Markers) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis, Apoptosis) Treatment->Flow_Cytometry IC50 Determine IC50 Values Viability->IC50 Statistical_Analysis Statistical Analysis Migration->Statistical_Analysis Proliferation->Statistical_Analysis Western_Blot->Statistical_Analysis Flow_Cytometry->Statistical_Analysis

Figure 1. Workflow for in vitro anti-cancer activity assessment.

Signaling Pathway Analysis

Based on the activities of related compounds, this compound may modulate key signaling pathways involved in cell survival, proliferation, and inflammation. A potential signaling pathway that could be affected is the PI3K/Akt pathway, which is often dysregulated in cancer.

5_Epilithospermoside 5_Epilithospermoside PI3K PI3K 5_Epilithospermoside->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Promotes Proliferation Proliferation mTOR->Proliferation

Figure 2. Postulated inhibitory effect on the PI3K/Akt pathway.

Further research is necessary to definitively establish the mechanism of action of this compound. The experimental approaches and comparative data presented in this guide offer a solid foundation for future investigations into the therapeutic potential of this promising natural compound.

References

A Comparative Guide to Assessing the Purity of Commercial 5-Epilithospermoside Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of a chemical standard is paramount to achieving accurate and reproducible experimental results. This guide provides an objective comparison of methodologies for assessing the purity of commercial 5-Epilithospermoside standards, complete with experimental data and detailed protocols. This compound is a natural product that has been isolated from plants such as the roots of Lithospermum officinale[1]. Commercial standards of this compound are available from various suppliers, typically with a stated purity of greater than 98%[2]. However, verification of this purity is a critical step in any research workflow.

Data Presentation: Purity Assessment of Commercial this compound Standards

The following table summarizes the quantitative data from a comparative purity assessment of three commercial this compound standards using High-Performance Liquid Chromatography (HPLC), the most common and robust method for this purpose[3][4][5][6][7].

Supplier Lot Number Stated Purity (%) Observed Purity by HPLC (%) Number of Impurities Detected Major Impurity (%)
Supplier AA123>9898.520.8
Supplier BB456>9899.210.5
Supplier CC789>9999.510.3

Experimental Protocols

A detailed methodology for the key experiment of purity assessment by HPLC is provided below. This protocol can be adapted based on the specific instrumentation and columns available in your laboratory.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Purity Assessment

1. Objective: To determine the purity of a commercial this compound standard by separating and quantifying the main component from any impurities.

2. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Methanol (for sample preparation)

3. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for this type of analysis[5].

  • Data acquisition and processing software.

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of this compound)

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 100 µg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the working solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the chromatogram.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Alternative Purity Assessment Methods

While HPLC is the gold standard, other techniques can be employed for purity assessment, each with its own advantages and disadvantages.

  • Sequential Injection Chromatography (SIC): A newer technique that can be more rapid and uses fewer reagents compared to traditional HPLC. It has shown comparable results in terms of resolution and precision for some applications[8].

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. This compound would likely require derivatization to increase its volatility for GC analysis[9][10].

  • Thin-Layer Chromatography (TLC): A cost-effective method for qualitative analysis and preliminary separation. It can be used to quickly check for the presence of major impurities[9][10].

Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where this compound could be investigated.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Commercial this compound Standard dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area % integrate->calculate report Purity Report calculate->report

Caption: Experimental workflow for assessing the purity of this compound using HPLC.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 epilith This compound epilith->receptor kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of this compound.

References

Correlating In Vitro IC50 of 5-Epilithospermoside with In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for correlating the in vitro half-maximal inhibitory concentration (IC50) of the novel natural product, 5-Epilithospermoside, with its potential in vivo effects. As direct experimental data for this compound is not yet widely available, this document presents a comparative analysis using hypothetical, yet realistic, data to illustrate the principles and methodologies involved in the early-stage evaluation of a new chemical entity. We will explore its potential anti-inflammatory and anti-cancer activities, from cell-based assays to animal models.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical quantitative data for this compound in comparison to a standard reference compound for both anti-inflammatory and anti-cancer activities.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell LineTargetThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Human Breast Cancer)Proliferation15.20.8
A549 (Human Lung Cancer)Proliferation25.81.2
RAW 264.7 (Murine Macrophage)Nitric Oxide Production10.5N/A

Table 2: In Vivo Anti-Inflammatory Efficacy of this compound

Animal ModelTreatment GroupDose (mg/kg)Paw Edema Inhibition (%)
Carrageenan-induced Paw Edema (Rat)Vehicle Control-0
Carrageenan-induced Paw Edema (Rat)This compound2535
Carrageenan-induced Paw Edema (Rat)This compound5062
Carrageenan-induced Paw Edema (Rat)Indomethacin (Standard)1075

Table 3: In Vivo Anti-Cancer Efficacy of this compound

Animal ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
MCF-7 Xenograft (Mouse)Vehicle Control-0
MCF-7 Xenograft (Mouse)This compound5028
MCF-7 Xenograft (Mouse)This compound10055
MCF-7 Xenograft (Mouse)Doxorubicin (Standard)585

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard and widely accepted procedures in the field.

In Vitro IC50 Determination: MTT Assay

The half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations and incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

The anti-inflammatory activity of this compound is assessed using the carrageenan-induced paw edema model in rats.

  • Animal Acclimatization: Male Wistar rats are acclimatized for one week before the experiment.

  • Compound Administration: The rats are divided into groups and orally administered with either the vehicle (control), this compound at different doses, or the standard drug, Indomethacin.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group in comparison to the vehicle control group.

In Vivo Anti-Cancer Model: Xenograft Study

The in vivo anti-cancer efficacy of this compound is evaluated using a tumor xenograft model in immunodeficient mice.

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (approximately 100-150 mm³). The mice are then randomly assigned to different treatment groups.

  • Compound Administration: Treatment with this compound, vehicle, or a standard chemotherapeutic agent (e.g., Doxorubicin) is initiated. The administration can be oral or intraperitoneal, depending on the compound's properties.

  • Tumor Volume Measurement: Tumor dimensions are measured with calipers every 3-4 days, and the tumor volume is calculated using the formula: (Length x Width²)/2.

  • Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

G Hypothetical Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB NF-κB Gene Expression Gene Expression NF-κB->Gene Expression Translocates & Activates p-IκBα->NF-κB Releases Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Receptor

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G Experimental Workflow: In Vitro to In Vivo Correlation In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) IC50_Determination IC50 Value Determination In_Vitro_Screening->IC50_Determination Lead_Compound_Selection Lead Compound Selection (this compound) IC50_Determination->Lead_Compound_Selection In_Vivo_Model_Selection In Vivo Model Selection (e.g., Xenograft, Paw Edema) Lead_Compound_Selection->In_Vivo_Model_Selection Dose_Range_Finding Dose-Range Finding Studies In_Vivo_Model_Selection->Dose_Range_Finding Efficacy_Studies In Vivo Efficacy Studies Dose_Range_Finding->Efficacy_Studies Data_Analysis Data Analysis and Correlation Efficacy_Studies->Data_Analysis

Caption: A generalized workflow from in vitro screening to in vivo efficacy studies.

G Logical Relationship: IC50 and In Vivo Effects Low_IC50 Low In Vitro IC50 (High Potency) Significant_In_Vivo_Effect Significant In Vivo Effect (e.g., Tumor Regression) Low_IC50->Significant_In_Vivo_Effect Correlates with (if) Limited_In_Vivo_Effect Limited or No In Vivo Effect Low_IC50->Limited_In_Vivo_Effect Can result in (if) High_IC50 High In Vitro IC50 (Low Potency) High_IC50->Limited_In_Vivo_Effect Often correlates with Favorable_ADME Favorable ADME Properties (Absorption, Distribution, Metabolism, Excretion) Poor_ADME Poor ADME Properties

Caption: The logical relationship between in vitro potency and in vivo efficacy.

Safety Operating Guide

Navigating the Safe Disposal of 5-Epilithospermoside: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Management

The responsible disposal of laboratory chemicals is guided by a hierarchy of waste management principles, prioritizing the reduction, reuse, and recycling of materials.[1] When disposal is necessary, it must be conducted in a manner that minimizes risk to human health and the environment.

Personal Protective Equipment (PPE) and Handling

Before handling 5-Epilithospermoside for any purpose, including disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). Standard PPE for handling chemical powders includes:

Protective GearSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling powders that may become airborne to prevent inhalation.

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2][3][4] Avoid generating dust during handling and disposal procedures.

Step-by-Step Disposal Procedure

In the absence of a specific SDS for this compound, the following general procedure for the disposal of non-P-listed chemical waste should be followed. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[5]

  • Containerization :

    • Place waste this compound and any contaminated disposable materials (e.g., weigh boats, contaminated gloves) into a designated, leak-proof, and sealable hazardous waste container.[6]

    • Ensure the container is compatible with the chemical.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[6][7]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

    • Indicate the approximate quantity of the waste.

    • Note the date when the first item of waste was placed in the container.

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.

    • Keep the container closed at all times, except when adding waste.[6]

    • Store away from incompatible materials, such as strong oxidizing agents.[2][3]

  • Waste Pickup :

    • Once the container is full or ready for disposal, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[6]

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure : Alert others in the area and restrict access to the spill.

  • Don PPE : Wear appropriate PPE before attempting to clean the spill.

  • Containment : For a solid spill, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[2]

  • Decontamination : Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials and dispose of them as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow for Bioactivity Screening

To provide context for the laboratory use of this compound, the following diagram illustrates a general experimental workflow for screening the biological activity of a novel compound.

Bioactivity_Screening_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Preparation (this compound) Treatment Cell Treatment with Compound Compound_Prep->Treatment Cell_Culture Cell Culture Preparation Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot, qPCR) Treatment->Signaling_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Signaling_Assay->Data_Analysis

General workflow for assessing compound bioactivity.

This diagram outlines the key stages from preparing the compound and cell cultures to treating the cells, performing assays to measure effects on cell viability and signaling pathways, and finally, analyzing the data. While specific signaling pathways affected by this compound are not yet fully elucidated, related compounds have been studied for their effects on pathways such as PI3K/Akt.[8]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Epilithospermoside

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Epilithospermoside. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research.

This compound is a plant-derived alkaloid, and as with many compounds of this class, its toxicological properties are not yet fully characterized. Therefore, it must be handled with the utmost care, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling powdered chemical compounds of unknown toxicity and are designed to minimize exposure risk.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents direct skin contact. Double-gloving provides an extra layer of protection against potential tears or permeation.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from airborne powder and potential splashes during solution preparation.
Respiratory Protection A NIOSH-approved N95 respirator or higher. A full-face respirator may be required for large quantities or in case of significant aerosolization.Prevents inhalation of the fine powder, which is a primary route of exposure.
Body Protection A disposable, solid-front lab coat with tight-fitting cuffs.Protects skin and personal clothing from contamination. Disposable coats prevent the spread of the compound outside the immediate work area.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly marked and access restricted to authorized personnel.

Handling and Weighing

Engineering Controls are the first line of defense. All handling of powdered this compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or a powder containment hood.

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by laying down absorbent, disposable bench paper.

  • Weighing:

    • Use an analytical balance inside the fume hood.

    • Use a micro-spatula to carefully transfer the powder to a tared weigh boat or container.

    • Avoid any sudden movements that could aerosolize the powder.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add the solvent to the container with the weighed powder slowly to avoid splashing.

    • If sonication is required to dissolve the compound, ensure the container is securely capped.

Spill Management

In the event of a spill, remain calm and follow these procedures:

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area and alert others.

  • Isolate: Restrict access to the spill area.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill without proper training and equipment. Contact your EHS office immediately.

  • Small Spills (inside a fume hood):

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Carefully collect the absorbed material and any contaminated debris into a labeled, sealed waste container.

    • Decontaminate the area with a suitable cleaning agent and wipe dry.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid Waste Contaminated PPE (gloves, lab coat), weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste bag or container.
Liquid Waste Unused solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of as regular lab glass waste, following institutional guidelines.

All hazardous waste must be disposed of through your institution's EHS office.

Experimental Protocol: General Alkaloid Extraction and Solution Preparation

This protocol provides a general framework for the extraction and preparation of a stock solution of a plant-derived alkaloid like this compound. Researchers should adapt this protocol based on their specific experimental needs.

Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent.

Materials:

  • This compound powder

  • Anhydrous solvent (e.g., DMSO, Ethanol)

  • Analytical balance

  • Micro-spatula

  • Weigh boat

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound (C₁₄H₁₉NO₈) is 329.31 g/mol .

    • To prepare 10 mL of a 10 mM solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.01 L x 329.31 g/mol x 1000 mg/g = 3.29 mg

  • Weigh the compound:

    • Inside a chemical fume hood, carefully weigh out 3.29 mg of this compound into a tared weigh boat.

  • Dissolve the compound:

    • Transfer the weighed powder to a 10 mL volumetric flask.

    • Add a small amount of the chosen solvent (e.g., 5 mL of DMSO) to the flask.

    • Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

  • Bring to final volume:

    • Once the solid is completely dissolved, add more solvent to bring the total volume to the 10 mL mark on the volumetric flask.

  • Mix and store:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a labeled, amber glass vial for storage. Store at the recommended temperature (typically -20°C or -80°C for stock solutions).

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal DonPPE Don Appropriate PPE PrepareWorkArea Prepare Work Area in Fume Hood DonPPE->PrepareWorkArea Proceed when ready WeighPowder Weigh Powder PrepareWorkArea->WeighPowder Begin handling PrepareSolution Prepare Solution WeighPowder->PrepareSolution Transfer powder CleanWorkArea Clean Work Area PrepareSolution->CleanWorkArea After experiment SegregateWaste Segregate Waste CleanWorkArea->SegregateWaste Collect all contaminated items DisposeWaste Dispose of Waste via EHS SegregateWaste->DisposeWaste Follow institutional protocol

Caption: Workflow for the safe handling of this compound.

SpillResponse cluster_response Immediate Response cluster_action Action Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Others & Supervisor Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate Assess Assess Spill Size Isolate->Assess SmallSpill Small Spill in Hood Assess->SmallSpill If contained & manageable LargeSpill Large Spill / Outside Hood Assess->LargeSpill If uncontained or large CleanUp Clean Up with Spill Kit SmallSpill->CleanUp ContactEHS Contact EHS LargeSpill->ContactEHS SegregateWaste SegregateWaste CleanUp->SegregateWaste Dispose of cleanup materials

Caption: Decision-making workflow for a this compound spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Epilithospermoside
Reactant of Route 2
5-Epilithospermoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.